Product packaging for (4-Butoxy-2,3-difluorophenyl)boronic acid(Cat. No.:CAS No. 156487-12-6)

(4-Butoxy-2,3-difluorophenyl)boronic acid

Cat. No.: B599791
CAS No.: 156487-12-6
M. Wt: 230.018
InChI Key: NVIGFYPVKZNNAZ-UHFFFAOYSA-N
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Description

(4-Butoxy-2,3-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BF2O3 and its molecular weight is 230.018. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BF2O3 B599791 (4-Butoxy-2,3-difluorophenyl)boronic acid CAS No. 156487-12-6

Properties

IUPAC Name

(4-butoxy-2,3-difluorophenyl)boronic acid
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InChI

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGFYPVKZNNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Source PubChem
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DSSTOX Substance ID

DTXSID10709239
Record name (4-Butoxy-2,3-difluorophenyl)boronic acid
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Molecular Weight

230.02 g/mol
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CAS No.

156487-12-6
Record name B-(4-Butoxy-2,3-difluorophenyl)boronic acid
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Record name (4-Butoxy-2,3-difluorophenyl)boronic acid
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Record name (4-butoxy-2,3-difluorophenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (4-Butoxy-2,3-difluorophenyl)boronic acid (CAS 156487-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Butoxy-2,3-difluorophenyl)boronic acid, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a probable synthetic route, and presents a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

This compound is an organoboron compound characterized by a difluorinated phenyl ring substituted with a butoxy group and a boronic acid functional group. This unique combination of moieties imparts desirable electronic and solubility properties, making it a valuable building block in the synthesis of complex organic molecules.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 156487-12-6[3][4]
Molecular Formula C₁₀H₁₃BF₂O₃[5]
Molecular Weight 230.02 g/mol [5]
Appearance White to almost white powder or crystal[5]
Boiling Point 341.7 ± 52.0 °C (Predicted)[3]
Density 1.22 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[5]
Storage Room temperature, recommended in a cool and dark place (<15°C)[5]

Synthesis and Experimental Protocols

Proposed Synthesis of the Precursor: 1-Butoxy-2,3-difluorobenzene

The synthesis of the boronic acid would likely commence from the precursor, 1-Butoxy-2,3-difluorobenzene. This precursor can be synthesized from commercially available starting materials. A general workflow is depicted below.

G start 2,3-Difluorophenol product 1-Butoxy-2,3-difluorobenzene start->product Williamson Ether Synthesis reagent1 1-Bromobutane Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: Proposed synthesis of 1-Butoxy-2,3-difluorobenzene.

Experimental Protocol: Synthesis of this compound (General Procedure)

The following is a generalized experimental protocol for the synthesis of this compound from its butoxy-difluorobenzene precursor via a lithiation-borylation sequence. This protocol is based on established methods for the synthesis of similar arylboronic acids.

G cluster_0 Lithiation cluster_1 Borylation cluster_2 Hydrolysis A 1-Butoxy-2,3-difluorobenzene in dry THF C Lithium diisopropylamide (LDA) (-78 °C) A->C Directed ortho-metalation B n-Butyllithium (-78 °C) D Triisopropyl borate C->D Quenching E Intermediate borate ester F Aqueous acid (e.g., HCl) E->F Workup G This compound

Caption: General workflow for the synthesis of the target compound.

Materials and Reagents:

  • 1-Butoxy-2,3-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Triisopropyl borate

  • Hydrochloric acid (aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 1-Butoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Quench the reaction by the slow addition of 1M hydrochloric acid. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1]

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Heating under Inert Atmosphere A->F B Aryl Halide (Ar-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/Ethanol/H₂O) E->F G Extraction F->G H Chromatography G->H I Coupled Product (Ar-Ar') H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium carbonate, Cesium carbonate, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired biaryl product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Precautionary Statements

Hazard Statement(s)Precautionary Statement(s)Reference(s)
H315: Causes skin irritationP264: Wash skin thoroughly after handling[5]
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection[5]
P302 + P352: IF ON SKIN: Wash with plenty of water[5]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P332 + P313: If skin irritation occurs: Get medical advice/attention[5]
P337 + P313: If eye irritation persists: Get medical advice/attention[5]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, makes it an important intermediate for the development of novel pharmaceuticals and advanced materials.[1][2] This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a general protocol for its application, serving as a resource for researchers in the chemical and pharmaceutical sciences. Further research into the experimental determination of its physicochemical properties and the development of specific, high-yield synthetic protocols will undoubtedly enhance its application in various fields.

References

Synthesis of (4-Butoxy-2,3-difluorophenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butoxy-2,3-difluorophenyl)boronic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility is highlighted in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, which are often pivotal for the biological activity of drug candidates and the photophysical properties of organic light-emitting diode (OLED) materials. The presence of the difluoro-substituted phenyl ring and the butoxy group can impart desirable properties such as altered lipophilicity, metabolic stability, and electronic characteristics to the target molecules.

This guide details a three-step synthetic sequence commencing with the commercially available 1-butoxy-2,3-difluorobenzene. The proposed route involves an electrophilic bromination followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Proposed Synthesis Route

The proposed synthetic pathway is illustrated below. It begins with the synthesis of the key intermediate, 4-bromo-1-butoxy-2,3-difluorobenzene, from 1-butoxy-2,3-difluorobenzene. This intermediate is then converted to the final product, this compound, via a lithium-halogen exchange and reaction with a borate ester.

Synthesis_Route cluster_0 Step 1: Synthesis of Starting Material (Optional) cluster_1 Step 2: Bromination cluster_2 Step 3: Lithiation and Borylation 2,3-Difluorophenol 2,3-Difluorophenol 1-Butoxy-2,3-difluorobenzene 1-Butoxy-2,3-difluorobenzene 2,3-Difluorophenol->1-Butoxy-2,3-difluorobenzene K2CO3, Acetone, Reflux 1-Bromobutane 1-Bromobutane 1-Bromobutane->1-Butoxy-2,3-difluorobenzene 1-Butoxy-2,3-difluorobenzene_2 1-Butoxy-2,3-difluorobenzene 4-Bromo-1-butoxy-2,3-difluorobenzene 4-Bromo-1-butoxy-2,3-difluorobenzene 1-Butoxy-2,3-difluorobenzene_2->4-Bromo-1-butoxy-2,3-difluorobenzene N-Bromosuccinimide, Acetonitrile, rt 4-Bromo-1-butoxy-2,3-difluorobenzene_2 4-Bromo-1-butoxy-2,3-difluorobenzene Aryllithium_Intermediate Aryllithium Intermediate 4-Bromo-1-butoxy-2,3-difluorobenzene_2->Aryllithium_Intermediate 1. n-BuLi, THF, -78 °C Boronate_Ester Boronate Ester Intermediate Aryllithium_Intermediate->Boronate_Ester 2. B(OMe)3, -78 °C Target_Product This compound Boronate_Ester->Target_Product 3. Acidic Workup (HCl)

Proposed synthesis of this compound.

Experimental Protocols

Step 1 (Optional): Synthesis of 1-Butoxy-2,3-difluorobenzene

While 1-butoxy-2,3-difluorobenzene is commercially available, this protocol outlines its synthesis from 2,3-difluorophenol.

Reaction: Williamson Ether Synthesis

Procedure:

  • To a stirred solution of 2,3-difluorophenol (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux.

  • Add 1-bromobutane (1.1 eq.) dropwise to the refluxing mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-butoxy-2,3-difluorobenzene as a colorless oil.

Step 2: Synthesis of 4-Bromo-1-butoxy-2,3-difluorobenzene

Reaction: Electrophilic Aromatic Bromination

Procedure:

  • In a round-bottom flask protected from light, dissolve 1-butoxy-2,3-difluorobenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-butoxy-2,3-difluorobenzene.

Step 3: Synthesis of this compound

Reaction: Lithium-Halogen Exchange and Borylation

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 4-bromo-1-butoxy-2,3-difluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flame-dried flask, prepare a solution of trimethyl borate (3.0 eq.) in anhydrous THF and cool it to -78 °C.

  • Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via cannula, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) at 0 °C and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with hexane to yield this compound as a white solid.

Data Presentation

Table 1: Reagents and Intermediates

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
1-Butoxy-2,3-difluorobenzeneC₁₀H₁₂F₂O186.20Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
4-Bromo-1-butoxy-2,3-difluorobenzeneC₁₀H₁₁BrF₂O265.09Key Intermediate
n-Butyllithium (n-BuLi)C₄H₉Li64.06Lithiating Agent
Trimethyl borateC₃H₉BO₃103.91Borylating Agent
This compoundC₁₀H₁₃BF₂O₃230.02Target Product

Table 2: Representative Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
2Bromination1-Butoxy-2,3-difluorobenzene, NBSAcetonitrile0 to rt4-1275-90
3Lithiation-Borylation4-Bromo-1-butoxy-2,3-difluorobenzene, n-BuLi, B(OMe)₃THF-78 to rt12-1660-80

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis.

workflow start Start Synthesis check_sm Is 1-Butoxy-2,3-difluorobenzene available? start->check_sm synthesis_sm Synthesize via Williamson Ether Synthesis check_sm->synthesis_sm No bromination Electrophilic Bromination with NBS check_sm->bromination Yes synthesis_sm->bromination check_intermediate Purify and Characterize Intermediate bromination->check_intermediate lith_bor Lithiation with n-BuLi and Borylation with B(OMe)3 check_intermediate->lith_bor workup Acidic Workup and Hydrolysis lith_bor->workup purification Purify by Recrystallization/Trituration workup->purification final_product Characterize Final Product purification->final_product end End final_product->end

Physicochemical Properties of (4-Butoxy-2,3-difluorophenyl)boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butoxy-2,3-difluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a butoxy group and two fluorine atoms on the phenyl ring, impart distinct electronic and steric properties. These characteristics make it a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, specific experimental values for others, such as the melting point and pKa, are not consistently available in the public domain. In such cases, predicted values or data from similar compounds are provided for reference.

Table 1: Physicochemical Data of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Butoxy-2,3-difluorobenzeneboronic acid[1]
CAS Number 156487-12-6[2][3]
Molecular Formula C₁₀H₁₃BF₂O₃[2]
Molecular Weight 230.02 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point Not available (n/a)[2]
Boiling Point 341.7 ± 52.0 °C (Predicted)N/A
Density 1.22 ± 0.1 g/cm³ (Predicted)N/A
Solubility Soluble in methanol.N/A
pKa Not experimentally determined. Expected to be in the range of typical arylboronic acids (approx. 8-10 in water), influenced by the electron-withdrawing fluorine atoms.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize this compound.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.[5][6]

Protocol:

  • Sample Preparation: A small amount of the dry crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure dense packing.[6]

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 15-20 °C below the expected melting point.[7] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.

pKa Determination by Spectroscopic Titration

The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. UV-Vis spectrophotometry is a sensitive method for determining the pKa of compounds containing a chromophore.[8][9]

Protocol:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility). A series of buffer solutions with a range of known pH values is also prepared.

  • Spectra Acquisition: A constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[8] The data can be fitted to the Henderson-Hasselbalch equation to determine a precise pKa value.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

  • Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.

  • ¹H NMR Spectrum Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to record include chemical shifts (δ) in ppm, integration of signals, and coupling constants (J) in Hz.

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. The chemical shifts of the carbon atoms are recorded.[11]

  • Data Processing and Interpretation: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, integrations, and coupling patterns are then analyzed to confirm the structure of the molecule.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Protocol:

  • Sample Preparation: A small amount of the powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[15] Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the crystal.[16]

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[16]

  • Sample Spectrum: The spectrum of the sample is then recorded.

  • Data Analysis: The background is subtracted from the sample spectrum to yield the infrared spectrum of the compound. The characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch of the boronic acid, C-O stretch of the butoxy group, C-F stretches, and aromatic C-H and C=C vibrations) are identified.[1]

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This reaction is particularly important in the synthesis of complex organic molecules for pharmaceuticals and advanced materials like Organic Light-Emitting Diodes (OLEDs).[17]

Experimental Workflow: Suzuki-Miyaura Coupling for Biaryl Synthesis

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Miyaura_Coupling Reactants Reactants (Aryl Halide & Boronic Acid) ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionSetup Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionSetup Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->ReactionSetup Heating Heating (e.g., 80-110 °C) ReactionSetup->Heating Stirring Workup Aqueous Work-up Heating->Workup Cooling Purification Purification (Column Chromatography) Workup->Purification Extraction Product Biaryl Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.[18][19][20]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) are combined.[18][20]

  • Solvent Addition: Anhydrous and deoxygenated solvent (e.g., toluene, 1,4-dioxane) is added via syringe.[18][20]

  • Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[18]

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[18]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.[18]

Conclusion

References

(4-Butoxy-2,3-difluorophenyl)boronic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Butoxy-2,3-difluorophenyl)boronic acid

This technical guide provides a comprehensive overview of this compound, a key building block in advanced materials and pharmaceutical development. It is intended for researchers, chemists, and professionals in drug discovery and material science.

Molecular Structure and Chemical Identity

This compound is an organoboron compound featuring a phenyl ring substituted with a butoxy group, two fluorine atoms, and a boronic acid functional group. This unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.

Molecular Formula: C₁₀H₁₃BF₂O₃[1][2][3]

Molecular Structure:

Chemical structure of this compound (Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here in a final document.)

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
CAS Number 156487-12-6[1][4]
Molecular Weight 230.02 g/mol [1][2][3]
MDL Number MFCD19441186[1][4]
PubChem Substance ID 354334380[1][4]
Synonyms 4-Butoxy-2,3-difluorobenzeneboronic acid[3][4]

Physicochemical Properties

The properties of this compound are detailed below. It is typically supplied as a white to off-white solid and may contain varying amounts of its anhydride.[1][4]

PropertyValueReference
Physical State Solid, White to Almost white powder/crystal[1][4]
Boiling Point (Predicted) 341.7 ± 52.0 °C[3]
Density (Predicted) 1.22 ± 0.1 g/cm³[3]
Purity (by Titration) 97.0 to 109.0 %[4]
Solubility Soluble in Methanol[4]
Storage Temperature Room Temperature; Recommended <15°C in a cool, dark place[3][4]

Synthesis and Experimental Protocols

The synthesis of fluorinated arylboronic acids typically involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for this compound is not publicly detailed, a general and plausible synthetic workflow is outlined below, based on established methods for analogous compounds.[5][6][7]

Proposed Synthetic Workflow

The logical workflow for the synthesis starts with the halogenation of 1-butoxy-2,3-difluorobenzene, followed by metal-halogen exchange to form an organometallic intermediate, which is then trapped with a borate ester.

G Start 1-Butoxy-2,3-difluorobenzene Step1 Bromination (e.g., with NBS) Start->Step1 Reactant Intermediate1 1-Bromo-4-butoxy- 2,3-difluorobenzene Step1->Intermediate1 Product Step2 Lithiation (n-BuLi, THF, -78°C) Intermediate1->Step2 Reactant Intermediate2 Organolithium Intermediate Step2->Intermediate2 Product Step3 Borylation (Trialkyl borate, -78°C) Intermediate2->Step3 Reactant Intermediate3 Boronate Ester Step3->Intermediate3 Product Step4 Acidic Hydrolysis (e.g., aq. HCl) Intermediate3->Step4 Reactant Product (4-Butoxy-2,3-difluorophenyl) boronic acid Step4->Product Final Product

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol for Synthesis

This protocol is a representative procedure adapted from the synthesis of similar difluorophenylboronic acids.[5][6]

  • Preparation of the Organolithium Reagent:

    • Dissolve 1-bromo-4-butoxy-2,3-difluorobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation:

    • To the cooled organolithium solution, add triisopropyl borate or trimethyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Stir vigorously for 1-2 hours.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure boronic acid.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[8][9] These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often the core structures of active pharmaceutical ingredients (APIs) and advanced organic electronic materials like those used in Organic Light-Emitting Diodes (OLEDs).[8][9] The fluorine and butoxy substituents allow for fine-tuning of properties such as electron affinity, stability, and solubility in the target molecules.[8]

Suzuki-Miyaura Cross-Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)-R² L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetal

References

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for Substituted Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a variety of substituted difluorophenylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and utility as building blocks in organic synthesis. This document presents quantitative NMR data in a structured format, details experimental protocols for data acquisition, and includes a workflow for NMR analysis.

Introduction to NMR Spectroscopy of Fluorinated Phenylboronic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated phenylboronic acids, ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern on the phenyl ring and the nature of the boronic acid moiety. The presence of fluorine atoms introduces characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which can be complex but also highly informative for unambiguous structure determination.[1][2]

The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the fluorine atoms and the boronic acid group, as well as by the electronic effects of other substituents on the ring. The boronic acid protons themselves often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and the presence of water.[3]

¹H and ¹³C NMR Data for Substituted Difluorophenylboronic Acids

The following tables summarize the ¹H and ¹³C NMR data for a selection of substituted difluorophenylboronic acids. All chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Difluorophenylboronic Acids

CompoundSolventAromatic Protons (δ, ppm, J, Hz)B(OH)₂ (δ, ppm)Other Substituents (δ, ppm)
2,4-Difluorophenylboronic acid-7.99-7.78 (m), 7.39-7.33 (m)[4]--
2,5-Difluorophenylboronic acidDMSO-d₆7.0-8.0 (m)[3]broad s[3]-
2,6-Difluorophenylboronic acidCDCl₃7.35-7.50 (m), 6.92-6.97 (m)[5]--
3,5-Difluorophenylboronic acid----
2,6-Difluoro-4-methylphenylboronic acid-7.0-7.5 (m)-2.3 (s)

Note: Specific chemical shifts and coupling constants can vary depending on the experimental conditions.

Table 2: ¹³C NMR Spectral Data for Difluorophenylboronic Acids

CompoundSolventAromatic Carbons (δ, ppm, JCF, Hz)C-B (δ, ppm)Other Substituents (δ, ppm)
2,4-Difluorophenylboronic acid----
2,5-Difluorophenylboronic acidDMSO-d₆100-165[3]broad[3]-
2,6-Difluorophenylboronic acidCDCl₃167.0 (dd, ¹JCF = 253, ²JCF = 12.1), 133.9, 128.0, 111.6, 109.9 (d, ³JCF = 11)[5]Not observed[5]-
3,5-Difluorophenylboronic acid----
2,6-Difluoro-4-methylphenylboronic acid----

Note: The carbon atom attached to the boron (C-B) often exhibits a broad signal and can be difficult to observe due to quadrupolar relaxation of the boron nucleus.[3]

Experimental Protocols

Obtaining high-quality and reproducible NMR data is crucial for accurate structural analysis. The following sections provide detailed methodologies for the ¹H and ¹³C NMR analysis of substituted difluorophenylboronic acids.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-quality NMR spectrum.

  • Sample Weighing : Accurately weigh 5-10 mg of the difluorophenylboronic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for boronic acids include DMSO-d₆, CDCl₃, and Acetone-d₆.[3] The choice of solvent can influence chemical shifts, particularly for the labile boronic acid protons.[3]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Degassing (Optional) : For sensitive samples or for quantitative measurements, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening. This can be achieved by several freeze-pump-thaw cycles.

¹H NMR Spectroscopy
  • Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[3]

  • Acquisition Parameters :

    • Pulse Sequence : A standard one-dimensional proton pulse sequence is typically used.

    • Pulse Angle : A 30-degree pulse width is recommended to allow for faster relaxation and a shorter experimental time.[3]

    • Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.[3]

    • Number of Scans : The number of scans should be sufficient to obtain a good signal-to-noise ratio.

    • Spectral Width : Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

  • Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy
  • Instrumentation : The same high-resolution NMR spectrometer used for ¹H NMR can be used for ¹³C NMR.

  • Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard for simplifying the spectrum to singlets for each unique carbon.[6] However, due to the presence of fluorine, C-F coupling will still be observed.[6] For fluorinated compounds, simultaneous proton and fluorine decoupling can be employed if the instrument is capable, which results in a singlet for each carbon.[7]

    • Number of Scans : A larger number of scans is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[8]

    • Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.[3]

    • Spectral Width : The typical spectral width for ¹³C NMR is 0-220 ppm.

  • Processing : The processing steps are similar to those for ¹H NMR: Fourier transformation, phasing, baseline correction, and referencing (typically to the solvent peaks).

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates a general workflow for the acquisition and analysis of NMR data for substituted difluorophenylboronic acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr b11_nmr ¹¹B NMR transfer->b11_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process f19_nmr->process b11_nmr->process analyze Analyze Data (Chemical Shifts, Coupling Constants, Structure Elucidation) process->analyze

A general workflow for NMR data acquisition and analysis.

This guide serves as a foundational resource for researchers working with substituted difluorophenylboronic acids. For more detailed information on specific compounds or advanced NMR techniques, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Solubility of (4-Butoxy-2,3-difluorophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (4-Butoxy-2,3-difluorophenyl)boronic acid

This compound, with the CAS Number 156487-12-6, is a versatile synthetic intermediate.[1] Its molecular structure, featuring a butoxy group and two fluorine atoms on the phenyl ring, imparts unique electronic and physicochemical properties.[2] These characteristics make it a valuable building block in the synthesis of complex organic molecules.

Boronic acids, in general, are crucial in medicinal chemistry and drug discovery.[3][4] The boronic acid moiety can form reversible covalent bonds with diols, a property leveraged in various biological applications, including glucose sensing and as enzyme inhibitors.[5] Bortezomib, a proteasome inhibitor containing a boronic acid group, is a notable example of a successful drug utilizing this chemistry.[4]

In material science, this compound is instrumental in the development of organic light-emitting diode (OLED) materials.[1][2] The fluorine and butoxy substituents help to tune the electronic and photophysical properties of the resulting materials, contributing to enhanced performance.[1]

Solubility Data

As of the current literature, specific quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative information indicates that the compound is soluble in methanol.[6] For other boronic acids, such as phenylboronic acid, a general trend of high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons has been observed.[7] The introduction of substituents on the phenyl ring, such as an isobutoxy group, has been shown to generally increase solubility in most organic solvents compared to the parent phenylboronic acid.[8]

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
MethanolSoluble

Note: This table is based on currently available data. Researchers are encouraged to determine quantitative solubility in solvents relevant to their specific applications using the protocol outlined below.

Experimental Protocol for Solubility Determination

A widely used and effective method for determining the solubility of boronic acids is the dynamic method.[7][8][9] This technique involves identifying the temperature at which a known concentration of the solute completely dissolves in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent as a function of temperature.

Materials:

  • This compound

  • High-purity organic solvents of interest

  • Glass test tubes with stoppers

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath (e.g., oil bath or heating block)

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Luminance probe or a device to measure light intensity (optional, for enhanced precision)[7][8]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a glass test tube to prepare a mixture of a known mole fraction.

  • Initial Observation: Place a small magnetic stir bar in the test tube, seal it, and place it in the temperature-controlled bath at room temperature. Stir the mixture vigorously. Initially, the mixture will likely be a suspension or slurry.

  • Controlled Heating: Gradually increase the temperature of the bath at a controlled rate (e.g., 1-2 °C per minute) while continuously stirring the mixture.

  • Solubility Point Determination: Carefully observe the mixture for the disappearance of solid particles. The temperature at which the last solid particle dissolves, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration. The disappearance of turbidity can be more precisely determined by measuring the light intensity passing through the sample using a luminance probe.[7][8]

  • Data Collection: Repeat this procedure for several different mole fractions of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

  • Data Analysis: The collected data points can be plotted to create a solubility curve. For many systems, the data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich–Kister equations.[7]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Below is a DOT script for a diagram illustrating the experimental workflow for determining solubility.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation Weigh known amounts of boronic acid and solvent. B 2. Initial Mixing Combine in a sealed test tube with a stir bar. A->B C 3. Controlled Heating & Stirring Place in a temperature-controlled bath and stir vigorously. B->C D 4. Observation Monitor for the disappearance of solid particles. C->D E 5. Record Temperature Note the temperature at which the solution becomes clear. D->E F 6. Repeat for Different Concentrations Prepare new samples with varying mole fractions. E->F F->A G 7. Data Analysis Plot solubility vs. temperature to generate a solubility curve. F->G

Caption: Workflow for the dynamic method of solubility determination.

Key Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that are often the core of pharmaceutical compounds.

In a typical Suzuki-Miyaura coupling, the boronic acid acts as the organoboron nucleophile, which reacts with an organohalide electrophile in the presence of a palladium catalyst and a base. The butoxy and difluoro substituents on the phenyl ring of the title compound can influence the electronic properties of the molecule, affecting the reaction kinetics and yield.

The following DOT script visualizes a simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Simplified Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) C R-Pd(II)L2-X A->C B Oxidative Addition R-X E R-Pd(II)L2-Ar C->E D Transmetalation Ar-B(OH)2 + Base E->A F Reductive Elimination E->F R-Ar (Product)

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its importance in pharmaceutical and material science research necessitates a clear understanding of its physicochemical properties. The experimental protocol detailed in this guide provides a reliable method for researchers to determine its solubility in solvents pertinent to their work. The established utility of this compound in pivotal synthetic transformations like the Suzuki-Miyaura coupling underscores its significance as a versatile chemical building block. Future research to quantify its solubility in a broad range of organic solvents would be a valuable contribution to the scientific community.

References

The Enhanced Lewis Acidity of Difluorinated Phenylboronic Acids: A Technical Guide for Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds that have garnered significant attention across the chemical sciences, from organic synthesis to medicinal chemistry. A key characteristic is the Lewis acidic nature of the boron atom, stemming from its vacant p-orbital, which allows it to accept a pair of electrons. This property is central to their utility, particularly in forming reversible covalent bonds with diols—a mechanism crucial for their roles as sensors and therapeutic agents.[1] The introduction of electron-withdrawing substituents, such as fluorine atoms, onto the phenyl ring profoundly enhances this Lewis acidity.

This technical guide provides an in-depth exploration of the Lewis acidity of difluorinated phenylboronic acids. It details the quantitative measures of this acidity, outlines the experimental protocols for its determination, and discusses the critical applications of these powerful reagents in drug development and catalysis, where enhanced Lewis acidity is highly advantageous.[2]

Quantifying Lewis Acidity: The Impact of Difluorination

The Lewis acidity of a boronic acid in an aqueous solution is most commonly expressed by its pKa value. This value represents the pH at which the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species are in equal concentration. A lower pKa value signifies a stronger acid. The electron-withdrawing inductive effect of fluorine substituents stabilizes the anionic boronate form, thus lowering the pKa and increasing the Lewis acidity.[3]

This effect is position-dependent, with fluorine atoms at the meta and ortho positions exerting a stronger influence than at the para position.[3] The enhanced acidity of fluorinated phenylboronic acids is particularly valuable in biological applications, as it allows for significant binding to target diols (like sugars or residues in protein active sites) at physiological pH (~7.4).[2][4]

The table below summarizes the pKa values for several difluorinated phenylboronic acid isomers, demonstrating a clear increase in acidity compared to the parent compound.

CompoundStructurepKa Value
Phenylboronic AcidC₆H₅B(OH)₂8.86 (Experimental)[2]
3,5-Difluorophenylboronic Acid3,5-F₂C₆H₃B(OH)₂6.46 (Predicted)[5]
3,4-Difluorophenylboronic Acid3,4-F₂C₆H₃B(OH)₂7.59 (Predicted)[6]
2,4-Difluorophenylboronic Acid2,4-F₂C₆H₃B(OH)₂8.47 (Predicted)[1]

Note: The pKa values for the difluorinated compounds are computationally predicted and serve as reliable estimates. Experimental conditions can influence measured pKa values.[1]

Experimental Protocols for Determining Lewis Acidity

Accurate characterization of Lewis acidity is crucial for designing and optimizing applications for these molecules. The following are detailed methodologies for common experimental techniques.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is effective for arylboronic acids as it leverages the difference in the UV absorbance spectra between the trigonal (acidic) and tetrahedral (basic/boronate) forms.[1]

Principle: The absorbance of a boronic acid solution is measured across a range of pH values. The pKa is determined by fitting the resulting absorbance vs. pH curve to a sigmoidal dose-response equation.[1]

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known, precise pH values.

  • Stock Solution: Prepare a concentrated stock solution of the difluorophenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: In a 96-well UV-transparent plate, add the appropriate buffer to each well. Then, add a small, constant volume of the boronic acid stock solution to each well to achieve the desired final concentration. Include buffer blanks without the boronic acid for background correction.[1]

  • Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[1]

  • Data Analysis:

    • Identify a wavelength with the maximal absorbance difference between the acidic and basic forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to a sigmoidal dose-response (variable slope) equation. The pKa is the pH value at the curve's inflection point.[1]

G Workflow for pKa Determination by UV-Vis Titration cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis A Prepare Buffer Solutions (Wide pH Range) C Aliquot Buffers & Stock into 96-Well Plate A->C B Prepare Boronic Acid Stock Solution B->C D Measure UV-Vis Spectrum for Each Well C->D E Plot Absorbance vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Workflow for pKa measurement.

Gutmann-Beckett Method for Acceptor Number (AN) Determination

For non-aqueous systems or to probe Lewis acidity independent of proton transfer, the Gutmann-Beckett method is employed. It quantifies Lewis acidity by measuring the chemical shift change of a probe molecule upon interaction with the Lewis acid.

Principle: The acceptor number (AN) is determined by the change in the ³¹P NMR chemical shift (Δδ) of a Lewis base probe, typically triethylphosphine oxide (TEPO), upon complexation with the boronic acid. A larger Δδ indicates a stronger Lewis acid.

Detailed Protocol:

  • Reference Spectrum: Dissolve triethylphosphine oxide (TEPO) in a suitable deuterated solvent (e.g., CD₂Cl₂ or C₆D₆) and acquire its ³¹P NMR spectrum.

  • Sample Preparation: Prepare a solution containing an equimolar amount of the difluorophenylboronic acid and TEPO in the same deuterated solvent.

  • Spectrum Acquisition: Acquire the ³¹P NMR spectrum of the mixture. The interaction between the boronic acid and TEPO will cause a downfield shift of the phosphorus signal.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) between the TEPO signal in the mixture and the reference signal.

    • The Acceptor Number (AN) is calculated using the formula: AN = 2.21 x Δδ .

G Workflow for Gutmann-Beckett Method A Acquire ³¹P NMR Spectrum of Triethylphosphine Oxide (TEPO) in Deuterated Solvent D Calculate Chemical Shift Difference (Δδ) A->D B Prepare Equimolar Mixture of Boronic Acid and TEPO C Acquire ³¹P NMR Spectrum of the Mixture B->C C->D E Calculate Acceptor Number (AN) AN = 2.21 * Δδ D->E

Workflow for AN measurement.

Applications in Drug Development and Synthesis

The unique properties of difluorinated phenylboronic acids make them invaluable tools for medicinal chemists and drug development professionals.

Building Blocks in Suzuki-Miyaura Cross-Coupling

A primary application of difluorophenylboronic acids is their use as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures prevalent in biologically active molecules.[7] The fluorine substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidates.[7][8]

Enzyme Inhibition via Reversible Covalent Bonding

The boronic acid moiety is a well-established "warhead" for targeting the active sites of enzymes, particularly serine proteases.[8] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), utilize a boronic acid pharmacophore.[8] The Lewis acidic boron atom readily accepts a lone pair from the hydroxyl group of a catalytic serine residue, forming a stable, tetrahedral boronate intermediate. This reversible covalent interaction effectively blocks the enzyme's catalytic activity. The enhanced Lewis acidity of difluorinated phenylboronic acids can lead to more potent inhibition by favoring the formation of this tetrahedral complex at physiological pH.

References

Stability and Storage of (4-Butoxy-2,3-difluorophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Butoxy-2,3-difluorophenyl)boronic acid. Given the compound's application in pharmaceutical synthesis and materials science, particularly in the development of Organic Light-Emitting Diode (OLED) materials, a thorough understanding of its stability profile is crucial for ensuring experimental reproducibility and product integrity.[1][2]

Core Concepts in Stability

The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to dehydration to form cyclic anhydrides (boroxines) and protodeboronation. Environmental factors such as moisture, temperature, light, and pH can significantly impact the rate of these degradation processes.

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form stable cyclic anhydrides known as boroxines. This is a reversible equilibrium process that can be influenced by the presence of water.

Protodeboronation: This degradation pathway involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets for similar boronic acid compounds.[2]

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8°C)To minimize the rate of potential degradation reactions.[3]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.[3]
Moisture Keep in a tightly sealed container in a dry placeBoronic acids are sensitive to moisture, which can lead to hydrolysis and the formation of boroxines.
Light Protect from lightTo prevent potential photolytic degradation.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong basesThese can catalyze the degradation of the boronic acid.

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is essential for developing stability-indicating analytical methods.

cluster_main Degradation of this compound BoronicAcid This compound Boroxine Cyclic Anhydride (Boroxine) BoronicAcid->Boroxine Dehydration (Reversible) ProtodeboronationProduct 1-Butoxy-2,3-difluorobenzene BoronicAcid->ProtodeboronationProduct Protodeboronation (Acid/Base Catalyzed)

Caption: Major degradation pathways for arylboronic acids.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5]

Objective: To generate potential degradation products under various stress conditions to develop and validate a stability-indicating analytical method.

Experimental Workflow:

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Base Base Hydrolysis (e.g., 0.1 M NaOH) Oxidation Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C) Photo Photolytic (UV/Vis light) Characterization Characterize Degradation Products (e.g., LC-MS, NMR) Analysis->Characterization

Caption: Workflow for forced degradation studies.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).[4]

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.

  • Sample Analysis: At various time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.[6][7]

Objective: To develop a validated HPLC method capable of quantifying the decrease in the concentration of this compound and monitoring the formation of its degradation products over time.

Typical HPLC Parameters:

ParameterExample Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 10 µL

Methodology:

  • Method Development: Develop an HPLC method that provides good resolution between the parent peak of this compound and all peaks corresponding to degradation products generated during forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, can be a powerful tool for identifying the structure of degradation products.[8][9][10][11][12]

Objective: To confirm the identity of degradation products by analyzing their NMR spectra.

Methodology:

  • Sample Preparation: Isolate the degradation products using preparative HPLC or another suitable chromatographic technique. Dissolve the isolated compounds in a suitable deuterated solvent.

  • Spectral Acquisition: Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structures of the degradation products. The disappearance of the boronic acid signal and the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra can indicate protodeboronation. Changes in the ¹¹B NMR chemical shift can provide information about the coordination state of the boron atom.

Summary of Stability and Storage

FactorInfluence on StabilityRecommended Handling and Storage
Moisture/Humidity Can lead to hydrolysis and the formation of boroxines.Store in a tightly sealed container in a desiccator or dry box. Handle under an inert atmosphere.
Temperature Elevated temperatures can accelerate degradation.Store in a refrigerator at 2-8°C.
Light May cause photolytic degradation.Store in an amber vial or in the dark.
pH Acidic or basic conditions can catalyze protodeboronation.Avoid contact with strong acids and bases.
Oxygen Can lead to oxidation of the boronic acid.Store under an inert atmosphere (e.g., nitrogen or argon).

By adhering to these storage and handling guidelines and employing appropriate analytical techniques to monitor stability, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications.

References

Commercial Suppliers and Technical Guide for (4-Butoxy-2,3-difluorophenyl)boronic Acid in R&D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing high-quality, reliable chemical reagents is a critical foundation for successful research and development. (4-Butoxy-2,3-difluorophenyl)boronic acid, a specialized building block, has garnered significant interest for its utility in pharmaceutical synthesis and materials science. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental protocols.

Commercial Availability

A variety of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several commercial suppliers to facilitate easy comparison for procurement.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity/Notes
Ningbo Inno Pharmchem Co., Ltd. This compound156487-12-6C10H13BF2O3230.02≥98.0% assay[1]
Oakwood Chemical This compound156487-12-6C10H13BF2O3230.02Not specified[2]
TCI Chemicals (via AMI Scientific & Lab Pro Inc.) 4-Butoxy-2,3-difluorophenylboronic Acid (contains varying amounts of Anhydride)156487-12-6C10H13BF2O3230.02Analytical reagent[3][4]
biosynth This compound156487-12-6C10H13BF2O3230.02Not specified

Applications in Research and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a butoxy group and two fluorine atoms on the phenyl ring, imparts desirable electronic and steric properties.

Pharmaceutical Synthesis

In the realm of medicinal chemistry, this boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of a diverse range of substituted biaryl compounds, which are common motifs in biologically active molecules. The presence of fluorine atoms can influence metabolic stability and binding affinity of the final drug candidates. Phenylboronic acids and their derivatives have gained attention for their potential applications in targeted cancer therapy due to their ability to selectively bind to sialic acids on cell surfaces.[6] Furthermore, the boronic acid functional group itself has been incorporated into approved drugs, such as the proteasome inhibitor bortezomib, highlighting the therapeutic potential of this class of compounds.[7]

Materials Science

Beyond pharmaceuticals, this compound serves as a precursor in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[5][8] The specific electronic properties conferred by the fluorinated and butoxy-substituted phenyl ring can contribute to the enhanced performance of OLED materials, including improved color purity and device longevity.[5]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[9]

General Methodology

The following is a representative protocol for the Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide or triflate (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent(s) to the reaction vessel.

  • Add the palladium catalyst (0.01-0.05 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Logical Workflow for Suzuki-Miyaura Coupling

G Figure 1: Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up and Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Biaryl Product J->K

Caption: Experimental Workflow for Suzuki-Miyaura Coupling

Potential Signaling Pathway Involvement: Inhibition of Proteasome Activity

Phenylboronic acid derivatives have been shown to act as enzyme inhibitors, with bortezomib being a prime example of a proteasome inhibitor used in cancer therapy.[7] The following diagram illustrates a simplified signaling pathway of proteasome inhibition leading to apoptosis.

G Figure 2: Simplified Pathway of Proteasome Inhibition A Phenylboronic Acid Derivative (e.g., Bortezomib) B 26S Proteasome A->B Inhibits C Inhibition of Protein Degradation A->C Leads to D Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) C->D Causes E Induction of Apoptosis D->E Triggers

Caption: Simplified Pathway of Proteasome Inhibition

References

The Ascendant Role of Organoboron Compounds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organoboron compounds, once relegated to the realm of synthetic organic chemistry, have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug development. Their unique electronic properties, particularly the electron-deficient nature of the boron atom, enable novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets. This technical guide provides an in-depth exploration of the core principles of organoboron chemistry in a therapeutic context, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and therapeutic applications of key organoboron drugs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Unique Chemistry of Boron in Drug Design

The utility of boron in medicinal chemistry stems from the vacant p-orbital of the boron atom, which allows it to act as a Lewis acid and form coordinate covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine.[1] This interaction can mimic the transition state of an enzyme-catalyzed reaction, leading to potent and often highly specific inhibition.[1] Boronic acids (R-B(OH)₂) and their derivatives are the most common motifs in organoboron drugs, offering a stable yet reactive functional group that can be readily incorporated into diverse molecular scaffolds.[2]

Therapeutic Applications of Organoboron Compounds

The clinical success of several organoboron drugs has validated their therapeutic potential across a range of diseases, from cancer to infectious diseases.

Anticancer Agents: Proteasome Inhibitors

Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved by the FDA in 2003 for the treatment of multiple myeloma.[3] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[4][5] By blocking the chymotrypsin-like activity of the proteasome, bortezomib disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately, programmed cell death in cancer cells.[4]

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to bortezomib, also approved for the treatment of multiple myeloma.[2][6]

Antifungal Agents: Aminoacyl-tRNA Synthetase Inhibitors

Tavaborole (Kerydin®) is a benzoxaborole antifungal agent approved for the topical treatment of onychomycosis (toenail fungal infection).[7][8] It exerts its antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[9][10] By forming a covalent adduct with the enzyme's active site, tavaborole prevents the attachment of leucine to its corresponding tRNA, thereby halting protein production and leading to fungal cell death.[9][10]

Antibacterial Agents: β-Lactamase Inhibitors

Vaborbactam (Vabomere®) is a cyclic boronic acid β-lactamase inhibitor.[11] It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[12] Vaborbactam itself does not possess antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC).[13][14] It forms a reversible covalent bond with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[13]

Data Presentation: Quantitative Bioactivity of Organoboron Drugs

The following tables summarize key quantitative data for prominent organoboron drugs, providing a comparative overview of their potency and efficacy.

Table 1: Inhibitory Activity of Proteasome Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
Bortezomib26S Proteasome (Chymotrypsin-like site)Multiple Myeloma Cell LinesMedian ~5[15]
Bortezomib26S Proteasome (Chymotrypsin-like site)PC3 (Parental)32.8[16]
Bortezomib26S Proteasome (Chymotrypsin-like site)PC3 (Resistant)346[16]
Ixazomib20S Proteasome (β5 subunit)---3.4[12]

Table 2: Inhibitory Activity of Vaborbactam against β-Lactamases

EnzymeClassKi (µM)Reference
KPC-2A0.056[7]
KPC-3A0.050[7]
CTX-M-15A---[17]
SHV-12A>256[7]
TEM-43A>256[7]
AmpCC---[7]
OXA-48D14[7]
OXA-23D66[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Antifungal Organoboron Compounds

CompoundFungal StrainMIC (µg/mL)Reference
Antifungal Agent 52Candida albicans ATCC 900280.125[18]
Antifungal Agent 52Candida glabrata ATCC 900300.25[18]
Antifungal Agent 52Aspergillus fumigatus ATCC 2043050.25[18]
Antifungal Agent 52Trichophyton rubrum ATCC 281880.125[18]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and biological evaluation of organoboron compounds. The following sections provide representative protocols for key experiments.

Synthesis: Suzuki-Miyaura Coupling for Aryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of organoboron synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • Nitrogen or argon source

Procedure:

  • To a round-bottom flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent to the flask via syringe.

  • Attach the reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification of Boronic Acids

Purification of boronic acids can be challenging due to their polarity and potential for degradation. Several methods can be employed:

  • Recrystallization: Effective for solid boronic acids. Common solvents include hot water, ethanol, or ethyl acetate.[19]

  • Column Chromatography: Silica gel chromatography can be used, sometimes with the addition of a modifier like acetic acid to improve separation.[3] Neutral alumina can also be an effective stationary phase.[3] For pinacol boronic esters, silica gel impregnated with boric acid can suppress decomposition.[20][21]

  • Derivatization: Formation of a crystalline adduct, such as with diethanolamine, can facilitate purification. The pure boronic acid is then regenerated by treatment with acid.[19]

  • Extraction: A sorbitol extraction can be used to selectively move the boronic acid into an aqueous layer, leaving non-polar impurities in the organic phase.[19]

Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organoboron compounds.

  • ¹H and ¹³C NMR: Provide information on the organic scaffold of the molecule.

  • ¹¹B NMR: This is particularly informative for characterizing the boron center. The chemical shift of the ¹¹B nucleus is sensitive to its coordination state (trigonal planar vs. tetrahedral), which can be used to study interactions with diols or active site residues.[2][13][22][23]

General NMR Sample Preparation Protocol:

  • Dissolve approximately 5-10 mg of the purified organoboron compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer. For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is used, with BF₃·OEt₂ often serving as an external standard.[22]

Biological Evaluation: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome and is used to determine the inhibitory potential of compounds like bortezomib.

Materials:

  • Cell lysate containing proteasomes or purified 20S/26S proteasome.[24]

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).[5][25]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl).[24]

  • Proteasome inhibitor (e.g., MG-132) as a positive control.[5]

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test organoboron compound in assay buffer.

  • In a 96-well plate, add the cell lysate or purified proteasome to each well.

  • Add the test compound dilutions to the respective wells. Include wells with a known inhibitor (positive control) and wells with buffer only (negative control).

  • Pre-incubate the plate at 37 °C for a specified time (e.g., 15-30 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 350/440 nm for AMC) over time in a kinetic mode at 37 °C.[5]

  • Determine the rate of reaction for each concentration of the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Evaluation: Antifungal Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antifungal agent.

Materials:

  • Fungal isolate (e.g., Candida albicans).

  • Culture medium (e.g., RPMI-1640).

  • Test organoboron compound and a standard antifungal (e.g., fluconazole).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the culture medium.[9][18]

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).[18]

  • Inoculate each well (except for a sterility control) with the fungal suspension. Include a growth control well with no drug.[9]

  • Incubate the plate at 35 °C for 24-48 hours.[26]

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the growth control), either visually or by measuring the optical density at 600 nm.[9][26]

Visualizing Molecular Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Bortezomib_Mechanism_of_Action cluster_Cell Cancer Cell Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Pro_Apoptotic Pro-Apoptotic Factors (e.g., p53, Bax) Proteasome->Pro_Apoptotic Degrades NFkB_Pathway NF-kB Pathway Proteasome->NFkB_Pathway Activates by IkB degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces IkB IkB IkB->Proteasome Degradation

Caption: Mechanism of action of Bortezomib in cancer cells.

Tavaborole_Mechanism_of_Action cluster_Fungus Fungal Cell Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges with Leucine Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Required for Leucine Leucine Leucine->LeuRS Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of Tavaborole in fungal cells.

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography workup->purification end Pure Product purification->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Enzyme_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen High-Throughput Screening (HTS) (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds mechanism_study Mechanism of Action Studies (e.g., Reversibility, Kinetics) dose_response->mechanism_study lead_opt Lead Optimization (SAR Studies) mechanism_study->lead_opt end Candidate Drug lead_opt->end

Caption: A typical workflow for enzyme inhibitor screening.

Conclusion

Organoboron compounds have firmly established their place in the modern medicinal chemist's toolbox. Their unique ability to form reversible covalent interactions with biological targets has led to the development of successful drugs for a variety of indications. The continued exploration of novel boron-containing scaffolds, coupled with a deeper understanding of their structure-activity relationships and pharmacokinetic properties, promises to yield a new generation of innovative therapeutics. This guide has provided a foundational overview of the key concepts, data, and experimental approaches that are essential for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Boronic Acids as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility. This technical guide provides an in-depth exploration of the pivotal role of boronic acids as fundamental building blocks, with a particular focus on their application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). We will delve into the core reactivity of boronic acids, present detailed experimental protocols for key transformations, and offer a comprehensive overview of their expanding role in medicinal chemistry and drug discovery.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique combination of properties that make them ideal reagents in organic synthesis. Their chemistry is centered around the electron-deficient boron atom, which acts as a Lewis acid. This allows for facile transmetalation with transition metal catalysts, a key step in many cross-coupling reactions. Furthermore, boronic acids are generally stable, crystalline solids that are compatible with a wide range of functional groups and reaction conditions, including aqueous media.[1]

The versatility of boronic acids extends beyond their role as nucleophilic partners in cross-coupling reactions. They can also participate in a variety of other transformations, including C-N and C-O bond formation, and serve as protecting groups for diols.[2] In recent years, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has been exploited in the development of sensors, drug delivery systems, and chemical probes.[1]

Key Reactions of Boronic Acids in Organic Synthesis

Boronic acids are central to a number of powerful C-C and C-heteroatom bond-forming reactions. The following sections provide an overview of the most significant transformations, including quantitative data on their scope and efficiency.

The Suzuki-Miyaura Cross-Coupling Reaction

The Nobel Prize-winning Suzuki-Miyaura reaction is arguably the most important application of boronic acids in organic synthesis.[3] This palladium-catalyzed cross-coupling of a boronic acid with an organohalide (or triflate) has become a go-to method for the construction of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[4][5]

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001295[6]
24-ChlorobenzonitrilePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄1,4-Dioxane1001892[7]
31-IodonaphthalenePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃DME/H₂O80698[6]
42-BromopyridinePd₂(dba)₃ (1) / P(t-Bu)₃ (2)K₃PO₄Toluene801685[7]
54-BromobenzaldehydePd/C (5)K₂CO₃Ethanol/H₂O78491[6]
The Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[8] This copper-catalyzed reaction couples a boronic acid with an amine, alcohol, or phenol, and is often tolerant of air and moisture, making it a practical alternative to other C-N and C-O bond-forming reactions.[9]

Table 2: Chan-Lam N-Arylation of Heterocycles with Phenylboronic Acid

EntryN-NucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1ImidazoleCu(OAc)₂ (10)PyridineCH₂Cl₂254885[10]
2PyrroleCu(OAc)₂ (10)Et₃NCH₂Cl₂257278[10]
3IndoleCuI (10) / Phenanthroline (20)Cs₂CO₃Toluene1102490[11]
4BenzimidazoleCu(OAc)₂ (20)PyridineDMF1001282[11]
51,2,4-TriazoleCuCl₂ (10) / Pyridine (20)K₂CO₃Methanol652475[12]
The Liebeskind-Srogl Cross-Coupling Reaction

The Liebeskind-Srogl coupling is a unique palladium-catalyzed, copper-mediated reaction that couples a thioester with a boronic acid to form a ketone.[13][14] This reaction proceeds under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions often required for other cross-coupling reactions.[15]

Table 3: Liebeskind-Srogl Coupling of Thioesters with Arylboronic Acids

EntryThioesterBoronic AcidPd Catalyst (mol%)Cu Co-catalystSolventTemp (°C)Time (h)Yield (%)Reference
1S-Phenyl thiobenzoatePhenylboronic acidPd₂(dba)₃ (1)CuTC (1.5 eq)THF501893[15]
2S-Ethyl 4-methoxythiobenzoate4-Tolylboronic acidPd(PPh₃)₄ (5)CuTC (1.5 eq)THF501688[16]
3S-Pyridyl thioacetate3-Fluorophenylboronic acidPd₂(dba)₃ (1)CuTC (1.5 eq)Dioxane602475[17]
4S-Phenyl 2-thiophenethiocarboxylate2-Naphthylboronic acidPd(0)CuTC (1.5 eq)THF501885[15]
5S-tert-Butyl thiohexanoatePhenylboronic acidPd₂(dba)₃ (1.5)CuTC (1.5 eq)THF501281[18]

CuTC = Copper(I) thiophene-2-carboxylate

Boronic Acids in Drug Discovery and Development

The versatility of boronic acids has made them invaluable in the field of drug discovery and development.[19] The boronic acid moiety itself can act as a pharmacophore, most notably as an inhibitor of serine proteases.[20] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[21][22] This has led to the development of several successful drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[19]

Furthermore, boronic acids are key building blocks in the synthesis of a wide range of APIs. Their use in reactions like the Suzuki-Miyaura coupling allows for the efficient construction of the complex molecular scaffolds required for modern therapeutics. More recently, boronic acids have been incorporated into innovative drug delivery platforms and proteolysis-targeting chimeras (PROTACs).[23][24]

Serine_Protease_Inhibition Serine Serine Residue (Ser) Histidine Histidine Residue (His) Aspartate Aspartate Residue (Asp) BoronicAcid Boronic Acid Inhibitor R-B(OH)₂ TetrahedralIntermediate Tetrahedral Intermediate (Reversible Covalent Bond) BoronicAcid->TetrahedralIntermediate Nucleophilic Attack TetrahedralIntermediate->Serine Forms Adduct

Mechanism of serine protease inhibition by a boronic acid.

Experimental Protocols

This section provides detailed, representative experimental protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

General Procedure for Chan-Lam N-Arylation

Materials:

  • N-Nucleophile (e.g., imidazole, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)

  • Base (e.g., pyridine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., CH₂Cl₂, 5 mL)

Procedure:

  • To a round-bottom flask, add the N-nucleophile, arylboronic acid, copper catalyst, and base.

  • Add the solvent and stir the mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

General Procedure for Liebeskind-Srogl Cross-Coupling

Materials:

  • Thioester (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., tris(2-furyl)phosphine, 2 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC, 0.75 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the thioester, arylboronic acid, palladium catalyst, ligand, and CuTC.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[15]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, and Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

A generalized experimental workflow for cross-coupling reactions.

Conclusion

Boronic acids have firmly established themselves as indispensable building blocks in the toolkit of the modern synthetic chemist. Their stability, functional group tolerance, and diverse reactivity have revolutionized the construction of complex organic molecules. From the workhorse Suzuki-Miyaura coupling to the more specialized Chan-Lam and Liebeskind-Srogl reactions, boronic acids provide reliable and efficient pathways to a vast array of chemical structures. Their growing importance in medicinal chemistry, both as key synthetic intermediates and as bioactive moieties, ensures that research into the synthesis and application of boronic acids will continue to be a vibrant and fruitful area of investigation for years to come. The continued development of novel boronic acid-based reagents and methodologies will undoubtedly lead to even more powerful and selective synthetic transformations, further enabling innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Butoxy-2,3-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3] This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and organic light-emitting diode (OLED) materials.[4][5][6][7][8] (4-Butoxy-2,3-difluorophenyl)boronic acid is a valuable building block, as the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and electronic properties of target molecules.[4][9] The butoxy group can also influence solubility and molecular packing.[8]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound. The protocol is designed to be a starting point for optimization, as the ideal conditions may vary depending on the specific coupling partner.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and yields for the coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001292
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane901688
34-BromobenzonitrilePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (3:1)851885
42-BromopyridinePdCl₂(dppf) (3)-K₂CO₃THF702478

Experimental Protocols

This section details a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos), if required

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DME, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base, followed by the degassed solvent and degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdii_r1r2 R¹-Pd(II)L_n-R² transmetalation->pdii_r1r2 boronate R²-B(OR)₃⁻ boronate->transmetalation base Base boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base reductive_elimination Reductive Elimination pdii_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand inert Establish Inert Atmosphere (Ar/N₂) reagents->inert add_base_solvent Add Base and Degassed Solvents inert->add_base_solvent heat Heat and Stir add_base_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

References

Application of (4-Butoxy-2,3-difluorophenyl)boronic Acid in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

(4-Butoxy-2,3-difluorophenyl)boronic acid is a specialized building block with significant potential in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its unique molecular structure, featuring both a butoxy group and two fluorine atoms on the phenyl ring, allows for the fine-tuning of the electronic and photophysical properties of organic semiconductors. This makes it a valuable precursor for creating next-generation emitter and host materials, particularly for high-efficiency blue OLEDs.

The primary application of this boronic acid in OLED material synthesis is as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of carbon-carbon bonds, allowing for the construction of complex π-conjugated systems that are the foundation of functional OLED materials. The incorporation of the 4-butoxy-2,3-difluorophenyl moiety can impart several desirable characteristics to the final OLED material, including enhanced electron affinity, improved thermal and morphological stability, and tailored solubility for solution-based processing.[1]

Key Advantages in OLED Material Synthesis:

  • Tuning of Electronic Properties: The two electron-withdrawing fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule. This facilitates electron injection and enhances the material's resistance to oxidative degradation, which is crucial for long device lifetimes.

  • Enhanced Stability: The strong carbon-fluorine bonds contribute to the overall thermal and chemical stability of the OLED material, a critical factor for robust and long-lasting devices.

  • Improved Solubility and Morphology: The butoxy group can improve the solubility of the final material in organic solvents, which is advantageous for solution-processing techniques in OLED fabrication. It can also influence the thin-film morphology, which plays a significant role in charge transport and device efficiency.[1]

  • Versatility in Molecular Design: As a versatile intermediate, this compound can be coupled with a wide range of aromatic and heterocyclic halides, such as carbazole, anthracene, and pyrene derivatives, to create a diverse library of potential host and emitter materials for OLEDs.[2]

Experimental Protocols

Protocol 1: General Synthesis of a (4-Butoxy-2,3-difluorophenyl)-Substituted Aromatic Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., a brominated carbazole or anthracene derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Deionized water (if using a biphasic solvent system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the chosen base (3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of toluene) and, if applicable, deionized water (e.g., 2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (4-Butoxy-2,3-difluorophenyl)-substituted aromatic compound.

Data Presentation

The performance of an OLED device is characterized by several key metrics. The following table presents a hypothetical data set for a blue fluorescent OLED device employing a host material synthesized using this compound. Note: This data is illustrative and not based on a specific, published device.

ParameterValue
Device Architecture ITO/HIL/HTL/EML/ETL/EIL/Al
Emitter Blue Fluorescent Dopant
Host Hypothetical Material
Maximum External Quantum Efficiency (EQE) > 8%
Maximum Luminance > 1000 cd/m²
CIE Coordinates (x, y) (0.14, 0.18)
Turn-on Voltage < 3.5 V
Emission Peak ~460 nm

Visualizations

Logical Workflow for OLED Material Synthesis and Device Fabrication

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication & Testing BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Aryl Halide (e.g., Bromocarbazole) ArylHalide->Suzuki Purification Purification (Chromatography) Suzuki->Purification OLED_Material Target OLED Material Purification->OLED_Material Deposition Vacuum Thermal Evaporation OLED_Material->Deposition Device OLED Device Deposition->Device Testing Electroluminescence Testing Device->Testing Data Performance Data (EQE, Luminance, etc.) Testing->Data Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 (4-Butoxy-2,3-difluorophenyl) boronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols for (4-Butoxy-2,3-difluorophenyl)boronic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Butoxy-2,3-difluorophenyl)boronic acid is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a butoxy group and two fluorine atoms on the phenyl ring, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved cell permeability, and increased binding affinity to biological targets. This versatile intermediate is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct biaryl scaffolds present in numerous drug candidates.

One of the most significant applications of this compound is in the synthesis of potent and selective kinase inhibitors. A prominent example is its use as a crucial intermediate in the preparation of Capivasertib (formerly AZD5363), an orally bioavailable inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] Capivasertib is a promising therapeutic agent in clinical development for the treatment of various cancers, particularly those with alterations in the PI3K/AKT signaling pathway.[3][4]

These application notes provide an overview of the utility of this compound, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and an insight into the biological context of the molecules it helps create.

Key Applications

  • Synthesis of Kinase Inhibitors: Serves as a fundamental building block for the synthesis of AKT inhibitors like Capivasertib (AZD5363), which are crucial in cancer therapy.[1][5]

  • Formation of Biaryl Structures: Widely employed in Suzuki-Miyaura cross-coupling reactions to create complex biaryl motifs, which are common in pharmacologically active compounds.[6]

  • Drug Discovery: The fluorinated and butoxy-substituted phenyl ring can confer advantageous properties to drug candidates, including improved potency and pharmacokinetic profiles.[6]

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide to form a biaryl product, a key step in the synthesis of kinase inhibitor precursors.

ParameterValue
Reactants
Aryl Bromide1.0 mmol
This compound1.2 mmol (1.2 equiv)
Catalyst System
Palladium CatalystPd(PPh₃)₄ (0.03 mmol, 3 mol%)
BaseK₂CO₃ (2.0 mmol, 2.0 equiv)
Reaction Conditions
Solvent1,4-Dioxane/H₂O (4:1, 5 mL)
Temperature90 °C
Reaction Time12 hours
Results
Product Yield85%
Product Purity (by HPLC)>98%

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and degassed water. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for Biaryl Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_materials Aryl Halide This compound Palladium Catalyst Base reaction_setup Combine reactants and catalyst in a Schlenk flask start_materials->reaction_setup 1. inert_atmosphere Purge with inert gas reaction_setup->inert_atmosphere 2. solvent_addition Add degassed solvent and water inert_atmosphere->solvent_addition 3. heating Heat and stir reaction mixture solvent_addition->heating 4. extraction Extraction with organic solvent heating->extraction 5. Monitor completion drying Dry organic layer extraction->drying 6. concentration Concentrate under reduced pressure drying->concentration 7. purification Flash column chromatography concentration->purification 8. final_product Purified Biaryl Product purification->final_product 9.

Caption: Workflow for the synthesis of a biaryl compound via Suzuki-Miyaura coupling.

PI3K/AKT Signaling Pathway and Inhibition by Capivasertib

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Inhibits CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] The incorporation of difluorophenyl moieties into organic molecules is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can substantially influence a compound's biological activity, metabolic stability, and physicochemical properties.[1][4] However, the use of difluorophenylboronic acids, particularly those with ortho-fluorine substituents, can present challenges, most notably a propensity for competitive protodeboronation under the basic conditions typically required for the coupling reaction.[2][5]

These application notes provide a comprehensive guide to the selection of palladium catalysts and the optimization of reaction conditions for the successful Suzuki-Miyaura cross-coupling of difluorophenylboronic acids with various organic halides and triflates. Detailed experimental protocols and a summary of catalyst performance data are presented to aid researchers in achieving high yields and purity in their synthetic endeavors.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more critically, the ancillary ligand is paramount to achieving high efficiency in the Suzuki-Miyaura coupling of difluorophenylboronic acids.[1] For these potentially challenging substrates, the catalyst system must be highly active to ensure the rate of the cross-coupling reaction outpaces that of the undesired protodeboronation.[2][6]

Palladium Precatalysts: Modern palladium precatalysts are often favored for their air and moisture stability, which simplifies handling and improves reproducibility.[1] These precatalysts generate a well-defined, highly active Pd(0) species in situ.[1] Precatalysts based on biarylphosphine ligands have demonstrated particular efficacy in these couplings.[2][7]

Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][8] For the coupling of fluorinated boronic acids, electron-rich and sterically bulky phosphine ligands are frequently the most effective.[1] These ligands promote the formation of the active monoligated Pd(0) complex required for the oxidative addition of the aryl halide.[1] Ligands such as XPhos and SPhos are commonly employed in these reactions.[1][5]

Quantitative Data Summary

The following tables summarize typical palladium catalyst systems and conditions that have been successfully employed for the Suzuki-Miyaura coupling of various difluorophenylboronic acids with a range of aryl halides.

Table 1: Catalyst Systems for the Coupling of 2,5-Difluorophenylboronic Acid

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[5]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)Toluene80198[5]
9-Benzyl-6-chloropurinePd(PPh₃)₄-K₂CO₃Toluene100-95[9]
1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)-K₂CO₃DMF/H₂O1103~65[9]

Table 2: Catalyst Systems for the Coupling of 3,4-Difluorophenylboronic Acid

Aryl Halide/TriflatePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Reference
Aryl HalidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/Water (4:1)80-110[1]

Table 3: Catalyst Systems for the Coupling of 2,4-Difluorophenylboronic Acid

Aryl HalidePalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
5-Bromosalicylic AcidPdCl₂ (1)Ligand-freeK₂CO₃DMF/H₂O (1:1)7598[10]

Note: The tables summarize data from various sources, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. Room temperature (RT) is typically 20-25 °C.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of difluorophenylboronic acids. These should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Room Temperature Coupling Using a Palladium Precatalyst

This protocol is adapted from methods developed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to rapid deboronation.[2][6] A specific, highly active palladium precatalyst is used to ensure the coupling reaction is faster than the decomposition of the boronic acid.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)[2]

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution, degassed[2]

  • Tetrahydrofuran (THF), anhydrous and degassed[2]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and the difluorophenylboronic acid (1.5 mmol, 1.5 equiv).[2]

  • Add the palladium precatalyst (0.02 mmol, 2 mol%).[2]

  • Seal the vial, and evacuate and backfill with an inert gas three times.[1]

  • Add degassed anhydrous THF (2 mL) via syringe.[2]

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).[2]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.[2]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[1]

  • Separate the organic layer and extract the aqueous layer with the organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]

Protocol 2: Conventional Heating with a Palladium(0) Catalyst

This protocol is a general procedure suitable for the coupling of a variety of aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Difluorophenylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[2][5]

  • Ligand (e.g., XPhos, 15 mol%)[2]

  • Base (e.g., Sodium carbonate (Na₂CO₃, 2.2 equiv) or Potassium phosphate (K₃PO₄, 2.0 equiv))[2][5]

  • Degassed solvent (e.g., THF/Toluene/Water (3:3:1) or Dioxane)[2][5]

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, difluorophenylboronic acid, and base.[5]

  • Add the palladium catalyst and ligand.[2]

  • Evacuate and backfill the flask with an inert gas three times.[5]

  • Add the degassed solvent via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours).[2][5]

  • Monitor the reaction by TLC or GC-MS.[2]

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.[2]

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[2]

  • The residue is purified by silica gel chromatography to afford the desired biaryl product.[2]

Visualizations

Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'B(OH)₂ Base pdi_aryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Difluorophenylboronic Acid, Base, Catalyst, and Ligand to Reaction Vessel inert 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heating 4. Heat to Desired Temperature and Stir solvent->heating monitoring 5. Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench 6. Cool and Quench Reaction Mixture monitoring->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry Organic Layer and Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols for Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing fluorinated boronic acids. The incorporation of fluorine atoms into organic molecules is a critical strategy in drug discovery and materials science, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic properties. This document offers a guide to the general experimental procedures, key considerations for reaction optimization, and specific protocols for this important class of transformations.

Introduction to Suzuki Coupling with Fluorinated Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. When employing fluorinated boronic acids, the electron-withdrawing nature of fluorine atoms can present unique challenges, such as slower transmetalation rates.[1] However, with the appropriate choice of catalyst, ligand, base, and solvent system, high-yielding and efficient couplings can be achieved. These reactions are invaluable for the synthesis of fluorinated biaryl and heteroaryl motifs, which are prevalent in a wide range of pharmaceuticals and advanced materials.

General Experimental Considerations

Successful Suzuki coupling of fluorinated boronic acids requires careful consideration of several key parameters:

  • Catalyst System: A palladium(0) species is the active catalyst, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings involving electron-deficient fluorinated boronic acids, bulky and electron-rich phosphine ligands like those of the Buchwald-type (e.g., XPhos, SPhos) are often highly effective.[2]

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be employed, often as biphasic mixtures with water. Common organic solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene. The aqueous phase is often essential for dissolving the inorganic base.[4]

  • Reaction Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[4] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4]

  • Inert Atmosphere: To prevent the degradation of the palladium catalyst and phosphine ligands, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of various fluorinated boronic acids with different aryl halides.

Table 1: Suzuki Coupling of Monofluorinated Phenylboronic Acids

Fluorinated Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃ / XPhosK₃PO₄THF/H₂ORT0.594
4-Fluorophenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80292
2-Fluorophenylboronic acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95
2-Fluorophenylboronic acid2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄THF/H₂O40289

Table 2: Suzuki Coupling of Di- and Tri-fluorinated Phenylboronic Acids

Fluorinated Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751~85
2,5-Difluorophenylboronic acid4-Bromotoluene[Pd(cinnamyl)Cl]₂ / XPhosK₃PO₄THF/H₂ORT0.596
3,4,5-Trifluorophenylboronic acid2,3,5-Trifluoro-4-iodopyridinePd₂(dba)₃ / CyJohnPhosNa₂CO₃Dioxane956098
3,5-Difluorophenylboronic acid2,3,5-Trifluoro-4-iodopyridinePd₂(dba)₃ / XPhosNa₂CO₃Dioxane956065

Table 3: Suzuki Coupling of Trifluoromethyl-Substituted Phenylboronic Acids

Fluorinated Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (µW)0.25~90
3,5-Bis(trifluoromethyl)phenylboronic acid4-IodoanisolePd(dppf)Cl₂K₂CO₃Toluene/Acetone/H₂O120 (µW)0.1792
2-Fluoro-5-(trifluoromethyl)phenylboronic acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄THF/H₂O60488

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid with an Aryl Bromide

This protocol provides a detailed methodology for a representative Suzuki coupling reaction. Optimization may be required for specific substrates.

Materials:

  • Fluorinated boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), fluorinated boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Reaction Execution (Conventional Heating): Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Reaction Execution (Microwave Irradiation): If using a microwave reactor, place the sealed vial in the instrument and irradiate at a set temperature (e.g., 100-150 °C) for the specified time (typically 5-30 minutes).[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

Suzuki_Workflow Reagents Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Reaction Reaction (Heating or Microwave) Setup->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base

References

Synthesis of Biaryl Compounds with (4-Butoxy-2,3-difluorophenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing (4-butoxy-2,3-difluorophenyl)boronic acid. This versatile reagent is a valuable building block in medicinal chemistry and materials science, particularly for the construction of complex molecular architectures found in pharmaceuticals and organic light-emitting diode (OLED) materials.[1] The introduction of the 4-butoxy-2,3-difluorophenyl moiety can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic characteristics.

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method for the synthesis of biaryl compounds using this compound. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a powerful tool for carbon-carbon bond formation.

Core Applications

Biaryl moieties are fundamental structural motifs in a vast array of functional molecules. The use of this compound allows for the introduction of a unique combination of substituents that can impart desirable properties in various applications:

  • Drug Discovery and Development: The difluoro-substitution pattern can enhance metabolic stability and modulate the electronic properties of a drug candidate, potentially leading to improved efficacy and pharmacokinetic profiles. The butoxy group can influence solubility and membrane permeability. Biaryl compounds are key components in numerous therapeutic agents, including anti-inflammatory drugs and other pharmaceuticals.

  • OLED Materials: The electronic properties imparted by the fluorinated and butoxy-substituted phenyl ring are advantageous in the design of novel materials for organic light-emitting diodes. These structural features can contribute to improved color purity, brightness, and overall device longevity.[1]

Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an aryl halide or triflate. The general reaction scheme is presented below:

General Reaction Scheme:

Where:

  • Ar-X: Aryl halide (X = I, Br, Cl) or triflate

  • (HO)₂B-Ar': this compound

  • Pd catalyst: A palladium(0) or palladium(II) complex

  • Base: Required for the activation of the boronic acid

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted in the following diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) catalyst->inert heating Heat to Reaction Temperature with Stirring inert->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Characterize Final Product (NMR, MS)

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

The following protocols provide representative methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound. The optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific aryl halide used and should be determined empirically.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Water (1 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.

  • Add DMF and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous work-up as described in Protocol 1 (steps 7-8).

  • Purify the product by flash column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90880-90
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801675-85
4-ChlorotoluenePdCl₂(dppf) (2)-K₂CO₃DMF/H₂O1102460-75

Signaling Pathway Diagram: General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

References

Application Notes and Protocols for C-C Bond Formation Reactions Involving Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated phenylboronic acids are versatile building blocks for introducing fluorinated aryl moieties into complex molecules through carbon-carbon (C-C) bond formation reactions.[1] This document provides detailed application notes and experimental protocols for key C-C bond-forming reactions utilizing fluorinated phenylboronic acids, with a focus on the Suzuki-Miyaura, Heck, and Sonogashira couplings.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryls, styrenes, and polyenes. It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a fluorinated phenylboronic acid) and an organohalide or triflate.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5] The presence of a base is crucial for the transmetalation step.[5]

Impact of Fluorine Substitution

The presence of electron-withdrawing fluorine atoms on the phenylboronic acid can influence its reactivity. While the electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially slowing down the transmetalation step, the overall effect on reaction efficiency can be substrate and condition-dependent.[6] In some cases, fluorinated substrates show excellent reactivity.[7]

Quantitative Data: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with different aryl halides.

EntryFluorinated Phenylboronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (het.)-K₂CO₃DMF/H₂O1103~98[7]
22,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (1.0)-K₂CO₃DMF/H₂O75-98[8]
3Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ (5)-CsF/Ag₂ODioxane10012>90
42-Fluoropyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O10012-24Varies[9]
53,4,5-Trifluorophenylboronic acidAryl halidesPalladium catalystPhosphine ligandBaseSolventVariesVariesVaries[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-nitrobenzene

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure: [3]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed toluene and water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluoro-4'-nitrobiphenyl.

Microwave-Assisted Protocol: For rapid synthesis, the reaction can be performed in a microwave reactor. Combine the reagents in a microwave vial, seal it, and irradiate at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 10-30 minutes).[9]

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents (Aryl Halide, Fluorinated Phenylboronic Acid, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) catalyst->setup solvent Degassed Solvent (e.g., Toluene/Water) solvent->setup reaction Reaction (Heating/Stirring) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.[10][11] While less common with boronic acids as the aryl source, Heck-type reactions employing arylboronic acids have been developed as a halide-free alternative.[11]

Reaction Principle

In the context of using a fluorinated phenylboronic acid, the reaction would proceed through an oxidative Heck-type pathway. The Pd(0) catalyst undergoes oxidative addition with the boronic acid, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product.[11]

Experimental Protocol: Heck-Type Coupling of 4-Fluorophenylboronic Acid with Styrene

This protocol is adapted from general procedures for Heck-type reactions with arylboronic acids.

Materials:

  • 4-Fluorophenylboronic acid (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Copper(II) acetate [Cu(OAc)₂] (2.0 mmol, 2.0 equiv, as an oxidant)

  • Dimethylformamide (DMF) (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure: [11]

  • Reaction Setup: To a round-bottom flask, add 4-fluorophenylboronic acid, Pd(OAc)₂, and Cu(OAc)₂.

  • Add DMF and then styrene to the mixture.

  • Reaction Execution: Heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the fluorinated stilbene derivative.

Visualization: Heck-Type Reaction Workflow

Heck_Reaction_Workflow reagents Reagents (Fluorinated Phenylboronic Acid, Alkene, Oxidant) setup Reaction Setup reagents->setup catalyst Catalyst (e.g., Pd(OAc)₂) catalyst->setup solvent Solvent (e.g., DMF) solvent->setup reaction Reaction (Heating/Stirring) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

General experimental workflow for a Heck-type reaction.

III. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13] While the classic Sonogashira reaction uses organohalides, variations involving other coupling partners exist. Sonogashira-type couplings of boronic acids have been reported, often under specific conditions.[14]

Reaction Principle

A Sonogashira-type coupling involving a fluorinated phenylboronic acid would likely proceed through a pathway where the boronic acid acts as the aryl source. The catalytic cycle involves the formation of a copper acetylide, which then participates in the palladium-catalyzed cross-coupling.[15]

Experimental Protocol: Sonogashira-Type Coupling of 4-Fluorophenylboronic Acid with Phenylacetylene

This protocol is a generalized procedure for a Sonogashira-type coupling.

Materials:

  • 4-Fluorophenylboronic acid (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 4-fluorophenylboronic acid, Pd₂(dba)₃, PPh₃, CuI, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add 1,4-dioxane and phenylacetylene via syringe.

  • Reaction Execution: Heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue.

  • Purification: Purify the crude product by flash column chromatography to yield the fluorinated diphenylacetylene derivative.

Visualization: Sonogashira-Type Coupling Workflow

Sonogashira_Coupling_Workflow reagents Reagents (Fluorinated Phenylboronic Acid, Terminal Alkyne, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalysts Catalysts (Pd complex, Cu(I) salt) catalysts->setup solvent Solvent (e.g., Dioxane) solvent->setup reaction Reaction (Heating/Stirring) setup->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

General workflow for a Sonogashira-type coupling reaction.

Conclusion

Fluorinated phenylboronic acids are invaluable reagents for the synthesis of fluorinated organic compounds. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and versatile methods for constructing C-C bonds with these building blocks. The protocols and data presented herein serve as a guide for researchers in the successful application of fluorinated phenylboronic acids in their synthetic endeavors, ultimately facilitating advancements in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is often necessary to achieve high yields and purity.

References

Application Notes & Protocols: Boronic Acids in the Development of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry and drug development.[1][2][3] Their unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, make them potent enzyme inhibitors.[2] This has led to the successful development and approval of several boronic acid-containing drugs for various therapeutic areas, such as oncology, infectious diseases, and inflammation.[1][4][5] The first FDA-approved boronic acid drug was Bortezomib in 2003 for the treatment of multiple myeloma.[1][2] Since then, other boronic acid-based drugs like Ixazomib, Vaborbactam, and Crisaborole have been approved for medical use.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with boronic acid-based APIs.

Boronic Acids as Proteasome Inhibitors in Oncology

Application Note: Mechanism of Action

Boronic acids have revolutionized the treatment of multiple myeloma through their potent inhibition of the proteasome.[2][6] The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, thereby regulating key cellular processes like the cell cycle and apoptosis.[6][7] Cancer cells, particularly multiple myeloma cells, exhibit higher proteasome activity and are more susceptible to its inhibition.[8]

Bortezomib and Ixazomib are two FDA-approved boronic acid-based proteasome inhibitors.[1][4][5] They function by reversibly binding to the β5 subunit of the 20S proteasome, which possesses chymotrypsin-like activity.[6][8][9][10] This inhibition disrupts protein degradation, leading to an accumulation of ubiquitinated proteins.[6] The buildup of these proteins induces endoplasmic reticulum (ER) stress and activates apoptotic pathways, ultimately causing cancer cell death.[6][8] Furthermore, proteasome inhibition prevents the degradation of IκB, an inhibitor of the NF-κB signaling pathway, which is crucial for the survival of myeloma cells.[6][11]

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway cluster_degradation Protein Degradation cluster_inhibition Inhibition by Boronic Acids Prot Target Protein E3 E3 Ub ligase Prot->E3 Ub_Prot Ubiquitinated Protein Proteasome 26S Proteasome (β5 subunit) Ub_Prot->Proteasome Peptides Peptides Bortezomib Bortezomib Ixazomib Bortezomib->Proteasome Ub Ubiquitin E1 E1 Ub-activating enzyme Ub->E1 ATP E2 E2 Ub-conjugating enzyme E1->E2 E2->E3 E3->Ub_Prot Proteasome->Peptides

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by boronic acid APIs like Bortezomib.

Quantitative Data
CompoundTargetAssayIC50 / KiReference
Bortezomib20S Proteasome (β5)Cell-basedIC50: 3.0 nM (Calu-6 cells)
Ixazomib20S Proteasome (β5)EnzymaticIC50: 3.4 nM[9][12]
Ixazomib20S Proteasome (β5)Cell-basedIC50: 9.7 nM (Calu-6 cells)
Ixazomib20S Proteasome (β5i)EnzymaticKi: 0.4 nM
Ixazomib20S Proteasome (β5)EnzymaticKi: 0.93 nM
Experimental Protocol: Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.[13][14][15]

Materials:

  • Cells to be assayed

  • Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 1 mM DTT)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG-132 or Bortezomib) for control

  • Black 96-well plates

  • Fluorescence microplate reader (Ex/Em = 350/440 nm)

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density and treat with the test compound if applicable.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in Proteasome Lysis Buffer on ice.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare a master mix containing the assay buffer and the fluorogenic substrate (e.g., 100 µM final concentration).

    • For each sample, add 50 µL of cell lysate to two wells of a black 96-well plate.[14]

    • To one well of each pair, add the proteasome inhibitor to differentiate proteasome-specific activity.[13] Add an equal volume of assay buffer to the other well.

    • Add 200 µL of the assay buffer with the substrate to each well.[14]

  • Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the inhibitor-treated wells from the untreated wells to determine the proteasome-specific activity.

    • Normalize the activity to the protein concentration of the lysate.

Boronic Acids as β-Lactamase Inhibitors in Infectious Diseases

Application Note: Mechanism of Action

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Boronic acids have been developed as potent inhibitors of these enzymes.

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[5][16] It is used in combination with the carbapenem antibiotic meropenem.[17] Vaborbactam potently inhibits Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), as well as other Class A and Class C β-lactamases.[16][18] The boron atom in vaborbactam forms a reversible covalent bond with the active site serine residue of the β-lactamase, effectively inactivating the enzyme and restoring the efficacy of the partner β-lactam antibiotic.[16][17]

Diagram: Mechanism of β-Lactamase Inhibition

Beta_Lactamase_Inhibition cluster_enzyme Enzyme Action cluster_inhibition Inhibition by Vaborbactam Beta_Lactam β-Lactam Antibiotic Beta_Lactamase β-Lactamase (Active Site Serine) Beta_Lactam->Beta_Lactamase Inactive_Antibiotic Inactive Antibiotic Vaborbactam Vaborbactam Vaborbactam->Beta_Lactamase Reversible Covalent Bonding Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Beta_Lactamase->Inactive_Antibiotic Hydrolysis

Caption: Vaborbactam inhibits β-lactamase, protecting β-lactam antibiotics from degradation.

Quantitative Data
CompoundTarget EnzymeOrganismMIC (μg/mL) of MeropenemReference
Meropenem aloneKPC-producingK. pneumoniae>64[18]
Meropenem + Vaborbactam (8 µg/mL)KPC-producingK. pneumoniae≤2[18]
Meropenem + Vaborbactam (4 µg/mL)ESBL-producingK. pneumoniae≤0.125[18]
Experimental Protocol: β-Lactamase Inhibition Assay

This spectrophotometric assay measures the inhibition of β-lactamase activity using the chromogenic substrate nitrocefin.[19][20][21]

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution

  • Test inhibitor (e.g., Vaborbactam)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.3)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted test inhibitor to the appropriate wells.

    • Add the β-lactamase enzyme solution to all wells except the blank.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.[19][22]

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.

    • Determine the percent inhibition relative to the enzyme control (no inhibitor).

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Boronic Acids as Anti-inflammatory Agents

Application Note: Mechanism of Action

Boronic acids also have applications in treating inflammatory conditions. Crisaborole is a topical boronic acid-based phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis.[23][24]

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a key role in regulating inflammation.[23] By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[23][25] This leads to a reduction in the production of pro-inflammatory cytokines, which are major contributors to the signs and symptoms of atopic dermatitis.[23][25]

Signaling Pathway: PDE4-cAMP Signaling

PDE4_cAMP_Pathway cluster_cAMP cAMP Regulation cluster_inhibition Inhibition by Crisaborole ATP ATP AC Adenylyl Cyclase cAMP cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP Crisaborole Crisaborole Crisaborole->PDE4 AC->cAMP Converts PDE4->AMP Hydrolyzes Inflammation ↓ Pro-inflammatory Cytokines PKA->Inflammation

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing inflammation.

Quantitative Data
CompoundTargetAssay TypeIC50Reference
CrisaborolePDE4Enzymatic0.75 µM[26]
Experimental Protocol: PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay for measuring PDE4 inhibition.[27][28][29][30]

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Test inhibitor (e.g., Crisaborole)

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)

  • Binding agent (binds to the hydrolyzed 5'-AMP product)

  • Low-volume, black 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Further dilute the compounds in Assay Buffer to the final desired concentrations.

  • Assay Setup:

    • Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.

    • Add the recombinant PDE4 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation:

    • Add the FAM-cAMP substrate to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Termination and Signal Detection:

    • Add the binding agent to all wells to stop the reaction. The binding agent will bind to the hydrolyzed FAM-AMP, causing an increase in fluorescence polarization.

    • Incubate for at least 60 minutes at room temperature.

    • Read the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • The degree of inhibition is inversely proportional to the fluorescence polarization signal.

    • Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocols and Workflows

General Workflow: Boronic Acid API Discovery

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Design) Target_ID->Lead_Gen Synthesis Synthesis of Boronic Acid Analogs Lead_Gen->Synthesis In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro Lead_Opt Lead Optimization (ADMET) In_Vitro->Lead_Opt In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vivo->Lead_Opt Lead_Opt->Synthesis Lead_Opt->In_Vivo Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for developing boronic acid-based APIs.

Experimental Protocol: General Synthesis of Bortezomib (Convergent Approach)

This protocol outlines a convergent synthesis approach for Bortezomib, a complex dipeptide boronic acid.[31][32][33]

Key Intermediates:

  • (1R)-(S)-Pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate salt

  • N-(pyrazine-2-ylcarbonyl)-L-phenylalanine

Procedure:

  • Coupling:

    • The N-(pyrazine-2-ylcarbonyl)-L-phenylalanine is coupled with the (1R)-(S)-pinanediol-1-amino-3-methylbutane-1-boronate salt.

    • This peptide coupling step is typically performed in an inert solvent using a standard coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Deprotection:

    • The resulting pinanediol boronate ester is deprotected under acidic conditions.

    • This is often achieved by treating the ester with an acid (e.g., HCl) in a biphasic system (e.g., methanol/hexane) in the presence of a boronic acid scavenger like isobutylboronic acid.

  • Purification:

    • The final product, Bortezomib, is isolated and purified, often through extraction and precipitation or crystallization to yield the active pharmaceutical ingredient.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[1][2][3] Its significance in academic and industrial research, particularly in pharmaceutical development for creating complex molecules, was recognized with the 2010 Nobel Prize in Chemistry.[2]

The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, the commercial availability and low toxicity of organoboron reagents, and the relative ease of removing inorganic byproducts.[4][5] These application notes provide a comprehensive overview of the key components, a detailed experimental protocol for a typical reaction, and visualizations of the catalytic cycle and experimental workflow.

Key Reaction Components

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The reaction generally involves an organic (pseudo)halide, an organoboron species, a palladium catalyst, a ligand, a base, and a solvent system.[6]

  • Organic Halides/Triflates (Electrophile): Aryl, vinyl, or alkyl halides and triflates serve as the electrophilic partner. The reactivity order for the halide leaving group is typically I > OTf > Br >> Cl.[1][7] Electron-withdrawing groups on the aromatic ring can increase the rate of reaction.[6]

  • Organoboron Reagents (Nucleophile): Boronic acids are the most common coupling partners due to their stability and commercial availability.[5] Boronate esters (e.g., pinacol esters) and organotrifluoroborates are also frequently used, sometimes offering enhanced stability or reactivity.[8]

  • Palladium Catalyst: The active catalytic species is a Pd(0) complex.[4] This can be added directly (e.g., Pd(PPh₃)₄) or, more commonly, generated in situ from a stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[3][4]

  • Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the Pd(0) species and facilitating the key steps of the catalytic cycle. The choice of ligand influences reaction efficiency, and bulky, electron-rich ligands are often preferred.[4]

  • Base: A base is required to activate the organoboron reagent, facilitating the transmetalation step.[7][8] The choice of base can be critical and must be compatible with the substrates' functional groups.

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[9] Degassing the solvent is important to remove oxygen, which can deactivate the catalyst.

Quantitative Data Summary

The following tables summarize typical components and conditions for a Suzuki-Miyaura coupling reaction, providing a starting point for optimization.

Table 1: Common Reagents and Stoichiometry

ComponentExampleTypical Stoichiometry (equiv.)Role
Aryl Halide1-Bromo-4-nitrobenzene1.0Electrophile
Boronic AcidPhenylboronic acid1.1 - 1.5Nucleophile
Palladium PrecatalystPalladium(II) Acetate (Pd(OAc)₂)0.005 - 0.05 (0.5 - 5 mol%)Catalyst Source
LigandSPhos0.01 - 0.10 (1 - 10 mol%)Stabilizes Catalyst
BasePotassium Phosphate (K₃PO₄)2.0 - 4.0Activates Boronic Acid

Table 2: Typical Reaction Conditions

ParameterTypical RangeNotes
Temperature Room Temp. - 120 °CSubstrate-dependent; 60-100 °C is a common starting range.[9]
Reaction Time 1 - 24 hoursMonitored by TLC, GC-MS, or LC-MS for completion.[4][10]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Solvent System Toluene/Water, Dioxane/Water, THFA small amount of water is often beneficial or required.[6]

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki coupling proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[1][2]

  • Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide.[2]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[1][9]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln oxidative_adduct R¹-Pd(II)Ln-X pd0->oxidative_adduct Oxidative Addition transmetalation_adduct R¹-Pd(II)Ln-R² oxidative_adduct->transmetalation_adduct Transmetalation transmetalation_adduct->pd0 Reductive Elimination product R¹-R² transmetalation_adduct->product reagents R¹-X reagents->oxidative_adduct boronic R²-B(OR)₂ + Base boronic->transmetalation_adduct

Catalytic Cycle of the Suzuki-Miyaura Reaction

The general laboratory procedure follows a logical sequence from setup to final product analysis.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling arrow arrow start Start setup Reaction Setup: - Add aryl halide, boronic acid, base, catalyst, and ligand to a dry flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill flask with N₂ or Ar (repeat 3x). setup->inert solvent Add Degassed Solvents: - Add organic solvent and water via syringe. inert->solvent reaction Reaction Execution: - Heat to desired temperature with vigorous stirring. - Monitor progress (TLC, LC-MS). solvent->reaction workup Work-up: - Cool to room temperature. - Quench reaction (e.g., with water). - Perform liquid-liquid extraction. reaction->workup purify Purification: - Dry combined organic layers. - Concentrate in vacuo. - Purify crude product via column chromatography. workup->purify analysis Product Analysis: - Characterize (NMR, Mass Spec). - Determine yield and purity. purify->analysis end End analysis->end

General Experimental Workflow for Suzuki Coupling

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this evacuation-backfill cycle a total of three times to ensure a fully inert atmosphere.[4]

    • Using syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction flask.[4]

  • Reaction Execution:

    • Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 80-100 °C).[4][9]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).[10]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[4][9]

    • Add deionized water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[4][11]

    • Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL) to remove inorganic impurities.[4][11]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4][9]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[4][9][12]

    • Select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to isolate the desired biaryl product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

  • Analysis:

    • Confirm the identity and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

    • Calculate the final yield of the purified product.

References

The Pivotal Role of Boronic Acids in Architecting Complex Molecular Frameworks for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Boronic acids and their derivatives have emerged as indispensable tools in modern drug discovery, enabling the construction of intricate molecular architectures with significant therapeutic potential. Their unique chemical properties, particularly their ability to form reversible covalent bonds with biological targets and their versatility in carbon-carbon bond formation, have positioned them at the forefront of medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a detailed overview of the applications of boronic acids, quantitative data on their efficacy, and explicit experimental protocols for their use in synthesizing and evaluating potential drug candidates.

Applications of Boronic Acids in Drug Development

Boronic acids play a crucial role in two primary areas of drug development: as key building blocks in the synthesis of complex molecules and as pharmacophores that directly interact with biological targets.

1.1. Suzuki-Miyaura Coupling: A Mainstay in Molecular Construction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical agents.[1] This reaction utilizes boronic acids and their esters as organoboron reagents to couple with organic halides, offering a robust and high-yield approach to constructing biaryl and other complex scaffolds found in numerous drugs.[2][3][4] The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an invaluable tool in the drug discovery pipeline.[5]

1.2. Boronic Acid-Containing Drugs: Potent Enzyme Inhibitors

The boron atom in boronic acids can form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues within the active site of enzymes.[6] This unique mechanism of action has led to the development of highly potent and selective enzyme inhibitors.

  • Proteasome Inhibitors: Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are FDA-approved drugs for the treatment of multiple myeloma.[7][8][9] These drugs target the 26S proteasome, a key cellular complex responsible for protein degradation.[10] By inhibiting the proteasome, these drugs disrupt protein homeostasis, leading to apoptosis in cancer cells.[11] The boronic acid moiety is crucial for their inhibitory activity, as it forms a tetrahedral intermediate with the active site threonine residue of the proteasome.[11]

  • β-Lactamase Inhibitors: The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. Boronic acid-based compounds, such as Vaborbactam, act as potent inhibitors of β-lactamase enzymes, which are responsible for inactivating these antibiotics.[9][11] By co-administering a boronic acid inhibitor with a β-lactam antibiotic, the antibiotic's efficacy can be restored.[12]

Quantitative Data

The following tables summarize key quantitative data for boronic acid-based enzyme inhibitors and representative yields for the Suzuki-Miyaura coupling reaction.

Table 1: Inhibition Constants (Ki) and IC50 Values of Boronic Acid-Based Enzyme Inhibitors

CompoundTarget EnzymeInhibition Constant (Ki)IC50Reference
Bortezomib20S Proteasome (Chymotrypsin-like activity)0.6 nM-[13]
Ixazomib20S Proteasome (Chymotrypsin-like activity)0.93 nM-[14]
S02030KPC-2 β-Lactamase-2 - 135 nM[8]
MB_076KPC-2 β-Lactamase-2 - 135 nM[8]
Compound 3 AmpC β-Lactamase789 nM-[12]
Compound 3c (carboxamide analogue)AmpC β-Lactamase18.5 µM-[12]

Table 2: Representative Yields for Suzuki-Miyaura Coupling Reactions in Pharmaceutical Synthesis

ReactantsCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl bromide + Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water100Typically high (often >80%)[2]
4-Bromobenzoyl chloride + Phenylboronic acidPd₂(dba)₃K₂CO₃TolueneReflux70-95%[15]
Quinoline/Naphthalene derivative + 3-Chlorophenylboronic acidPdCl₂(dppf)·CH₂Cl₂K₂CO₃--High[16]

Experimental Protocols

3.1. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To the reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three cycles of vacuum-backfill with the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Synthesis of Bortezomib (Illustrative Key Condensation Step)

The synthesis of Bortezomib involves multiple steps. The following is a representative protocol for the key condensation reaction.

Materials:

  • (1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine trifluoroacetate salt (Intermediate A)

  • (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)amino]propanoic acid (Intermediate B)

  • Condensing agent (e.g., TBTU, HATU)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

  • Dissolve Intermediate B in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the condensing agent and stir for a few minutes at room temperature.

  • Add Intermediate A to the reaction mixture, followed by the dropwise addition of the organic base.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1% HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude protected Bortezomib.

  • Subsequent deprotection steps are required to yield the final Bortezomib product.

3.3. Proteasome Activity Assay

This protocol describes a fluorogenic assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by boronic acid inhibitors.[9]

Materials:

  • Purified 20S or 26S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Boronic acid inhibitor (e.g., Bortezomib) dissolved in DMSO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the boronic acid inhibitor in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the proteasome solution, and the inhibitor solution (or DMSO for control).

  • Pre-incubate the plate at 37 °C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

4.1. Signaling Pathway: Proteasome Inhibition Leading to Apoptosis

Proteasome_Inhibition_Pathway Bortezomib Bortezomib / Ixazomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation Accumulation of Regulatory Proteins IkB IκBα Proteasome->IkB Degrades Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome p53 p53 Bax_Bak Bax/Bak NFkB NF-κB IkB->NFkB Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest p53->Apoptosis Bax_Bak->Apoptosis NFkB->Apoptosis Inhibits

Caption: Proteasome inhibition by boronic acids disrupts protein degradation, leading to apoptosis.

4.2. Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: Aryl Halide Arylboronic Acid Catalyst Add Catalyst & Base Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere Solvent->Inert_Atmosphere Heating Heat and Stir Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Extraction Aqueous Workup & Extraction Monitoring->Extraction Reaction Complete Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

4.3. Logical Relationship: Boronic Acid as a Reversible Covalent Inhibitor

Caption: Reversible covalent inhibition of a serine/threonine protease by a boronic acid.

References

Troubleshooting & Optimization

How to prevent protodeboronation of difluorophenylboronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the protodeboronation of difluorophenylboronic acids in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with difluorophenylboronic acids?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] This is particularly problematic for electron-deficient arylboronic acids, such as difluorophenylboronic acids, because the electron-withdrawing fluorine atoms make the boronic acid more susceptible to this decomposition pathway.[1][4] This side reaction consumes the starting material, leading to lower yields of the desired cross-coupled product and the formation of difluorobenzene as a byproduct, which can complicate purification.[1]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH: The reaction is often fastest at high pH due to the formation of more reactive arylboronate anions.[5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Presence of Water: Water can facilitate the protonolysis of the carbon-boron bond.[1][3]

  • Inefficient Catalyst System: If the catalytic cycle of the Suzuki coupling is slow, the boronic acid has more time to decompose via protodeboronation. A highly active catalyst that promotes rapid cross-coupling can outcompete this side reaction.[2][3]

  • Ligand Choice: While bulky, electron-rich phosphine ligands are often beneficial, some studies suggest that under certain conditions, they can paradoxically promote palladium-catalyzed protodeboronation.[6][7]

Q3: How can I tell if my difluorophenylboronic acid has degraded?

A3: The most reliable method to assess the purity of your difluorophenylboronic acid is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to difluorobenzene would indicate that protodeboronation has occurred. Additionally, a broadened or depressed melting point compared to the literature value can suggest the presence of impurities.[1]

Q4: How should I store difluorophenylboronic acids to ensure their stability?

A4: To maintain the quality of difluorophenylboronic acids, they should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term stability, refrigeration (below 4°C/39°F) is recommended. Storing the compound under an inert atmosphere, such as nitrogen or argon, can also help prevent degradation.[1]

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of difluorophenylboronic acids.

Problem Potential Cause Suggested Solution
Low yield of desired product and significant formation of difluorobenzene byproduct. High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert the difluorophenylboronic acid to its pinacol or MIDA ester. This allows for a slow release of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[1][3] 2. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is added slowly or portion-wise.[8] 3. Lower the reaction temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation.[1][2] 4. Ensure anhydrous conditions: Use anhydrous solvents and reagents to minimize water-facilitated protodeboronation.[1]
Suboptimal catalyst system.1. Choose a highly active catalyst: For electron-deficient boronic acids, highly active palladium catalysts are often necessary. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote rapid catalytic turnover.[1] 2. Use a precatalyst: Employing a well-defined palladium precatalyst (e.g., a G3-XPhos) can lead to faster activation of the catalyst, which can outcompete the boronic acid decomposition.[9][10]
Reaction is sluggish or incomplete. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.[2] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[2] 3. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction conversion.[2]
Significant homocoupling of the boronic acid or aryl halide is observed. Presence of oxygen in the reaction mixture.1. Thoroughly degas: Ensure all solvents and the reaction mixture are properly degassed to remove oxygen, which can promote homocoupling.[11] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[2]

Key Experimental Protocols

Protocol 1: Suzuki Coupling Using a Highly Active Palladium Precatalyst

This protocol is adapted for Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to rapid protodeboronation.[9][10] A highly active palladium precatalyst is used to ensure the coupling reaction is faster than the decomposition of the boronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide and the difluorophenylboronic acid.

  • Add the palladium precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous THF (2 mL).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Difluorophenylboronic Acid Pinacol Ester

This protocol describes the conversion of a difluorophenylboronic acid to its more stable pinacol ester, which can then be used in Suzuki coupling reactions.[1]

Materials:

  • Difluorophenylboronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the difluorophenylboronic acid and pinacol.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Coupling Pathway cluster_protodeboronation Protodeboronation Side Reaction ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)L_n Pd0->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr ArBOH2 Ar'B(OH)₂ ArBOH2->ArPdAr Transmetalation (Base) ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination ArBOH2_side Ar'B(OH)₂ Byproduct Ar'-H ArBOH2_side->Byproduct H⁺ (from H₂O) Base ArBOH2_main Difluorophenyl Boronic Acid ArBOH2_main->ArBOH2 ArBOH2_main->ArBOH2_side

Figure 1. Competing pathways for difluorophenylboronic acid.

The desired Suzuki coupling pathway leads to the formation of the biaryl product, while the competing protodeboronation pathway results in the formation of a difluorobenzene byproduct.

Figure 2. Troubleshooting workflow for Suzuki coupling of difluorophenylboronic acids.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Sterically Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sterically hindered arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered arylboronic acid is showing low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling involving sterically hindered substrates fails or gives low yields, a systematic check of the key reaction parameters is crucial. Steric hindrance can impede critical steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2]

Initial Troubleshooting Steps:

  • Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Some precatalysts are air- and moisture-sensitive, so proper handling is essential. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

  • Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of the boronic acid.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed.[1][3]

  • Purity and Stability of Boronic Acid: Sterically hindered arylboronic acids can be prone to decomposition, especially upon exposure to air and moisture.[4] Consider using freshly prepared boronic acid or a more stable derivative like a MIDA boronate for challenging couplings.[5][6]

  • Choice of Base and Solvent: The selection of base and solvent is critical and often interdependent. Strong, non-aqueous bases are frequently required for hindered couplings.[2][7] The solvent must be anhydrous and capable of dissolving all reaction components at the desired temperature.[4]

Q2: I'm working with a di-ortho-substituted arylboronic acid and observing significant amounts of starting material. What specific catalyst and ligand combinations are recommended?

A2: Steric hindrance from ortho-substituents dramatically slows down the reaction.[2] To overcome this, highly active catalyst systems composed of bulky, electron-rich ligands are essential. These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species and accelerate the key steps of the catalytic cycle.[1][2]

Recommended Catalyst Systems for Sterically Hindered Couplings:

  • Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands such as XPhos, SPhos, and RuPhos are highly effective.[1][2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective due to their strong σ-donor properties, which enhance catalytic activity.[8]

  • Specialized Ligands: For extremely hindered systems, specialized ligands like AntPhos and BI-DIME have shown exceptional performance.[9][10]

The choice of palladium precatalyst can also be important. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often effective for difficult substrates as they readily form the active Pd(0) species.[2]

Q3: My reaction is plagued by side products, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A3: The formation of homocoupling and protodeboronation products is a common issue, especially with sensitive or unstable boronic acids.

Strategies to Minimize Side Reactions:

  • Protodeboronation (C-B bond cleavage): This can occur in the presence of a strong base and water.[1]

    • Anhydrous Conditions: Whenever possible, running the reaction under strictly anhydrous conditions can minimize this side reaction.[1]

    • Choice of Base: Use a base that is strong enough to promote the reaction but not so harsh that it causes significant protodeboronation. Finely powdered bases like K₃PO₄ or Cs₂CO₃ are often good choices.[2][7]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules.[1]

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical, as it can promote homocoupling.[1]

    • Stoichiometry: Using a slight excess of the boronic acid (1.2–1.5 equivalents) is common, but a large excess can favor homocoupling.[1][2]

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[1]

Quantitative Data Summary

The following tables summarize recommended reaction conditions for Suzuki-Miyaura couplings involving sterically hindered arylboronic acids.

Table 1: Recommended Ligands and Bases for Sterically Hindered Couplings

Steric Hindrance LevelRecommended Ligand TypeExample LigandsRecommended Base TypeExample Bases
Moderate (e.g., mono-ortho-substituted)Bulky, Electron-Rich BiarylphosphinesP(t-Bu)₃, SPhos, XPhosModerate to StrongK₂CO₃, K₃PO₄, CsF
High (e.g., di-ortho-substituted)Bulky, Electron-Rich Biarylphosphines, NHCsXPhos, SPhos, RuPhos, AntPhos, BI-DIMEStrong, often non-aqueousK₃PO₄, Cs₂CO₃, t-BuOK
Extremely High (e.g., tetra-ortho-substituted)Specialized Biarylphosphines, NHCsAntPhos, BI-DIME, Acenaphthoimidazolylidene complexesStrong, non-aqueousK₃PO₄, t-BuOK

Table 2: Typical Solvent and Temperature Conditions

SolventTypical Temperature Range (°C)Notes
Toluene80 - 110Good general-purpose solvent.
Dioxane80 - 110Often used with aqueous base solutions.[2]
Xylenes110 - 140Higher boiling point allows for more forcing conditions.[9]
Tetrahydrofuran (THF)60 - 66Lower boiling point, suitable for more reactive substrates.
Dimethyl Sulfoxide (DMSO)100 - 180High boiling point, can be effective for borylation of hindered aryl halides.

Note: The optimal conditions should always be determined empirically for each specific substrate combination.

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult, sterically hindered substrates.[2][7]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Sterically Hindered Arylboronic Acids via Borylation

For cases where the desired sterically hindered arylboronic acid is not commercially available, it can be synthesized via borylation of the corresponding aryl halide. Using a less sterically hindered borylating agent can be advantageous.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), KOAc (1.5 equiv), and the palladium catalyst (e.g., POPd, 2 mol%) to an oven-dried reaction vessel with a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMSO.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Once complete, cool to room temperature and proceed with a standard aqueous workup.

  • Purification: The resulting boronate ester can often be used directly in the subsequent cross-coupling reaction or hydrolyzed to the boronic acid and purified by recrystallization or chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield with Hindered Arylboronic Acid check_catalyst 1. Check Catalyst System - Use bulky, electron-rich ligands (XPhos, SPhos) - Use appropriate precatalyst (e.g., G3) start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Ensure inert atmosphere (degas solvent) - Use strong, non-aqueous base (K3PO4, Cs2CO3) - Increase temperature (Toluene, Xylenes) check_catalyst->check_conditions check_boronic_acid 3. Assess Boronic Acid Quality - Check for decomposition - Use freshly prepared boronic acid check_conditions->check_boronic_acid side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) check_boronic_acid->side_reactions minimize_side_reactions Address Side Reactions - Rigorous O2 exclusion - Optimize stoichiometry - Consider anhydrous conditions side_reactions->minimize_side_reactions Yes consider_alternative Consider Boronic Acid Surrogate - Use MIDA boronate for slow release side_reactions->consider_alternative No / Still Failing success Successful Coupling minimize_side_reactions->success consider_alternative->success

Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.

Suzuki_Catalytic_Cycle_Hindered cluster_main Suzuki-Miyaura Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X (Aryl Halide) Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'-B(OH)2 (Boronic Acid) + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' (Product) Hindrance_OxAdd Slowed by ortho-substituents on aryl halide Hindrance_OxAdd->OxAdd Hindrance_Transmetal Slowed by ortho-substituents on BOTH partners Hindrance_Transmetal->Transmetalation Hindrance_RedElim Slowed by bulky groups on biaryl intermediate Hindrance_RedElim->RedElim

Caption: Impact of steric hindrance on the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving electron-deficient boronic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to improve your reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is giving low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with electron-deficient boronic acids are a common challenge and can often be attributed to a few key factors:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a more active precatalyst, such as a Buchwald-type G3 or G4 palladacycle.

  • Protodeboronation: Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by the presence of water and certain bases.

  • Slow Transmetalation: The transmetalation step in the catalytic cycle can be sluggish for electron-deficient boronic acids.[4] The choice of base, solvent, and ligand is critical to facilitate this step.

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to the unwanted homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing significant protodeboronation of my electron-deficient boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a major pathway for yield loss with electron-deficient boronic acids.[2] Here are several strategies to mitigate it:

  • Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or potassium trifluoroborate salt can protect the C-B bond from premature cleavage.[2][5] These derivatives often exhibit enhanced stability under basic reaction conditions.

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide (NaOH).[6] Anhydrous or carefully controlled biphasic solvent systems (e.g., Toluene/H₂O) can also help.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[7]

Q3: My reaction is sluggish and does not go to completion. What can I do to accelerate the reaction rate?

A3: Sluggish reactions are often a result of a slow transmetalation step.[4] To improve the reaction kinetics, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can significantly accelerate the reaction. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices for challenging couplings involving electron-deficient partners.[8]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help drive the reaction to completion, although this should be done judiciously to manage costs and potential side reactions.[8]

  • Temperature: Increasing the reaction temperature can enhance the rate of all steps in the catalytic cycle.[8] However, be mindful that higher temperatures can also increase the rate of decomposition and side reactions like protodeboronation.

Q4: Should I use a boronic acid or a boronic ester for my electron-deficient substrate?

A4: While boronic acids are more reactive, boronic esters are generally more stable.[3][5] For electron-deficient substrates prone to decomposition, using a boronic ester (e.g., a pinacol ester) is often advantageous.[2] Boronic esters are less Lewis acidic and can be more resistant to protodeboronation.[5] However, the use of an ester may require more forcing conditions (e.g., higher temperatures or stronger bases) to achieve comparable reaction rates to the corresponding boronic acid.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki reactions with electron-deficient boronic acids.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst 1. Check Catalyst and Ligand Activity start->check_catalyst catalyst_inactive Is the catalyst/ligand old or decomposed? check_catalyst->catalyst_inactive check_reagents 2. Verify Reagent Purity and Stability boronic_acid_issue Is protodeboronation or homocoupling observed? check_reagents->boronic_acid_issue check_conditions 3. Evaluate Reaction Conditions conditions_suboptimal Are the base, solvent, and temperature appropriate? check_conditions->conditions_suboptimal optimize 4. Systematic Optimization catalyst_inactive->check_reagents No replace_catalyst Use fresh catalyst/ligand. Consider a more active pre-catalyst (e.g., Buchwald G3/G4). catalyst_inactive->replace_catalyst Yes replace_catalyst->optimize boronic_acid_issue->check_conditions No use_ester Switch to a more stable boronic ester (pinacol, MIDA) or trifluoroborate. boronic_acid_issue->use_ester Yes use_ester->optimize conditions_suboptimal->optimize No, conditions seem optimal adjust_conditions Screen different bases (e.g., K3PO4, Cs2CO3), solvents (e.g., Toluene/H2O, Dioxane), and temperatures. conditions_suboptimal->adjust_conditions Yes adjust_conditions->optimize

Caption: A flowchart for troubleshooting Suzuki reactions with electron-deficient boronic acids.

Data Presentation: Comparison of Catalytic Systems

The choice of palladium source, ligand, and base is critical for the success of Suzuki couplings with electron-deficient boronic acids. Below is a comparison of common catalytic systems.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for this specific application.2-5
BaseSolvent SystemKey Characteristics
K₃PO₄ Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate kinetic analysis.
K₂CO₃ Dioxane/H₂OCommon and effective base, moderate strength. Dioxane is a peroxide-forming solvent and should be purified.
Cs₂CO₃ THFStrong base, can accelerate slow reactions. Higher cost, can promote side reactions.
Et₃N AcetonitrileOrganic base, useful in anhydrous conditions. Weaker base, may not be sufficient for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol provides a starting point for the Suzuki coupling of an electron-deficient boronic acid with an aryl halide.

Reagent Preparation:

  • Prepare stock solutions of the electron-deficient boronic acid (0.1 M), aryl halide (0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).

  • Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.

Reaction Setup:

  • To a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.

  • Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.

Monitoring and Workup:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Base-Sensitive Boronic Acids

For acutely base-sensitive boronic acids, forming a diethanolamine adduct can improve stability and handling.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.

Visualization of the Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing your reaction.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_ii_complex R1-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation R2-B(OR)2 Base pd_ii_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd_ii_r1_r2 reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low conversion rates with (4-Butoxy-2,3-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Butoxy-2,3-difluorophenyl)boronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the initial parameters I should investigate?

A1: When experiencing low to no yield, a systematic review of the reaction components and conditions is crucial. The primary factors to check are:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. If catalyst deactivation is suspected, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system (e.g., Buchwald precatalysts).

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions such as the homocoupling of the boronic acid.[1] Ensure the reaction vessel and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Verify the purity of the this compound, as it can exist as a mixture with its corresponding anhydride. The purity of the coupling partner (aryl halide/triflate), base, and solvent are also critical.

  • Base Selection: The choice and quality of the base are paramount. The base must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause significant decomposition.[2] Ensure the base is finely powdered and dry.

Q2: I am observing a significant amount of a byproduct that corresponds to the protonated starting material (1-Butoxy-2,3-difluorobenzene). What is causing this and how can it be minimized?

A2: This side product is a result of protodeboronation, a common side reaction with electron-deficient arylboronic acids, such as those containing fluorine atoms.[3] This process is often accelerated by high temperatures and harsh basic conditions.[2]

To minimize protodeboronation:

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] In some cases, potassium fluoride (KF) can be effective.

  • Lower Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable conversion rate to the desired product.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to protodeboronation.[2]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can mitigate this side reaction.

Q3: My reaction is sluggish, and the starting materials are consumed very slowly. How can I improve the reaction rate?

A3: Slow reaction rates are often due to inefficient oxidative addition or transmetalation steps in the catalytic cycle.

  • Ligand Choice: For less reactive aryl halides (especially chlorides), using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate the oxidative addition step.[2]

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barriers for the catalytic cycle.[2] However, be mindful of the potential for increased side reactions like protodeboronation.

  • Choice of Base and Solvent: A stronger base or a solvent system that improves the solubility of the base can enhance the formation of the active boronate species, thereby accelerating transmetalation.[2] Adding a small amount of water to solvents like dioxane or THF can sometimes be beneficial.[2]

Q4: I am observing significant homocoupling of this compound. What causes this and how can I prevent it?

A4: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction.[4]

  • Thorough Degassing: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to prevent oxygen-mediated homocoupling.[4]

  • Use an Efficient Catalyst System: Employing a Pd(0) source directly or using a precatalyst system that efficiently reduces Pd(II) to Pd(0) can minimize the concentration of Pd(II) species that may promote homocoupling.[4]

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to troubleshooting low conversion rates in Suzuki-Miyaura coupling reactions with this compound.

Data Presentation: Impact of Reaction Parameters on Yield

While specific yield data for this compound is not widely published, the following tables provide representative data for analogous difluorophenylboronic acids to illustrate the impact of different reaction parameters. These should be used as a guideline for optimization.

Table 1: Comparison of Different Bases on Suzuki Coupling Yield

Coupling PartnerBoronic AcidBaseSolventCatalyst SystemTemp (°C)Yield (%)
4-Bromoacetophenone2,5-Difluorophenylboronic AcidK₃PO₄Toluene/H₂OPd(OAc)₂ / P(cyclohexyl)₃10095
4-Bromoanisole2,5-Difluorophenylboronic AcidK₂CO₃Dioxane/H₂OPd(PPh₃)₄8088
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic AcidCs₂CO₃DioxanePd₂(dba)₃ / XPhos10092
4-Chlorotoluene2,5-Difluorophenylboronic AcidK₃PO₄t-Amyl alcoholPd(OAc)₂ / SPhos11085

Data is illustrative and compiled from general knowledge of Suzuki couplings with similar substrates.

Table 2: Influence of Catalyst and Ligand on Yield with Aryl Chlorides

Coupling PartnerBoronic AcidBaseSolventCatalyst SystemTemp (°C)Yield (%)
4-Chloroanisole2,5-Difluorophenylboronic AcidK₃PO₄DioxanePd(PPh₃)₄100<10
4-Chloroanisole2,5-Difluorophenylboronic AcidK₃PO₄DioxanePd₂(dba)₃ / SPhos10090
2-Chloropyridine2,5-Difluorophenylboronic AcidK₃PO₄ToluenePd(OAc)₂ / XPhos11088

Data is illustrative and highlights the importance of modern catalyst systems for challenging substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates and desired outcomes.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a Buchwald precatalyst, 1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv), finely powdered

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is typically done by evacuating and backfilling the vessel three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent via syringe. The concentration is typically 0.1-0.2 M relative to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

G cluster_reagents Reagent Issues cluster_conditions Condition Optimization start Low Conversion Rate Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK repurify Repurify/Replace Reagents check_reagents->repurify Purity Issue sm_present Starting Material Present? check_conditions->sm_present repurify->start Retry Reaction byproducts Major Byproducts Observed? sm_present->byproducts Yes protodeboronation Protodeboronation? (Loss of Boronic Acid) byproducts->protodeboronation Yes homocoupling Homocoupling? byproducts->homocoupling No solution_proto Use Milder Base Lower Temperature Protect Boronic Acid protodeboronation->solution_proto catalyst_death Catalyst Inactive? homocoupling->catalyst_death No solution_homo Improve Degassing Use Pd(0) Catalyst homocoupling->solution_homo Yes solution_catalyst Change Ligand/Catalyst Increase Temperature catalyst_death->solution_catalyst Yes solution_proto->start Retry Reaction solution_homo->start Retry Reaction solution_catalyst->start

Caption: Troubleshooting workflow for low Suzuki coupling conversion rates.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OH)₃⁻) pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² Product reductive_elimination->product boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions. The choice of base and solvent is critical in mitigating common side reactions and maximizing yield and reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of fluorinated boronic acids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Decomposition of the fluorinated boronic acid: Electron-deficient boronic acids are susceptible to protodeboronation, especially under strong basic conditions.[1][2] 2. Inefficient transmetalation: The choice of base and solvent significantly impacts the formation of the active boronate species and its transfer to the palladium catalyst.[3][4][5] 3. Catalyst deactivation. 1. Use a milder base: Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, or organic bases. Powdered KF can be effective, especially when base-labile functional groups are present.[3] 2. Optimize the solvent system: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often beneficial.[6] Water can facilitate the formation of Pd-OH species, which may influence the transmetalation mechanism.[6] For anhydrous conditions, consider using boronic esters or trifluoroborates.[2][7] 3. Degas the reaction mixture thoroughly: Oxygen can lead to the oxidative homocoupling of boronic acids.[8] 4. Use a pre-catalyst or activate the Pd(II) source: If using a Pd(II) source like Pd(OAc)₂, ensure its reduction to the active Pd(0) species.[8]
Significant Protodeboronation 1. Strongly basic conditions: This is a major side reaction for electron-deficient arylboronic acids.[2][9] 2. Presence of excess water or protic solvents. 3. Elevated reaction temperatures. 1. Employ weaker bases: K₃PO₄ or CsF are often good choices. 2. Use boronic acid derivatives: Pinacol esters, MIDA boronates, or potassium trifluoroborates are generally more stable towards protodeboronation.[1][2][7] These can sometimes be used directly or hydrolyze in situ to the active boronic acid.[1] 3. Minimize reaction time and temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen: Leads to oxidative homocoupling.[8] 2. Use of a Pd(II) precatalyst: The reduction of Pd(II) to Pd(0) can consume two molecules of the boronic acid.[2][8]1. Ensure rigorous degassing of the solvent and reaction vessel. 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a pre-catalyst that is readily reduced.
Poor Solubility of Reagents 1. Inappropriate solvent choice. 1. Solvent screening: Test different solvents or solvent mixtures. For example, dioxane/water, THF/water, or DMF may be suitable.[6][10] The addition of water can sometimes improve the solubility of inorganic bases.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with a fluorinated boronic acid failing or giving low yields?

A1: Reactions with fluorinated boronic acids can be challenging due to the electron-withdrawing nature of fluorine, which decreases the electron density of the aromatic ring.[11] This makes the boronic acid more susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of a fluoroarene byproduct.[1][2] The choice of base is critical; strong bases can accelerate this decomposition.[2] Inefficient transmetalation, the step where the organic group is transferred from boron to palladium, can also be a factor.[3]

Q2: Which base should I choose for a Suzuki coupling with a fluorinated boronic acid?

A2: The selection of the base is crucial. While a base is necessary to activate the boronic acid for transmetalation,[3] strong bases like NaOH can promote protodeboronation. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred.[8] Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly in anhydrous conditions.[12] The optimal base will depend on the specific substrates and reaction conditions.

Q3: What is the role of the solvent in the reaction?

A3: The solvent influences the reaction in several ways. It affects the solubility of the reagents, the stability of the catalyst, and the reaction mechanism itself.[13] Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water.[6][8] Water can play a beneficial role by altering the speciation of the boronic acid and influencing the transmetalation pathway through the formation of palladium-hydroxide intermediates.[6] However, in some cases, anhydrous conditions are preferred to minimize protodeboronation, especially when using more stable boronic esters or trifluoroborates.[14] The polarity of the solvent can also affect the selectivity of the reaction, particularly in cases where there are multiple potential reaction sites.[13][15][16]

Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?

A4: While boronic acids are commonly used, their esters and trifluoroborate salts offer enhanced stability, especially for electron-deficient systems like fluorinated ones.[1][2]

  • Boronic acids: Readily available but can be prone to decomposition.[14]

  • Boronic esters (e.g., pinacol esters): More stable to purification and storage and less prone to protodeboronation.[1][2] They may, however, exhibit slower reaction rates as they often need to hydrolyze to the boronic acid in situ for the reaction to proceed.[14]

  • Potassium trifluoroborates: Crystalline, air-stable solids that are also resistant to protodeboronation.[7] They are activated under the reaction conditions to participate in the catalytic cycle.

The choice depends on the stability of your specific fluorinated boronic acid and the desired reaction conditions. For particularly sensitive substrates, using a more stable derivative is recommended.

Q5: How can I minimize the formation of homocoupling byproducts?

A5: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[8] To prevent this, it is essential to thoroughly degas the solvent and the reaction vessel before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent. If you are using a Pd(II) precatalyst, the initial reduction to Pd(0) can also lead to homocoupling.[2][8] Using a Pd(0) source directly can sometimes mitigate this.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Arylboronic Acid
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the fluorinated arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of how the choice of base and solvent can impact the yield of Suzuki-Miyaura reactions involving fluorinated or electron-deficient boronic acids.

Table 1: Effect of Base on the Yield of 4-Fluorophenylboronic Acid Coupling

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O/EtOH10012Low
2K₃PO₄Dioxane/H₂O1008Moderate to High
3Cs₂CO₃Dioxane10012High
4KFTHF8016Moderate

Note: This table is a representative compilation based on general principles and may not reflect a single specific experiment. Actual yields will vary based on substrates, catalyst, and ligand.

Table 2: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK₂CO₃11012Moderate
2Dioxane/H₂O (4:1)K₃PO₄1008High
3THF/H₂O (2:1)K₂CO₃8016Moderate to High
4DMFCs₂CO₃1206High

Note: This table is a representative compilation based on general principles and may not reflect a single specific experiment. Actual yields will vary based on substrates, catalyst, and ligand.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArX Ar-X (Fluorinated Aryl Halide) ArX->OA PdII Ar-Pd(II)-X OA->PdII Transmetalation Transmetalation PdII->Transmetalation Boronic F-Ar'-B(OH)2 Boronate [F-Ar'-B(OH)3]⁻ Boronic->Boronate + Base Base Base (e.g., K2CO3) Boronate->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting flowchart for Suzuki couplings with fluorinated boronic acids.

References

Technical Support Center: Managing Hygroscopic Boronic Acids in Anhydrous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of boronic acids in anhydrous reactions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to ensure the success of your moisture-sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What makes boronic acids hygroscopic and why is this a problem in anhydrous reactions?

A1: Boronic acids possess a Lewis acidic boron center and hydroxyl groups that can form hydrogen bonds, readily attracting and absorbing moisture from the atmosphere.[1] In anhydrous reactions, such as the Suzuki-Miyaura coupling, the presence of water can lead to several detrimental side reactions. These include the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, reducing the yield of the desired product.[2][3] Water can also lead to the decomposition of the palladium catalyst and the formation of unwanted byproducts.[4]

Q2: How can I determine the water content of my boronic acid?

A2: The most accurate method for determining the water content in a boronic acid sample is Karl Fischer titration.[5][6] This technique is highly specific to water and can detect even trace amounts. It is important to note that direct titration of boronic acids can be challenging due to potential side reactions with the Karl Fischer reagents. Therefore, using a Karl Fischer oven, where the sample is heated and the evaporated water is carried by a dry inert gas into the titration cell, is often the preferred method for borates.

Q3: What are boroxines and should I be concerned about their formation?

A3: Boroxines are cyclic trimers that form from the dehydration of three boronic acid molecules, a reaction favored under anhydrous or high-temperature conditions.[7][8][9] The formation of boroxines is a reversible process, and the addition of water will shift the equilibrium back towards the boronic acid.[7] In many Suzuki-Miyaura reactions, boroxines are competent coupling partners themselves and their in-situ formation may not be detrimental to the reaction outcome. However, their formation can sometimes lead to issues with solubility and reactivity. If you suspect boroxine formation is problematic, adding a controlled amount of water to the reaction can be beneficial.[7]

Q4: Are there more stable alternatives to boronic acids for anhydrous reactions?

A4: Yes, several more stable derivatives of boronic acids are commercially available and can be used to circumvent issues related to hygroscopicity and instability. These include:

  • Boronate esters: Pinacol esters are common, offering greater stability and ease of handling.[10]

  • MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline solids that can be stored on the benchtop indefinitely and undergo a slow-release of the active boronic acid under the reaction conditions.[11][12]

  • Potassium trifluoroborate salts: These salts are generally stable, crystalline solids that are less prone to protodeboronation.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield in Suzuki-Miyaura coupling Presence of water leading to protodeboronation and/or catalyst decomposition.Dry the boronic acid, solvents, and other reagents thoroughly before use. Handle all materials under an inert atmosphere (glove box or Schlenk line). Consider using a more stable boronic acid surrogate like a MIDA boronate.[2]
Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of the pre-catalyst if required.
Inappropriate base.The choice of base is critical. Weaker, non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can minimize protodeboronation.[2]
Formation of significant protodeboronation byproduct Excess water in the reaction.Rigorously dry all reagents and solvents. Perform the reaction under strictly anhydrous conditions.
Reaction temperature is too high.Lower the reaction temperature if the desired coupling can proceed at a milder condition.[2]
Strong aqueous base.Switch to a weaker or anhydrous base.
Inconsistent reaction outcomes Variable water content in the boronic acid starting material.Determine the water content of the boronic acid using Karl Fischer titration before each reaction. Standardize the drying procedure for the boronic acid.
Equilibrium between boronic acid and boroxine.If inconsistent solubility or reactivity is observed, consider the boroxine equilibrium. Adding a controlled amount of water might be necessary to ensure the presence of the active boronic acid species.[7]
Difficulty in handling and weighing the boronic acid The boronic acid is clumping or appears "wet" due to moisture absorption.Handle and weigh the boronic acid in a low-humidity environment, such as a glove box. Minimize the exposure time to the atmosphere.

Data Presentation

Table 1: Benchtop Stability of Various Boronic Acids

The following table summarizes the percentage of various boronic acids remaining after storage as solids on the benchtop under air for 15 days. This data highlights the varying stability of different boronic acids and the significant improvement offered by their MIDA boronate counterparts.

EntryBoronic Acid (R-B(OH)₂)% Remaining after 15 daysCorresponding MIDA Boronate% Remaining after 60 days
12-Furanboronic acid<52-Furan-MIDA boronate>95
22-Benzofuranboronic acid502-Benzofuran-MIDA boronate>95
32-Thiopheneboronic acid372-Thiophene-MIDA boronate>95
42-Benzothiopheneboronic acid882-Benzothiophene-MIDA boronate>95
52-Pyrroleboronic acid<52-Pyrrole-MIDA boronate>95
62-Indoleboronic acid142-Indole-MIDA boronate>95
7Vinylboronic acid<5Vinyl-MIDA boronate>95
8Cyclopropylboronic acid<5Cyclopropyl-MIDA boronate>95

Data adapted from a study on the stability of boronic acids and their MIDA boronates.[11][12]

Experimental Protocols

Protocol 1: Drying of Boronic Acids via Azeotropic Distillation with Toluene

This method is effective for removing water from boronic acids that are stable at the boiling point of the toluene-water azeotrope (84.1 °C).

Materials:

  • Hygroscopic boronic acid

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assemble the glassware (round-bottom flask, Dean-Stark trap, and condenser) and flame-dry under a flow of inert gas. Allow to cool to room temperature under the inert atmosphere.

  • To the round-bottom flask, add the hygroscopic boronic acid and a sufficient volume of anhydrous toluene to ensure the boronic acid is fully submerged and can be stirred effectively.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the distillation until no more water collects in the trap. The lower aqueous layer will be visible below the toluene layer.

  • Once the collection of water has ceased, allow the apparatus to cool to room temperature under the inert atmosphere.

  • The resulting slurry or solution of the anhydrous boronic acid in toluene can be used directly in the subsequent anhydrous reaction, or the toluene can be removed under reduced pressure to yield the dry boronic acid.

Protocol 2: Setting up an Anhydrous Suzuki-Miyaura Coupling Reaction

This protocol outlines the general procedure for setting up a Suzuki-Miyaura coupling reaction under anhydrous conditions using Schlenk techniques.

Materials:

  • Dried aryl halide

  • Dried boronic acid (or boronic acid surrogate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required)

  • Anhydrous base (e.g., K₂CO₃, KF, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask

  • Magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon) with a bubbler

Procedure:

  • Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst, ligand (if used), and anhydrous base to the Schlenk flask.

  • Add the dried aryl halide and the dried boronic acid to the flask.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous solvent to the flask.

  • If the reaction requires heating, place the flask in a pre-heated oil bath or heating block.

  • Stir the reaction mixture for the required time at the specified temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature before proceeding with the workup.

Visualizations

Experimental_Workflow_for_Anhydrous_Reactions cluster_prep Reagent Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup Drying_BA Dry Boronic Acid (Azeotropic Distillation/Vacuum Oven) Weighing Weigh Reagents (Glove Box/under N2 flow) Drying_BA->Weighing Drying_Solvent Dry Solvent (Distillation/Molecular Sieves) Addition Add Reagents & Solvent Drying_Solvent->Addition Drying_Base Dry Base (Flame-drying under vacuum) Drying_Base->Weighing Weighing->Addition Assembly Assemble Glassware (Flame-dried Schlenk flask) Assembly->Addition Heating Heating & Stirring Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction & Purification Quenching->Extraction Troubleshooting_Decision_Tree Start Low Yield in Anhydrous Reaction Check_Water Check for Water Contamination Start->Check_Water Water_Present Water Detected Check_Water->Water_Present Yes No_Water No Significant Water Check_Water->No_Water No Dry_Reagents Action: Rigorously Dry All Reagents & Solvents. Use Anhydrous Techniques. Water_Present->Dry_Reagents Check_Catalyst Check Catalyst Activity No_Water->Check_Catalyst Catalyst_OK Catalyst is Active Check_Catalyst->Catalyst_OK OK Catalyst_Bad Catalyst May Be Inactive Check_Catalyst->Catalyst_Bad Suspect Check_Base Evaluate Base Choice Catalyst_OK->Check_Base Use_Fresh_Catalyst Action: Use Fresh Palladium Source & Ligand. Catalyst_Bad->Use_Fresh_Catalyst Base_OK Base is Appropriate Check_Base->Base_OK OK Base_Strong Base May Be Too Strong/Aqueous Check_Base->Base_Strong Suspect Consider_Surrogate Action: Consider Using a Stable Surrogate (MIDA Boronate, Trifluoroborate). Base_OK->Consider_Surrogate Change_Base Action: Switch to a Weaker/Anhydrous Base (e.g., KF, Cs2CO3). Base_Strong->Change_Base

References

Technical Support Center: Polyfluorinated Phenylboronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving polyfluorinated phenylboronic acids. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using polyfluorinated phenylboronic acids in Suzuki-Miyaura coupling?

A1: The primary undesired side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, resulting in a hydrodeboronated arene.[1][2] This is particularly prevalent with electron-deficient arylboronic acids, such as polyfluorinated systems, especially under basic conditions.[3][4] Other potential side reactions include oxidation of the boronic acid to a phenol and homocoupling of the boronic acid.[2][5]

Q2: My reaction has a low yield of the desired cross-coupled product, and I've identified the major byproduct as the protodeboronated fluoroarene. What causes this?

A2: Protodeboronation is a known decomposition pathway for boronic acids and can be influenced by several factors.[1] For polyfluorinated phenylboronic acids, this process is often accelerated under basic conditions, which are typically required for the Suzuki-Miyaura catalytic cycle.[3][6] The formation of the more reactive arylboronate anion at high pH can make the boronic acid susceptible to protonolysis.[6] High temperatures and prolonged reaction times can also increase the extent of protodeboronation.[7] An inefficient catalyst system that leads to a slow cross-coupling reaction allows more time for this side reaction to occur.[8]

Q3: How can I minimize protodeboronation in my reaction?

A3: Several strategies can be employed to suppress protodeboronation:

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary, strongly basic conditions can promote protodeboronation.[2][3] Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over hydroxides.[9][10]

  • "Slow-Release" Strategy: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can be effective.[1][11] These compounds slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][12]

  • Catalyst System: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[8][13] Specialized precatalysts that rapidly form the active catalytic species are particularly useful for unstable boronic acids.[8]

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.[7] This should be balanced with maintaining a sufficient rate for the cross-coupling reaction.

  • Anhydrous Conditions: In some cases, using anhydrous conditions can help minimize protodeboronation, as water can act as a proton source.[14]

Q4: I am observing the formation of a polyfluorinated phenol. What is causing this oxidation side reaction?

A4: The oxidation of arylboronic acids to phenols is a possible side reaction, particularly in the presence of oxidizing agents or under aerobic conditions (in the presence of oxygen).[5][15] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement.[15] To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with polyfluorinated phenylboronic acids.

Issue 1: Low Yield of Desired Product with Significant Protodeboronation
Potential Cause Troubleshooting Steps
Base is too strong or concentrated. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH).[9][10] Use the minimum effective concentration of the base.
Reaction temperature is too high. Attempt the reaction at a lower temperature (e.g., start at room temperature or 40-60 °C).[7][8] This may require a more active catalyst system to maintain a reasonable reaction rate.
Inefficient catalyst turnover. Use a highly active palladium precatalyst with a robust ligand (e.g., a biarylphosphine ligand).[8] Consider a modest increase in catalyst loading.[13]
Prolonged reaction time. Monitor the reaction progress closely (e.g., by TLC or GC/LC-MS) and work up the reaction as soon as the starting material is consumed to minimize exposure to degrading conditions.[7]
Boronic acid instability. Consider converting the polyfluorinated phenylboronic acid to a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, to employ a "slow-release" strategy.[1][11]
Issue 2: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps
Presence of Oxygen. Ensure all solvents and reagents are properly degassed. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.[13]
Sub-optimal Stoichiometry. Using a slight excess of the boronic acid may sometimes help minimize the homocoupling of the aryl halide partner.[13]
High Temperature. Lowering the reaction temperature can sometimes reduce the rate of homocoupling.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Polyfluorinated Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • Polyfluorinated phenylboronic acid (1.3–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or DMF)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, the base, and the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using an aqueous base solution, ensure it is also degassed.

  • Boronic Acid Addition: Add the polyfluorinated phenylboronic acid to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 40–80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

G cluster_main Suzuki-Miyaura Coupling cluster_side Side Reactions ArF-B(OH)2 ArF-B(OH)2 Pd(0) Pd(0) ArF-B(OH)2->Pd(0) Transmetalation Protodeboronation ArF-H ArF-B(OH)2->Protodeboronation H₂O, Base Oxidation ArF-OH ArF-B(OH)2->Oxidation [O] R-X R-X R-X->Pd(0) Oxidative Addition Desired Product ArF-R Pd(0)->Desired Product Reductive Elimination

Caption: Competing pathways in cross-coupling reactions.

G start Low Yield of Cross-Coupled Product protodeboronation Significant Protodeboronation Observed? start->protodeboronation Analyze Byproducts homocoupling Homocoupling Byproducts Observed? protodeboronation->homocoupling No base_issue Base too strong? Temp too high? protodeboronation->base_issue Yes no_reaction Mainly Unreacted Starting Material? homocoupling->no_reaction No oxygen_issue Action: Ensure rigorous degassing and inert atmosphere. homocoupling->oxygen_issue Yes catalyst_dead Catalyst/Ligand Degraded? no_reaction->catalyst_dead Yes fix_base Action: Use weaker base (K₃PO₄, Cs₂CO₃). Lower temperature. base_issue->fix_base Yes catalyst_slow Action: Use more active catalyst/ligand system. Consider 'slow-release' boronic ester. base_issue->catalyst_slow No end Re-run Optimized Reaction fix_base->end catalyst_slow->end oxygen_issue->end fix_catalyst Action: Use fresh catalyst/ ligand. Ensure anhydrous solvent if needed. catalyst_dead->fix_catalyst Yes fix_catalyst->end

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Purification of Crude Products from Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from boronic acid coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude product from a boronic acid coupling reaction?

A1: Common impurities include:

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can remain in the crude product, often as palladium black or soluble palladium species.[1]

  • Unreacted Boronic Acid/Ester: Excess or unreacted boronic acid or its esters are frequent impurities.

  • Homocoupled Products: Boronic acids can couple with themselves to form symmetrical biaryl byproducts.[2][3][4][5] This is often promoted by the presence of oxygen or the use of Pd(II) precatalysts.[6][7]

  • Dehalogenated Starting Material: The aryl halide starting material can undergo dehalogenation, leading to an undesired arene byproduct.

  • Ligand-Related Impurities: Phosphine ligands can be oxidized or incorporated into byproducts.[2]

  • Inorganic Salts: The base (e.g., K₂CO₃, Cs₂CO₃) and its byproducts will be present in the crude mixture.

Q2: My desired product is a solid. What is the simplest purification method?

A2: For solid products, recrystallization is often the simplest and most cost-effective purification method.[8][9][10][11][12] It can provide high purity, often exceeding that achievable by column chromatography, especially if performed multiple times.[10]

Q3: My crude product is an oil. How can I purify it?

A3: If your product is an oil or non-crystalline solid, silica gel column chromatography is the most common purification technique.[13][14] It separates compounds based on their polarity. For boronic esters, which can sometimes adhere to silica, using neutral alumina or boric acid-impregnated silica gel can be effective.

Q4: How can I remove residual palladium catalyst from my product?

A4: Several methods can be used to remove palladium:

  • Filtration: Insoluble palladium black can be removed by filtering the reaction mixture through a pad of Celite®.[1][13]

  • Column Chromatography: Flash column chromatography can effectively remove a significant portion of residual palladium.[15]

  • Scavenger Resins: These are solid-supported materials with functional groups (e.g., thiols, triazines) that chelate and bind to palladium.[1][16][17][18][19][20][21] This method is highly effective for reducing palladium levels to very low parts-per-million (ppm) concentrations.[16][17][19][21]

  • Activated Charcoal: Treatment with activated charcoal can also reduce palladium levels.[16]

Q5: How do I remove unreacted boronic acid?

A5: Unreacted boronic acid can be removed by:

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their water-soluble boronate salts by washing with an aqueous base (e.g., NaOH).[13][22][23] The organic layer will contain the desired product (assuming it is not acidic), and the aqueous layer will contain the boronic acid impurity.

  • Column Chromatography: Boronic acids are typically more polar than the coupled biaryl products and can be separated by silica gel chromatography.[22]

  • Scavenger Resins: Resins functionalized with diol or diethanolamine groups can selectively bind to and remove boronic acids.[13]

Troubleshooting Guides

Problem 1: Product is an oil and cannot be recrystallized.

This is a common issue, especially with products that have flexible alkyl chains or lack a rigid, planar structure that favors crystal lattice formation.

Solution Workflow:

Workflow for purifying oily products.

Detailed Steps:

  • Attempt Silica Gel Column Chromatography: This is the standard approach for purifying oils.[13] Develop a suitable solvent system using thin-layer chromatography (TLC) to ensure good separation between your product and impurities.

  • Consider Alternative Stationary Phases: If your compound streaks or decomposes on silica gel, consider using neutral alumina, which is less acidic.[13] For very polar or very non-polar compounds where silica gel provides poor separation, reverse-phase (C18) chromatography might be effective.[13]

  • Use Scavenger Resins for Targeted Impurity Removal: If a specific impurity, like excess boronic acid, is the primary contaminant, using a scavenger resin to remove it before chromatography can simplify the purification process.[13]

Problem 2: Significant Homocoupling of Boronic Acid is Observed.

Homocoupling leads to a symmetrical biaryl byproduct that can sometimes be difficult to separate from the desired unsymmetrical product due to similar polarities.

Troubleshooting Logic:

Troubleshooting homocoupling byproducts.

Preventative Measures and Purification:

  • Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) as oxygen can promote homocoupling.[4]

    • Palladium Source: Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂) to avoid the reductive homocoupling pathway.[6]

    • Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can sterically hinder the formation of intermediates leading to homocoupling.[6]

    • Base: Use weaker inorganic bases like K₂CO₃ or K₃PO₄, as stronger bases can sometimes promote side reactions.[6]

  • Purification:

    • Column Chromatography: Careful optimization of the solvent gradient in column chromatography is often necessary to separate the homocoupled product from the desired product.[2]

    • Recrystallization: If the desired product and the homocoupled byproduct have different solubilities, recrystallization can be an effective purification method.

Problem 3: Residual Palladium Contamination in the Final Product.

Even after initial workup, trace amounts of palladium can remain, which is often unacceptable, especially in pharmaceutical applications.

Palladium Removal Strategy:

palladium_removal start Crude Product with Pd filtration Filter through Celite® (for Pd black) start->filtration column Column Chromatography filtration->column scavenger Treat with Scavenger Resin column->scavenger If Pd levels still >100 ppm final_product Product with <10 ppm Pd column->final_product If Pd <100 ppm & sufficient scavenger->final_product

A multi-step approach for palladium removal.

Detailed Protocol:

  • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove any precipitated palladium black.[13]

  • Column Chromatography: Perform flash column chromatography. This step alone can remove approximately 90% of the residual palladium.[15]

  • Scavenger Resin Treatment: If palladium levels remain too high (e.g., >100 ppm), dissolve the product in a suitable solvent and stir with a palladium scavenger resin (e.g., silica-bound trimercaptotriazine, Si-TMT).[15][16][17] The amount of scavenger and stirring time will depend on the specific resin and the level of contamination. Afterward, filter off the resin to obtain the purified product. This step is highly effective at reducing palladium to below 10 ppm.[19][21]

Quantitative Data on Purification Techniques

The following tables summarize typical quantitative data for common purification techniques. Note that actual results will vary depending on the specific substrates, reaction conditions, and initial purity of the crude product.

Table 1: Comparison of Purification Techniques for a Generic Suzuki Coupling Product

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential partitioning based on polarity
Typical Purity Achieved Good to Excellent (>98%)[24][25]Good to Excellent (>99% in some cases)[24]
Expected Yield 70-85%[26]85-95%[26]
Applicability Crystalline solidsOils and solids

Table 2: Efficiency of Palladium Removal Methods

Purification StepTypical Pd Level (Before)Typical Pd Level (After)% Pd Removed
Column Chromatography ~500 - 8000 ppm[15][21][27]<100 ppm[15][27]~90%[15]
Scavenger Resin (e.g., MP-TMT) ~500 - 800 ppm[21]<10 ppm[19][21]>98%[15]
Scavenger Resin (e.g., Si-TMT) ~2000 ppm[17]~20 - 160 ppm[17]~92-99%[17]
Activated Charcoal 300 ppm[16]<1 ppm[16]>99%[16]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Impurities should ideally remain soluble at low temperatures. Common solvent systems include hexanes/methanol or hexanes/ethyl acetate.[8]

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like palladium black), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (eluent).[28][29][30]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel to prevent disturbance when adding solvent.[28][29]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.[31][32]

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.[28][31]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[28]

Protocol 3: General Procedure for Acid-Base Extraction to Remove Boronic Acid
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.[13]

  • Extraction: Transfer the solution to a separatory funnel and wash with an aqueous base (e.g., 1 M NaOH).[22] Shake vigorously and vent frequently.

  • Separation: Allow the layers to separate. The organic layer contains the desired product, while the aqueous layer contains the boronate salt of the unreacted boronic acid.[13]

  • Washing: Wash the organic layer with water and then brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[9][33]

Protocol 4: General Procedure for Palladium Removal with a Scavenger Resin (Batch Method)
  • Dissolution: Dissolve the crude product (ideally after initial filtration and/or chromatography) in a suitable solvent.

  • Scavenger Addition: Add the appropriate scavenger resin (e.g., MP-TMT, Si-TMT). The amount needed is typically based on the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., a few hours to overnight).[21]

  • Filtration: Filter the mixture to remove the scavenger resin, which now has the palladium bound to it.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the final product with significantly reduced palladium content.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with fluorinated substrates, particularly electron-deficient fluoroarenes, often problematic?

A1: Suzuki reactions involving fluorinated substrates can be challenging due to a combination of electronic and mechanistic factors. The strong electron-withdrawing nature of fluorine atoms can deactivate the aryl halide towards oxidative addition, a crucial step in the catalytic cycle.[1][2] Furthermore, fluorinated boronic acids are often more susceptible to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield of the desired product.[3] The nitrogen atom in fluorinated heteroaromatic substrates, such as fluoropyridines, can also coordinate to the palladium catalyst, leading to its deactivation.[3]

Q2: What is the role of fluoride ions in the Suzuki-Miyaura coupling, and can they contribute to catalyst deactivation?

A2: Fluoride ions can have a dual role in the Suzuki-Miyaura reaction. On one hand, they can promote the reaction by facilitating the transmetalation step. On the other hand, an excess of fluoride ions can lead to the formation of unreactive anionic boronate species (e.g., [ArBF₃]⁻), which are poor nucleophiles in the transmetalation step, thereby inhibiting the catalytic cycle. This can be a significant issue when using fluoride-containing bases like CsF or TBAF.[4]

Q3: What are the most common side reactions observed in Suzuki couplings with fluorinated substrates?

A3: The most prevalent side reactions include:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is particularly problematic with electron-deficient and heteroaryl boronic acids.[3]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1]

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in a Suzuki reaction with a fluorinated substrate is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield reagent_check 1. Verify Reagent Integrity - Fresh boronic acid? - Active catalyst? - Dry, degassed solvent? - Anhydrous base? start->reagent_check catalyst_ligand 2. Optimize Catalyst and Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). - Consider Buchwald precatalysts (G3 or G4). - For aryl fluorides, consider Ni-based catalysts. reagent_check->catalyst_ligand Reagents are OK protecting_group Consider N-H Interference (for heteroaryls) - Add a protecting group (e.g., Boc) to indoles or other N-H containing heterocycles. reagent_check->protecting_group Substrate is N-H heteroaryl base_solvent 3. Screen Base and Solvent - Try stronger, more soluble bases (e.g., Cs₂CO₃, K₃PO₄). - Use aprotic polar solvents (e.g., dioxane, THF, DMF), often with a small amount of water. catalyst_ligand->base_solvent temperature 4. Adjust Reaction Temperature - Gradually increase temperature. - Consider microwave irradiation for rapid heating. base_solvent->temperature

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions with fluorinated substrates.

Detailed Steps:

  • Verify Reagent Integrity:

    • Boronic Acid/Ester: Fluorinated boronic acids can be unstable. Use a fresh batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[1]

    • Catalyst: Palladium catalysts, especially the active Pd(0) form, are sensitive to oxygen. Ensure your catalyst is active and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[4]

    • Solvent and Base: Use dry, degassed solvents and an anhydrous base to minimize side reactions.

  • Optimize Catalyst and Ligand System:

    • For electron-deficient or sterically hindered fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may be inefficient.[4]

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

    • Nickel-based catalysts can also be effective, particularly for the coupling of aryl fluorides.[7]

  • Screen Base and Solvent:

    • The choice of base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4] Cesium carbonate's higher solubility can be advantageous.

    • Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used to help dissolve both the organic substrates and the inorganic base.[4]

  • Adjust Reaction Temperature:

    • Higher reaction temperatures can help overcome the activation energy barrier, but excessive heat can also lead to catalyst decomposition and an increase in side reactions.[4]

    • Microwave irradiation can be a useful tool for rapid and efficient heating, often leading to improved yields and shorter reaction times.[8]

Issue 2: Significant Protodeboronation

Protodeboronation is a major competing reaction that consumes the boronic acid starting material. This is especially prevalent with electron-deficient and heteroaryl boronic acids.[3]

Troubleshooting Workflow for Protodeboronation

protodeboronation_workflow start Significant Protodeboronation boronic_ester 1. Use a More Stable Boronate Ester - Convert boronic acid to a pinacol or MIDA ester. start->boronic_ester base_selection 2. Select a Milder Base - Use K₃PO₄ or Cs₂CO₃ instead of strong hydroxides. - Consider using fluoride sources like CsF or KF. boronic_ester->base_selection anhydrous_conditions 3. Minimize Water Content - Use anhydrous solvents and reagents. base_selection->anhydrous_conditions optimize_temp_time 4. Optimize Temperature and Time - Lower the reaction temperature. - Monitor the reaction to avoid prolonged heating. anhydrous_conditions->optimize_temp_time

Caption: A workflow for minimizing protodeboronation in Suzuki reactions.

Issue 3: Catalyst Deactivation (Palladium Black Formation)

The formation of palladium black is a visual indicator of catalyst decomposition and deactivation. This can be caused by a variety of factors, including high temperatures, impurities, or an inappropriate choice of ligands.

Strategies to Prevent Catalyst Deactivation:

  • Ligand Selection: Use bulky, electron-donating ligands that stabilize the Pd(0) active species and prevent agglomeration. Buchwald-type biarylphosphine ligands are often effective.[5][6]

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the formation of aggregates.

  • Controlled Reaction Conditions: Avoid excessively high temperatures and ensure all reagents and solvents are of high purity.

  • Use of Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for controlled generation of the active Pd(0) species, which can minimize decomposition.

Quantitative Data Summary

The choice of ligand is critical for the successful coupling of challenging fluorinated substrates. The following tables summarize the performance of various phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides, which are often similarly challenging to fluorinated substrates due to the strong C-Cl bond.

Table 1: Comparison of Phosphine Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol %)BaseSolventTemp. (°C)Time (h)Yield (%)
SPhos 1.0 (Pd)K₃PO₄TolueneRT298
XPhos 0.5 (Pd)K₃PO₄Toluene100299
RuPhos 0.5 (Pd)K₃PO₄t-BuOH801.598
PPh₃ 2.0 (Pd)K₃PO₄Dioxane10024<10

Data collated from benchmark studies.[5][6]

Table 2: Performance of Heterogeneous G-COOH-Pd-10 Catalyst in Suzuki-Miyaura Couplings of Fluorinated Substrates

Aryl BromideBoronic AcidTemp. (°C)Time (h)Conversion (%)TOF (h⁻¹)
1-bromo-4-fluorobenzene4-fluorophenylboronic acid11039067.1
1-bromo-2-fluorobenzene4-fluorophenylboronic acid11038563.2
1-bromo-3-fluorobenzene4-fluorophenylboronic acid11038865.7
2-bromo-5-fluorotoluene4-fluorophenylboronic acid11037555.9

Data adapted from a study on a heterogeneous palladium catalyst.[9] Note: TOF = Turnover Frequency.

Experimental Protocols

General Protocol for a Troubleshooting Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide

This protocol provides a starting point for optimizing a challenging Suzuki coupling reaction. It is recommended to perform small-scale reactions to screen different conditions.

Materials:

  • Fluorinated aryl halide (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the fluorinated aryl halide, the boronic acid/ester, and the base.

  • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • If the reaction is sluggish, consider a stepwise increase in temperature. If side products are forming, consider lowering the temperature.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Deactivation Pathway

While a complete picture of all deactivation pathways is complex, a key issue with fluorinated substrates, particularly those containing nitrogen heterocycles, is the coordination of the substrate to the palladium center, which can inhibit the catalytic cycle.

deactivation_pathway active_catalyst Active Pd(0) Catalyst oxidative_addition Oxidative Addition (with Aryl Halide) active_catalyst->oxidative_addition deactivated_catalyst Deactivated Catalyst (e.g., Pd-N complex) active_catalyst->deactivated_catalyst transmetalation Transmetalation (with Boronic Acid) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product reductive_elimination->product product->active_catalyst Catalyst Regeneration n_heterocycle Fluorinated N-Heterocycle (Substrate or Product) n_heterocycle->deactivated_catalyst Coordination

Caption: Simplified representation of a catalyst deactivation pathway in Suzuki reactions with fluorinated N-heterocycles.

References

Monitoring reaction progress of boronic acid couplings via TLC or GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of boronic acid coupling reactions, such as the Suzuki-Miyaura coupling, using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the progress of my boronic acid coupling reaction?

Monitoring reaction progress is crucial to determine the optimal reaction time, ensure the consumption of starting materials, and identify the formation of the desired product. This practice helps in avoiding incomplete reactions or the formation of byproducts due to prolonged reaction times, ultimately leading to higher yields and easier purification.

Q2: What are the advantages of using TLC for reaction monitoring?

TLC is a quick, simple, and cost-effective technique that provides real-time qualitative information about the progress of a reaction. It allows for the simultaneous analysis of starting materials, products, and potential byproducts on a single plate.

Q3: When is GC-MS a more suitable method for monitoring than TLC?

GC-MS is preferred when a more quantitative analysis is required, or when the components of the reaction mixture have very similar polarities, making them difficult to resolve by TLC. It is also highly effective for identifying byproducts through mass spectrometry data.

Q4: My boronic acid is not UV-active. How can I visualize it on a TLC plate?

Boronic acids can be visualized on TLC plates using specific staining agents. Popular options include potassium permanganate, ceric ammonium molybdate, or specialized stains like alizarin or curcumin that react with the boronic acid moiety to produce a colored or fluorescent spot.[1][2][3]

Q5: Why is derivatization often necessary for analyzing boronic acids by GC-MS?

Boronic acids are generally non-volatile and can be thermally unstable, making them unsuitable for direct GC-MS analysis. Derivatization converts them into more volatile and thermally stable derivatives, such as boronate esters, which can be readily analyzed by GC-MS.[4]

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Problem Potential Cause(s) Recommended Solution(s)
Starting material spots are still visible, but no product spot has appeared. 1. Inactive catalyst. 2. Reaction conditions (temperature, base, solvent) are not optimal. 3. The boronic acid may have degraded (protodeboronation).1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Screen different bases, solvents, and reaction temperatures. 3. Use anhydrous conditions and a milder base to minimize protodeboronation.[5]
Spots are streaking on the TLC plate. 1. The sample is too concentrated. 2. The compound is acidic or basic. 3. The compound is unstable on silica gel.1. Dilute the sample before spotting. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. 3. Consider using alumina or reverse-phase TLC plates.
Starting materials and product have very similar Rf values. The eluent system does not provide sufficient resolution.1. Experiment with different solvent systems of varying polarities. 2. Try a two-dimensional TLC analysis. 3. Use a co-spot (spotting starting material and the reaction mixture in the same lane) to help differentiate.[6]
The boronic acid spot disappears, but no product spot is visible. 1. Protodeboronation of the boronic acid has occurred. 2. The product is highly polar and remains on the baseline. 3. The product is non-UV active and the visualization method is ineffective.1. Confirm protodeboronation by running a standard of the expected byproduct. Use milder reaction conditions. 2. Use a more polar eluent system. 3. Use a universal stain like potassium permanganate or a stain specific for the product's functional groups.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

Problem Potential Cause(s) Recommended Solution(s)
No peak corresponding to the derivatized boronic acid or product is observed. 1. Incomplete or failed derivatization. 2. The derivative is thermally unstable and degrading in the injector or column. 3. The compound is adsorbing to active sites in the GC system.1. Optimize the derivatization reaction (time, temperature, reagent concentration). Ensure anhydrous conditions. 2. Lower the injector and oven temperatures. 3. Use a deactivated liner and column.
Multiple unexpected peaks are present in the chromatogram. 1. Formation of reaction byproducts (e.g., homocoupling). 2. Incomplete derivatization leading to multiple derivatives. 3. Contamination from solvents, reagents, or the sample matrix.1. Analyze the mass spectra of the unexpected peaks to identify their structures. Optimize reaction conditions to minimize byproduct formation. 2. Ensure the derivatization reaction goes to completion. 3. Run a blank analysis to identify sources of contamination.
Poor peak shape (tailing or fronting). 1. Active sites in the injector liner or column. 2. The column is overloaded. 3. The chosen column is not suitable for the analytes.1. Replace the injector liner and trim the front of the column. 2. Dilute the sample. 3. Select a column with a more appropriate stationary phase.
Irreproducible results. 1. Inconsistent derivatization. 2. Sample degradation over time. 3. Variability in injection volume.1. Ensure consistent reaction conditions for derivatization. 2. Analyze samples as soon as possible after preparation. 3. Use an autosampler for precise injections.

Experimental Protocols

TLC Monitoring of Boronic Acid Couplings

Protocol 1: General TLC Procedure

  • Prepare a TLC chamber with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • On a silica gel TLC plate, draw a baseline with a pencil.

  • Spot the starting materials (aryl halide and boronic acid) as references.

  • Carefully take an aliquot of the reaction mixture and spot it on the baseline.

  • Place the TLC plate in the chamber and allow the eluent to ascend.

  • Remove the plate, mark the solvent front, and dry the plate.

  • Visualize the spots under a UV lamp.

  • If necessary, use a chemical stain for visualization.

Protocol 2: Staining with Potassium Permanganate

  • Prepare a solution of 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% sodium hydroxide in 200 mL of water.

  • After running the TLC, briefly dip the dried plate into the staining solution.

  • Gently warm the plate with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

GC-MS Monitoring of Boronic Acid Couplings

Protocol 3: General Derivatization Procedure for GC-MS Analysis

  • Take an aliquot of the reaction mixture and quench the reaction if necessary.

  • Extract the organic components with a suitable solvent.

  • Dry the extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.

  • To the residue, add an excess of a derivatizing agent (e.g., a trimethylsilylating reagent like BSTFA with 1% TMCS) in an appropriate solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture if necessary to ensure complete derivatization (e.g., 60-80 °C for 30-60 minutes).

  • Cool the sample to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SMs, Rxn Mixture) prep_chamber->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument_analysis Instrumental Analysis aliquot Take Reaction Aliquot workup Workup & Extract aliquot->workup derivatize Derivatize Sample workup->derivatize inject Inject into GC-MS derivatize->inject acquire Acquire Data inject->acquire analyze Analyze Chromatogram & Spectra acquire->analyze

Caption: General workflow for GC-MS analysis of boronic acid couplings.

Troubleshooting_Logic start Low or No Product Observed check_sm Starting Materials Consumed? start->check_sm no_sm_consumed Check Reaction Conditions (Catalyst, Temp, Base) check_sm->no_sm_consumed No sm_consumed Product Formed? check_sm->sm_consumed Yes no_product Check for Side Reactions (e.g., Protodeboronation) sm_consumed->no_product No product_formed Optimize Purification sm_consumed->product_formed Yes

Caption: A logical troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Copper-Mediated Boronic Acid Degradation in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with copper-mediated boronic acid degradation during cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What is copper-mediated boronic acid degradation?

A1: In the presence of Cu(I), the carbon-boron bond of a boronic acid can be cleaved, leading to undesired side reactions and degradation of the starting material.[1] This is a significant issue in CuAAC "click" reactions when synthesizing molecules containing a boronic acid moiety, as it can lead to low yields and complex product mixtures.[1][2]

Q2: Why is my CuAAC reaction yield low when using a boronic acid-containing substrate?

A2: Low yields are often a direct consequence of boronic acid degradation by the copper catalyst.[1] The Cu(I) catalyst, essential for the cycloaddition, can also promote protodeboronation or other decomposition pathways.[1][3] Additionally, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate system can damage substrates, further reducing yields.[4][5][6]

Q3: Are certain boronic acids more susceptible to degradation than others?

A3: Yes, the stability of boronic acids in the presence of Cu(I) varies. For example, one study found that 8-Quinolineboronic acid (8-QBA) was substantially more stable than other tested boronic acids under the same conditions.[1] The electronic and steric properties of the substituents on the aryl ring of the boronic acid can influence its susceptibility to degradation.[3]

Q4: How can I minimize or prevent this degradation?

A4: Several strategies can be employed:

  • Use of Ligands: Chelating ligands like tris-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, shielding it and minimizing side reactions.[1][4][6]

  • Additive Protection: The addition of fluoride ions has been shown to protect boronic acids from copper-mediated decomposition.[1]

  • Anaerobic Conditions: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent the formation of reactive oxygen species that contribute to degradation.[7]

  • Alternative Catalysts: In some cases, ruthenium catalysts can be used for azide-alkyne cycloadditions, which may avoid the specific degradation pathways associated with copper.[4]

  • Copper-Free Click Chemistry: For sensitive substrates, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative that completely avoids the use of a metal catalyst.[4]

Q5: How can I monitor the degradation of my boronic acid during the reaction?

A5: Several analytical techniques can be used for in situ or offline monitoring:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate and quantify the boronic acid starting material from its degradation products.[8]

  • UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provides higher resolution and sensitivity for identifying and structurally elucidating degradation products.[8]

  • ¹¹B NMR Spectroscopy: This technique is highly specific for observing changes in the chemical environment of the boron atom, providing direct evidence of degradation or complex formation.[8][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation 1. Boronic Acid Degradation: The primary cause is often the decomposition of the boronic acid substrate by the copper catalyst.[1] 2. Catalyst Inactivation: The Cu(I) catalyst may have been oxidized to inactive Cu(II) or sequestered by other functional groups in the reaction mixture.[6][10][11]1a. Add a protective ligand such as TBTA or THPTA (typically 1-5 equivalents relative to copper).[1][6] 1b. Introduce a fluoride source (e.g., NaF or KF) to the reaction mixture.[1] 1c. Perform the reaction under strictly anaerobic conditions to prevent oxidative side reactions.[7] 2a. Ensure an adequate amount of a reducing agent, like sodium ascorbate, is present (typically 3-10 fold excess).[4] 2b. If substrate-metal sequestration is suspected, try adding an excess of the Cu-ligand complex or a sacrificial metal like Zn(II).[6][11]
Multiple Unidentified Side Products 1. Oxidative Damage: Reactive oxygen species (ROS) generated from the Cu/ascorbate system can lead to non-specific oxidation of substrates.[5] 2. Homocoupling: Copper can catalyze the homocoupling of boronic acids, leading to symmetrical biaryl impurities.[12]1a. Use a copper-stabilizing ligand and perform the reaction under an inert atmosphere.[1][7] 1b. Consider using hydroxylamine as an alternative reducing agent, which may generate fewer ROS.[11] 2a. Optimize reaction conditions, particularly the base concentration, as excess base can be detrimental.[12] 2b. Ensure efficient stirring and slow addition of reagents to minimize localized high concentrations.
Reaction Fails with Complex Biomolecules 1. Copper Sequestration: Proteins, DNA, and other biomolecules often contain functional groups (e.g., thiols, histidines) that can strongly chelate and sequester the copper catalyst, making it unavailable for the cycloaddition.[5][6] 2. Substrate Inaccessibility: Hydrophobic regions or complex folding of biomolecules can bury the alkyne or azide groups, making them inaccessible to the catalyst.[6]1a. Increase the concentration of the copper-ligand complex.[6][11] 1b. Add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the chelating sites on the biomolecule.[6][11] 2a. Perform the reaction in the presence of denaturing or solvating agents like DMSO to improve accessibility.[6]
Inconsistent Reaction Times or Stalling 1. Oxygen Contamination: The presence of oxygen can rapidly oxidize the active Cu(I) catalyst to the inactive Cu(II) state, stalling the reaction.[7][10] 2. Insufficient Reducing Agent: The reaction may stop before completion if the sodium ascorbate is fully consumed.[5]1a. Degas all solutions thoroughly and maintain a positive pressure of an inert gas (Ar or N₂) throughout the experiment.[7] 2a. Use a sufficient excess of sodium ascorbate (e.g., 5 mM for a 100 µM Cu reaction).[5]

Quantitative Data Summary

Table 1: Effect of Fluoride on Copper-Mediated Boronic Acid Stability Data summarized from a study on Cu(I)-mediated decomposition.[1]

Boronic Acid Compound% Remaining after 5h with 100 mM Cu(I)% Remaining after 5h with 100 mM Cu(I) + 100 mM Fluoride
8-QBA (17a) 95%Not Reported (already stable)
Compound 17e 79%>95% (negligible degradation)
Compound 17f-h Not specified, but degradation observed>95% (negligible degradation)

Table 2: Catalyst Loading and Reaction Conditions for CuAAC Data summarized from a study using a polynuclear NHC-based copper catalyst.[13]

Catalyst Loading (mol %)Temperature (°C)TimeConversion (%)
0.5Room Temp5 min100
0.005 (50 ppm)7024 h100
0.0025 (25 ppm)7024 h70

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Boronic Acid Protection

This protocol provides a general method for performing a CuAAC reaction while minimizing boronic acid degradation.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-boronic acid substrate and azide partner in a suitable solvent (e.g., DMSO, DMF, or a water/t-BuOH mixture).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deoxygenated water.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deoxygenated water.

    • Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in deoxygenated water or DMSO.[11]

  • Reaction Setup (under inert atmosphere):

    • In a reaction vial, add the alkyne-boronic acid (1.0 eq.).

    • Add the azide partner (1.0-1.2 eq.).

    • Add the reaction solvent. If using aqueous conditions, ensure all buffers have been degassed.

    • In a separate vial, premix the CuSO₄ solution (e.g., to a final concentration of 100 µM) and the ligand solution (to a final concentration of 500 µM, maintaining a 5:1 ligand-to-copper ratio).[6][11] Allow this mixture to sit for 1-2 minutes.

    • Add the premixed copper/ligand solution to the main reaction vial.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM).[5][11]

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature. Monitor progress by TLC, LC-MS, or HPLC.

    • Upon completion, the reaction can be quenched with water and extracted with an organic solvent.

    • To remove residual copper, the crude product can be washed with a solution of EDTA or passed through a copper-scavenging resin.[6]

Protocol 2: HPLC Method for Monitoring Boronic Acid Degradation

This protocol outlines a stability-indicating HPLC method to quantify a boronic acid and its potential degradation products.

  • Instrumentation and Columns:

    • An HPLC system with a UV (PDA) detector is required.[8]

    • Use a column with low residual silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis of boronate esters.[14]

  • Sample Preparation:

    • Prepare a standard solution of your pure boronic acid starting material at a known concentration.

    • At various time points during your reaction, withdraw an aliquot and quench it immediately (e.g., by dilution in a cold aprotic solvent like acetonitrile to minimize further degradation).[8]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water (with 0.1% Formic Acid, if necessary, though no pH modifier may be better for stability).[14]

    • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

    • Gradient: A suitable gradient from ~5-95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the boronic acid has strong absorbance (e.g., 254 nm).

    • Column Temperature: Maintain at a controlled temperature (e.g., 25-30 °C).[14]

  • Data Analysis:

    • Integrate the peak area of the boronic acid starting material in your reaction samples.

    • Compare this area to a calibration curve generated from the pure standard to quantify the amount of boronic acid remaining at each time point.

    • New peaks appearing in the chromatogram are potential degradation products. These can be further analyzed by LC-MS for identification.[8]

Visualizations

Troubleshooting_Workflow cluster_alternative Alternative Causes start_node Low Yield or Reaction Failure decision1 Is Boronic Acid Degradation Suspected? start_node->decision1 action1 Monitor Degradation (HPLC, 11B NMR) decision1->action1 Yes action3 Check Catalyst Activity: - Use fresh reagents - Increase reducing agent decision1->action3 No decision2 Degradation Confirmed? action1->decision2 action2 Implement Protective Strategy: 1. Add Ligand (TBTA/THPTA) 2. Add Fluoride Source 3. Use Anaerobic Conditions decision2->action2 Yes decision2->action3 No decision3 Problem Resolved? action2->decision3 end_success Reaction Optimized decision3->end_success Yes action4 Address Substrate Issues: - Use denaturants - Add sacrificial metal (ZnII) decision3->action4 action3->action4 action4->decision3

Caption: Troubleshooting workflow for low-yielding cycloaddition reactions.

Degradation_Pathway Ar_BOH2 Aryl Boronic Acid (Ar-B(OH)2) Intermediate [Ar-Cu(I)-B] Intermediate (Proposed) Ar_BOH2->Intermediate C-B bond insertion Cu1 Cu(I) Catalyst Cu1->Intermediate Degradation Degradation Products (e.g., Ar-H, Ar-Ar) Intermediate->Degradation Protodeboronation or other pathways

Caption: Simplified proposed pathway for Cu(I)-mediated boronic acid degradation.

Protective_Strategy_Decision start_node Starting Point: Boronic acid substrate in CuAAC reaction action1 Primary Strategy: Use Cu-stabilizing ligand (e.g., THPTA) start_node->action1 decision1 Is the substrate highly sensitive to oxidation? action2 Enhanced Strategy: Combine Ligand with Anaerobic Conditions decision1->action2 Yes decision2 Is degradation still observed? decision1->decision2 No action1->decision1 action2->decision2 action3 Additive Strategy: Add Fluoride Source to the reaction decision2->action3 Yes action4 Alternative Chemistry: Switch to Copper-Free SPAAC Reaction decision2->action4 If still failing or for very sensitive cases

Caption: Decision tree for selecting a protective strategy against degradation.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2,3-Difluoro- and 3,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Difluorinated phenylboronic acids are crucial reagents for introducing fluorine-containing moieties that can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides an objective comparison of the reactivity of two common isomers, 2,3-difluorophenylboronic acid and 3,4-difluorophenylboronic acid, with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.

While direct, head-to-head comparative studies under identical conditions are not extensively available in the peer-reviewed literature, a qualitative comparison can be drawn based on fundamental electronic and steric principles.[1][2] This comparison is supplemented with available experimental data to provide a practical overview for reaction planning and optimization.

Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by the interplay of electronic and steric factors, which influence the crucial transmetalation step of the catalytic cycle.[2]

Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can increase the Lewis acidity of the boron center.[2] This enhanced acidity can facilitate the formation of the reactive boronate species, potentially accelerating the transmetalation step.

  • 2,3-Difluorophenylboronic Acid: This isomer possesses one fluorine atom in the ortho position and one in the meta position relative to the boronic acid group. The ortho-fluorine's inductive effect is particularly pronounced due to its proximity to the reaction center.

  • 3,4-Difluorophenylboronic Acid: In this isomer, the fluorine atoms are situated at the meta and para positions. Both exert an inductive effect. The para-fluorine can also exert a +M (mesomeric) effect, which is a weaker, opposing electron-donating effect.[2]

Steric Effects: The spatial arrangement of substituents near the boronic acid group can significantly impact the approach of the bulky palladium catalyst complex.

  • 2,3-Difluorophenylboronic Acid: The presence of a fluorine atom in the ortho position introduces steric hindrance around the reaction site. This can impede the approach of the palladium complex, potentially slowing down the rate of transmetalation.[3]

  • 3,4-Difluorophenylboronic Acid: Lacking an ortho-substituent, this isomer presents minimal steric hindrance, which is generally favorable for the transmetalation step.[2]

Based on these principles, a logical relationship influencing the reactivity of these isomers can be visualized.

G cluster_23 2,3-Difluorophenylboronic Acid cluster_34 3,4-Difluorophenylboronic Acid Ortho-F Ortho-Fluorine Strong -I Effect Strong -I Effect Ortho-F->Strong -I Effect Electronic Steric Hindrance Steric Hindrance Ortho-F->Steric Hindrance Steric Meta-F_23 Meta-Fluorine -I Effect -I Effect Meta-F_23->-I Effect Reactivity_23 Reactivity Strong -I Effect->Reactivity_23 Steric Hindrance->Reactivity_23 -I Effect->Reactivity_23 Meta-F_34 Meta-Fluorine -I Effect_34 -I Effect_34 Meta-F_34->-I Effect_34 -I Effect Para-F Para-Fluorine -I & +M Effects -I & +M Effects Para-F->-I & +M Effects Reactivity_34 Reactivity -I Effect_34->Reactivity_34 -I & +M Effects->Reactivity_34 Minimal Steric Hindrance Minimal Steric Hindrance Minimal Steric Hindrance->Reactivity_34

Caption: Interplay of electronic and steric factors on reactivity.

Quantitative Data Comparison

The following table summarizes available experimental data for the Suzuki-Miyaura coupling of both isomers. It is crucial to note that the reaction conditions vary between studies, and therefore, a direct comparison of yields can be misleading.[1] This data is presented for illustrative purposes to demonstrate the utility of these reagents in forming biaryl compounds.

Boronic Acid IsomerAryl Halide Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,3-Difluorophenylboronic acid1-Bromo-4-(trifluoromethoxy)benzenePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O1001892
2,3-Difluorophenylboronic acid4-IodotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101694
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF / H₂O751.798
3,4-Difluorophenylboronic acid2-BromopyridinePdCl₂(dppf)Cs₂CO₃DME802488

Disclaimer: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1][4]

Experimental Protocols

For a definitive comparison of the reactivity of 2,3-difluoro- and 3,4-difluorophenylboronic acid, it is recommended to perform a head-to-head study under identical, optimized conditions. The following general protocol for a Suzuki-Miyaura cross-coupling reaction can be adapted for this purpose.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the difluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

G start Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert catalyst Add Catalyst System (Pd Catalyst, Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Conclusion

References

A Comparative Guide to the Performance of (4-Butoxy-2,3-difluorophenyl)boronic acid and Other Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the fields of pharmaceutical development and materials science. The choice of the boronic acid reagent is critical to the success of these reactions. This guide provides an objective comparison of the performance of (4-Butoxy-2,3-difluorophenyl)boronic acid with other commercially available fluorinated phenylboronic acids, supported by experimental data to inform synthetic strategies.

The introduction of fluorine atoms into organic molecules can significantly enhance physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated boronic acids valuable building blocks.[1][2] The electronic and steric effects of fluorine substituents, along with other functionalities on the phenyl ring, influence the reactivity of the boronic acid in the catalytic cycle.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficiency of a Suzuki-Miyaura coupling is influenced by several factors, including the structure of the boronic acid and the aryl halide, the catalyst system, the base, and the solvent. The electron-withdrawing nature of fluorine atoms can impact the transmetalation step of the catalytic cycle. However, it can also increase the likelihood of protodeboronation, an undesirable side reaction.[3]

While direct, side-by-side comparative studies under identical conditions are limited, the following tables compile performance data from various sources to provide a comparative overview. It is important to note that direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions.

Table 1: Performance of this compound in a Representative Suzuki-Miyaura Coupling Reaction

Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Application Context
Aryl BromidePd(PPh₃)₄K₃PO₄Water:Dioxane (1:3)1058.5Not explicitly stated, but used in synthesis of novel fluorinated biarylsSynthesis of materials for organic solar cells[4]

Note: While the specific yield for a reaction involving this compound was not found in the immediate search results, its application in the synthesis of novel fluorinated biphenyl compounds for organic solar cells via Suzuki-Miyaura coupling has been documented.[4] The butoxy group can enhance solubility and influence the morphology of the final material.[5]

Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

From the available data, it is evident that di- and poly-fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields. The electron-withdrawing nature of the fluorine atoms generally leads to high reactivity.[3] However, this can also increase the rate of protodeboronation, necessitating careful optimization of reaction conditions.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different boronic acids. Below is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted for various fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a pressure tube or Schlenk flask, combine the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if required, a phosphine ligand.

  • Reaction: Heat the mixture to the specified temperature (typically 70-110 °C) with vigorous stirring for the designated time. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the pure biaryl product.

Key Reaction Mechanisms and Workflows

To visualize the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L₂-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R¹ RedElim->Product BoronicAcid R¹B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide R-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, & Base Vessel Add to Reaction Vessel Reagents->Vessel Inert Establish Inert Atmosphere Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst/Ligand Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/GC/LCMS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Biaryl Product Purify->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

References

A Comparative Guide to Suzuki Coupling Reactions: Yield Analysis of Aryl Halides and Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an objective comparison of reaction yields for the Suzuki coupling of various aryl halides with different arylboronic acids, supported by experimental data. The information presented is intended to assist researchers in selecting optimal coupling partners and reaction conditions for their synthetic targets.

Data Summary: Yield Comparison

The following table summarizes the yields of Suzuki coupling reactions between different aryl halides and arylboronic acids. The reactivity of the aryl halide is a critical factor, with the general trend being: Aryl Iodide > Aryl Bromide > Aryl Chloride.[1][2] This is attributed to the bond dissociation energy of the carbon-halogen bond.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.1798[3]
BromobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.3395[3]
ChlorobenzenePhenylboronic acidPd/CK₂CO₃DMA/H₂O (20:1)1002479-95[4]
4-IodoanisolePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.1796[3]
4-BromoanisolePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.592[3]
4-ChloroanisolePhenylboronic acidPd/CK₂CO₃DMA/H₂O (20:1)10048Moderate[4]
4-IodonitrobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.1797[3]
4-BromonitrobenzenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.1796[3]
4-ChloronitrobenzenePhenylboronic acidPd/CK₂CO₃DMA/H₂O (20:1)1002495[4]
4-Iodotoluene4-Methoxyphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.2595[3]
4-Bromotoluene4-Methoxyphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.6790[3]

DMA = Dimethylacetamide, DMF = Dimethylformamide

The electronic nature of the substituents on both the aryl halide and the boronic acid also significantly influences the reaction yield. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, leading to higher yields in shorter reaction times.[5] Conversely, electron-donating groups on the boronic acid can enhance the transmetalation step.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for Suzuki Coupling using Pd/NiFe₂O₄ Catalyst [3]

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and Pd/NiFe₂O₄ catalyst (specified amount) in a 1:1 mixture of DMF and water (5 mL) was stirred at 80°C for the specified time. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, and the catalyst was separated using an external magnet. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl.

General Procedure for Suzuki Coupling of Aryl Chlorides using Pd/C Catalyst [4]

A mixture of the aryl chloride (1 mmol), phenylboronic acid (1.5 mmol), Pd/C (5 mol %), and K₂CO₃ (2 mmol) in a 20:1 mixture of DMA and water (5 mL) was heated at 100°C for 24-48 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography.

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Workflow Aryl_Halide Aryl Halide (Ar-X) Reaction Suzuki Coupling Reaction Aryl_Halide->Reaction Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Biaryl Product (Ar-R) Reaction->Product Purification Workup & Purification Product->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General workflow of a Suzuki coupling reaction.

Halide_Reactivity cluster_reactivity Relative Reactivity of Aryl Halides cluster_explanation Governing Factor Iodide Aryl Iodide (Ar-I) Bromide Aryl Bromide (Ar-Br) Iodide->Bromide > Chloride Aryl Chloride (Ar-Cl) Bromide->Chloride >> Bond_Energy Decreasing C-X Bond Strength

Caption: Relative reactivity of aryl halides in Suzuki coupling.

References

Performance of Catalytic Systems in the Coupling of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Difluorophenylboronic Acid Coupling Reactions

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a vital tool for creating carbon-carbon bonds, and the incorporation of fluorinated moieties, such as the difluorophenyl group, can significantly enhance the biological activity and metabolic stability of target compounds.[1][2] This guide provides a comparative analysis of catalysts and conditions for the coupling of difluorophenylboronic acids, with a focus on providing a practical framework for reaction optimization.

The choice of palladium catalyst and associated ligand is critical for achieving high yields, especially with challenging substrates like difluorophenylboronic acids which can be prone to side reactions such as protodeboronation.[1][2] Modern palladium precatalysts, particularly those based on biarylphosphine ligands, are often favored for their stability and ability to generate highly active Pd(0) species in situ.[1] Electron-rich and sterically bulky phosphine ligands are generally the most effective for these types of couplings.[1]

The following table summarizes various palladium-based catalytic systems that have been successfully employed for the Suzuki-Miyaura coupling of different difluorophenylboronic acid isomers with various aryl halides. These conditions serve as a strong starting point for the optimization of reactions involving 3,4-difluorophenylboronic acid.

Catalyst SystemLigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Palladacycle G2XPhos4-ChloroanisoleK₃PO₄THF/H₂ORT0.593[3][4]
Pd₂(dba)₃XPhosAryl HalideNa₂CO₃THF/Toluene/H₂O9516-24High[5]
Pd(PPh₃)₄-5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane804High[6]
G-COOH-Pd-10-Aryl BromideK₂CO₃DMF/H₂O110-High[3][7]
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂-Heteroaryl ChloridesK₂CO₃ or K₃PO₄Toluene/H₂O100-89-99[8]

Note: "High" yield indicates that the reference reported successful coupling without specifying the exact percentage in the summarized text. Reaction conditions and yields are highly substrate-dependent and optimization is recommended for each specific reaction.

Key Reaction Parameters

Beyond the catalyst and ligand, other reaction parameters significantly influence the outcome of the coupling reaction:

  • Base : The base is crucial for activating the boronic acid to facilitate transmetalation.[1] Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1] The strength and solubility of the base can affect the reaction rate and the prevalence of side reactions.[1]

  • Solvent : A variety of solvents can be used, often in combination with water. Common solvent systems include dioxane/water, THF/water, and DMF/water.[1][3] The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.

  • Temperature : While many modern catalysts can operate at room temperature, heating is often required to drive the reaction to completion, with temperatures typically ranging from 80-110 °C.[1]

Experimental Protocols

The following is a generalized experimental protocol for a small-scale Suzuki-Miyaura cross-coupling reaction involving a difluorophenylboronic acid. This protocol should be optimized for specific substrates and catalytic systems.

Materials:

  • Difluorophenylboronic acid (1.0 - 1.5 equiv)

  • Aryl halide or triflate (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a precatalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, THF/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl halide, difluorophenylboronic acid, base, palladium catalyst, and ligand (if separate).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 110 °C).

  • Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

  • Characterize the pure product using techniques like NMR and MS.

Visualizing the Process

To better illustrate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants (Boronic Acid, Aryl Halide, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Quench Reaction & Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (e.g., Column Chromatography) H->I J Characterize Pure Product (NMR, MS, etc.) I->J Suzuki_Cycle pd0 Pd(0)L₂ pd2_trans Ar-Pd(II)-Ar'L₂ pd0->pd2_trans Oxidative Addition (Ar-X) pd2_ox Ar-Pd(II)(X)L₂ pd2_ox->pd0 Reductive Elimination product Ar-Ar' pd2_ox->product pd2_trans->pd2_ox Transmetalation (Ar'B(OH)₂, Base)

References

A Comparative Guide to Alternative Synthetic Routes for Fluorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine can significantly enhance the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of key synthetic strategies for accessing these valuable compounds, supported by experimental data and detailed protocols to inform route selection and optimization.

Key Synthetic Strategies at a Glance

The synthesis of fluorinated biaryls can be broadly achieved through several powerful methodologies:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods, including the Suzuki-Miyaura, Negishi, and Hiyama couplings, are workhorses in biaryl synthesis. They typically involve the coupling of an organometallic reagent with an organic halide.

  • Carbon-Hydrogen (C-H) Activation/Arylation: This modern approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials.

  • Late-Stage Fluorination: This strategy is particularly valuable in drug discovery, where the fluorine atom is introduced at a late stage of the synthesis. This allows for the rapid generation of fluorinated analogs of complex molecules.

Quantitative Data Comparison

The following tables provide a summary of quantitative data for representative examples of each synthetic strategy, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Transition-Metal-Catalyzed Cross-Coupling Reactions

ReactionCatalyst (Loading)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (1.5 mol%)-K₃PO₄Dioxane/H₂O (3:1)1058.585-95[1]
Suzuki-Miyaura (heterogeneous) G-COOH-Pd-10-K₂CO₃DMF/H₂O (95:5)1102480-98
Negishi [NiCl₂(PhPEWO-F)]PhPEWO-F-THF80<1High[2]
Negishi Pd(P(t-Bu)₃)₂P(t-Bu)₃-THFRT1270-95[3]

Table 2: C-H Activation/Arylation

ReactionCatalyst (Loading)LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-Catalyzed C-H Arylation Pd(OAc)₂ (5 mol%)SPhos (10 mol%)PivOKIsopropyl acetate12024up to 90[4]
Pd-Catalyzed C-H Arylation Pd(OAc)₂PPh₃K₂CO₃H₂O701275-95[5]

Table 3: Late-Stage Fluorination

ReactionReagent (equiv)Catalyst (Loading)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Silver-Catalyzed Fluorination F-TEDA-PF₆ (1.5)Ag₂O (5 mol%)NaHCO₃, NaOTf, MeOHAcetone65460-92[1][6]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryls

This protocol is adapted from the synthesis of fluorinated biphenyl compounds via a Pd(0)-catalyzed reaction.[1]

Procedure: In a pressure tube, 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the respective arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol%) are added. A mixture of water and dioxane (1:3 v/v ratio) is then added. The pressure tube is sealed, and the reaction mixture is heated at 105 °C for 8.5 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired fluorinated biaryl.

Negishi Cross-Coupling of a Fluoroaryl Halide with an Aryl Zinc Reagent

This generalized protocol is based on established Negishi coupling procedures.[3][7][8][9]

Procedure: Preparation of the Aryl Zinc Reagent: To a solution of the aryl halide (1.0 equiv) in anhydrous THF, n-butyllithium (1.05 equiv, 2.5 M in hexanes) is added dropwise at -78 °C under an inert atmosphere. The resulting solution is stirred for 30 minutes, after which a solution of ZnCl₂ (1.1 equiv in THF) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

Cross-Coupling Reaction: In a separate flask, the fluoroaryl halide (1.2 equiv), a palladium catalyst such as Pd(P(t-Bu)₃)₂ (2 mol%), and the prepared aryl zinc reagent solution are combined in anhydrous THF under an inert atmosphere. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the fluorinated biaryl.

Palladium-Catalyzed C-H Arylation of Fluoroarenes

This protocol is adapted from a versatile method for the C-H arylation of fluoroarenes with 2-chloropyridine derivatives.[4][10]

Procedure: In an oven-dried Schlenk tube under an argon atmosphere, the 2-chloropyridine derivative (0.75 mmol), the fluoroarene (2.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and PivOK (2.0 equiv) are combined. Isopropyl acetate (1.0 mL) is added, and the tube is sealed. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 2-(fluorinated aryl)pyridine.

Silver-Catalyzed Late-Stage Fluorination of an Arylstannane

This protocol is based on a silver-catalyzed late-stage fluorination reaction.[1][6]

Procedure: To a solution of the arylstannane (1.0 equiv) in acetone are added NaHCO₃ (2.0 equiv), NaOTf (1.0 equiv), and MeOH (5.0 equiv). The mixture is stirred for 5 minutes at room temperature. Then, Ag₂O (5.0 mol%) and F-TEDA-PF₆ (1.5 equiv) are added. The reaction vessel is sealed and heated to 65 °C for 4 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the fluorinated arene.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic strategy.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reagents start1 Fluoroaryl Halide process Suzuki-Miyaura Cross-Coupling start1->process start2 Arylboronic Acid start2->process reagent1 Pd(0) Catalyst reagent1->process reagent2 Base reagent2->process reagent3 Solvent reagent3->process product Fluorinated Biaryl process->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Negishi_Workflow cluster_start Starting Materials cluster_reagents Reagents start1 Fluoroaryl Halide process Negishi Cross-Coupling start1->process start2 Aryl Zinc Reagent start2->process reagent1 Pd(0) or Ni(0) Catalyst reagent1->process reagent2 Solvent reagent2->process product Fluorinated Biaryl process->product

Caption: Workflow for Negishi Cross-Coupling.

CH_Activation_Workflow cluster_start Starting Materials cluster_reagents Reagents start1 Fluoroarene process C-H Activation/ Arylation start1->process start2 Aryl Halide start2->process reagent1 Pd Catalyst reagent1->process reagent2 Ligand reagent2->process reagent3 Base reagent3->process reagent4 Solvent reagent4->process product Fluorinated Biaryl process->product

Caption: Workflow for C-H Activation/Arylation.

Late_Stage_Fluorination_Workflow cluster_start Starting Material cluster_reagents Reagents start1 Arylstannane process Late-Stage Fluorination start1->process reagent1 Ag Catalyst reagent1->process reagent2 Fluorinating Agent (e.g., F-TEDA-PF₆) reagent2->process reagent3 Additives reagent3->process reagent4 Solvent reagent4->process product Fluoroarene process->product

Caption: Workflow for Late-Stage Fluorination.

References

A Comparative Analysis: (4-Butoxy-2,3-difluorophenyl)boronic acid vs. Non-Fluorinated Analogues in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of (4-Butoxy-2,3-difluorophenyl)boronic acid against its non-fluorinated analogue, (4-Butoxyphenyl)boronic acid. The focus is on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties.[1][2] Attributes such as metabolic stability, lipophilicity, and binding affinity are often enhanced, making fluorinated reagents highly valuable in medicinal chemistry and materials science.[1][3] this compound is a versatile intermediate used to install a unique difluorinated, butoxy-substituted phenyl moiety, which is crucial for developing novel pharmaceuticals and advanced OLED materials.[4][5]

Theoretical Underpinnings of Reactivity

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric environment of the boronic acid group. The electron-withdrawing nature of fluorine atoms can significantly influence the electronic character of the phenyl ring and the Lewis acidity of the boron center.[1]

  • This compound (Fluorinated Analogue) : The two ortho and meta fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This effect increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This often leads to improved reactivity and potentially higher reaction yields compared to non-fluorinated counterparts.[1][3]

  • (4-Butoxyphenyl)boronic acid (Non-Fluorinated Analogue) : The butoxy group is an electron-donating group (+M effect), which can decrease the reactivity of the boronic acid in some contexts. The absence of electron-withdrawing fluorine atoms means the boron center is less Lewis acidic, potentially slowing the transmetalation step.

Performance in Suzuki-Miyaura Cross-Coupling

Comparative Data Summary

The following table summarizes the expected performance differences based on established chemical principles and data from related compounds.

FeatureThis compound(4-Butoxyphenyl)boronic acid (Non-fluorinated)Rationale
Reactivity HigherLowerThe electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][3]
Reaction Time Potentially ShorterPotentially LongerEnhanced reactivity can lead to faster completion of the reaction.[3]
Yields Potentially HigherGenerally LowerImproved reaction kinetics often translate to higher product yields. Studies on similar compounds show fluorinated versions lead to higher conversion.[6]
Applications Pharmaceuticals, OLEDs, Advanced MaterialsGeneral Organic SynthesisThe unique electronic properties imparted by the fluorine atoms are highly desirable for tuning molecular characteristics in drug design and materials science.[4][5]

Experimental Protocols

A generalized protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[3]

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[3][7]

  • Inert Atmosphere : The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.[8]

  • Solvent Addition : Add a degassed solvent system (e.g., 3 mL of a mixture like Dioxane/H₂O or Toluene/Ethanol/H₂O).[7][9]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitoring progress by TLC or GC-MS).[6][10]

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[7]

  • Extraction : Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.[7]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[7][10]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a relevant biological pathway where the products of such reactions are often applied.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_halide->pd2_trans Transmetalation (R2-B(OH)2 + Base) pd2_trans->pd0 Reductive Elimination out R1-R2 (Product) pd2_trans->out Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react workup Cool and Perform Aqueous Work-up react->workup purify Purify by Column Chromatography workup->purify product Isolate Pure Product purify->product Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase Kinase Cascade (e.g., RAF-MEK-ERK) receptor->kinase transcription Transcription Factor kinase->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor Kinase Inhibitor (Biaryl Scaffold) inhibitor->kinase

References

Butoxy vs. Ethoxy Groups in Difluorophenylboronic Acids: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is a cornerstone of modern synthetic chemistry, profoundly influencing reaction efficiency, yield, and the properties of the final products. Within the family of organoboron compounds, substituted phenylboronic acids are indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides an objective comparison of the influence of butoxy and ethoxy substituents on the reactivity of difluorophenylboronic acids, supported by established chemical principles and contextual experimental data.

Difluorophenylboronic acids are frequently employed in the synthesis of high-value organic materials, including those for Organic Light-Emitting Diodes (OLEDs) and active pharmaceutical ingredients (APIs). The fluorine atoms enhance the electronic properties and metabolic stability of the target molecules. The choice between a butoxy and an ethoxy group on such a scaffold can subtly modulate reactivity, solubility, and the physical properties of the resulting products.

Theoretical Comparison of Butoxy and Ethoxy Groups

Electronic Effects: Both ethoxy and butoxy groups are electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The net result is electron donation to the phenyl ring, which can increase the nucleophilicity of the aryl group and influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electronic difference between an ethoxy and a butoxy group is generally considered to be minimal, as reflected in their very similar Hammett constants (a measure of the electronic effect of a substituent). For instance, the Hammett para-substituent constant (σp) for an ethoxy group is -0.24, and for a methoxy group (a close proxy for butoxy in terms of electronic effects) it is -0.27, indicating both are similarly electron-donating.

Steric Effects: The most significant difference between a butoxy and an ethoxy group is their steric bulk. The n-butoxy group is larger than the ethoxy group. This increased steric hindrance can have several implications:

  • Reduced Reactivity: The bulkier butoxy group may hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the rate of transmetalation in the Suzuki-Miyaura coupling.[1] This effect is particularly relevant when the alkoxy group is in the ortho position relative to the boronic acid.

  • Solubility: The longer alkyl chain of the butoxy group generally increases solubility in nonpolar organic solvents compared to the ethoxy group. This can be advantageous in certain reaction media.

Data Presentation: A Comparative Overview

The following table summarizes the expected influence of butoxy versus ethoxy groups on the properties and reactivity of difluorophenylboronic acids.

FeatureEthoxy GroupButoxy GroupInfluence on Reactivity
Electronic Effect Electron-donatingElectron-donatingBoth groups are expected to have a similar, reactivity-enhancing electronic effect in Suzuki-Miyaura coupling.
Steric Hindrance LowerHigherThe greater steric bulk of the butoxy group may lead to slightly lower reaction rates compared to the ethoxy group, especially with sterically demanding coupling partners.[1]
Solubility Higher in polar solventsHigher in nonpolar solventsCan influence the choice of reaction solvent and may affect reaction kinetics.
Product Properties Less lipophilicMore lipophilicThe choice of group can be used to fine-tune the physicochemical properties of the final product.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an alkoxy-substituted difluorophenylboronic acid. This protocol should be optimized for specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Alkoxy-difluorophenylboronic acid (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, combine the alkoxy-difluorophenylboronic acid, aryl halide, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the application of alkoxy-difluorophenylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R1-Pd(II)L2-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R1-R2 Product RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Boronic Acid) Boronate [R2-B(OH)3]- BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

References

The Impact of Fluorination on the Metabolic Stability of Boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This guide provides a comparative evaluation of the metabolic stability of compounds derived from fluorinated boronic acids versus their non-fluorinated counterparts, supported by illustrative data and detailed experimental protocols. Boronic acids are a versatile class of compounds; however, their inherent metabolic instability, primarily through oxidative deboronation, can limit their therapeutic potential.[3][4] Fluorination offers a promising strategy to mitigate this instability.

Enhanced Metabolic Stability of a Fluorinated Boronic Acid Analogue: An Illustrative Comparison

Compound IDDescriptiont½ (min)CLint (µL/min/mg protein)Species
PBA-01 Non-fluorinated Phenylboronic Acid1592.4Human Liver Microsomes
FPBA-01 4-Fluoro-phenylboronic Acid6023.1Human Liver Microsomes

Note: The data presented in this table is illustrative and based on general trends observed in metabolic stability studies of fluorinated compounds. The values are intended to demonstrate the concept of increased stability with fluorination.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a fundamental component of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., PBA-01) and its fluorinated analogue (e.g., FPBA-01)

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds, controls, and NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold organic solvent.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[5]

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes involved, the following diagrams illustrate the metabolic fate of aryl boronic acids and the experimental workflow for their evaluation.

G cluster_workflow Experimental Workflow for Microsomal Stability Assay prep Preparation of Reagents mix Incubation Mixture Preparation prep->mix init Reaction Initiation with NADPH mix->init time Time-Point Sampling & Quenching init->time spin Protein Precipitation time->spin analyze LC-MS/MS Analysis spin->analyze calc Data Analysis (t½, CLint) analyze->calc G cluster_pathway CYP450-Mediated Oxidative Deboronation of Aryl Boronic Acids ArylBA Aryl Boronic Acid CYP450 CYP450 Enzymes (+ O2, NADPH) Intermediate Unstable Hydroxylated Intermediate ArylBA->Intermediate Oxidation Phenol Phenol Derivative Intermediate->Phenol Deboronation BoricAcid Boric Acid Intermediate->BoricAcid Deboronation Fluorination Fluorination at metabolic 'hotspot' Fluorination->ArylBA Blocks oxidation

References

A Comparative Guide to the Characterization of Impurities in Commercially Available Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The purity of these compounds is paramount, as impurities can significantly affect reaction efficiency, yield, and the integrity of the final product. This guide provides an objective comparison of the characterization of impurities in commercially available boronic acids, supported by experimental data and detailed analytical protocols.

Common Impurities in Boronic Acids

Several types of impurities are commonly found in commercial boronic acid preparations. Understanding these impurities is the first step toward effective quality control.

  • Boroxines (Boronic Anhydrides): The most prevalent impurities are boroxines, which are cyclic trimers formed by the dehydration of three boronic acid molecules.[1] This is a reversible equilibrium that is influenced by the presence of water.[1] Many commercial boronic acids exist as a mixture of the free acid and the corresponding boroxine.[2]

  • Protodeboronation Products: This degradation pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. For instance, 2-benzofurylboronic acid can degrade to benzofuran, particularly under basic conditions or at elevated temperatures.[1]

  • Homocoupling Products: Palladium catalysts used in cross-coupling reactions can also promote the dimerization of the boronic acid, leading to biaryl impurities.[1]

  • Oxidative Degradation Products: The carbon-boron bond is susceptible to oxidation, which can result in the formation of the corresponding phenol or alcohol.[1]

  • Residual Starting Materials and Solvents: Impurities from the synthetic route, such as unreacted starting materials and residual solvents, may also be present.

Data Presentation: Purity of Commercially Available Boronic Acids

The following tables summarize the publicly available purity data for a selection of commercially available boronic acids. It is important to note that the purity values are as stated by the suppliers and may be determined by different analytical methods. The presence of boroxine is often a significant, and sometimes unquantified, component.

Table 1: Purity of Phenylboronic Acid (CAS: 98-80-6)

SupplierStated PurityMethodNotes
Sigma-Aldrich≥97.0%HPLCContains varying amounts of phenylboronic anhydride.
Strem Chemicalsmin. 97%Not Specified

Table 2: Purity of 4-Fluorophenylboronic Acid (CAS: 1765-93-1)

SupplierStated PurityMethodNotes
Tokyo Chemical Industry97.0% to 116.0%Not SpecifiedContains varying amounts of anhydride.[3]
Sigma-Aldrich≥95%Not Specified

Table 3: Purity of 3-Tolylboronic Acid (CAS: 17933-03-8)

SupplierStated PurityMethod
Thermo Scientific Chemicals97%Not Specified
Sigma-Aldrich97%Not Specified

Table 4: Purity of (4-(Butylsulfinyl)phenyl)boronic acid (CAS: 1217501-01-3)

SupplierStated Purity (%)
Indagoo97
Amadis Chemical97

Mandatory Visualization

To elucidate the relationships between boronic acids and their primary impurity, as well as the general process for their analysis, the following diagrams are provided.

boroxine_equilibrium cluster_boronic_acid 3 x Boronic Acid cluster_boroxine Boroxine + 3 x Water 3 R-B(OH)2 3 R-B(OH)2 (RBO)3 + 3 H2O (RBO)3 + 3 H2O 3 R-B(OH)2->(RBO)3 + 3 H2O Dehydration (RBO)3 + 3 H2O->3 R-B(OH)2 Hydrolysis

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

impurity_analysis_workflow start Commercial Boronic Acid Sample analysis Analytical Techniques start->analysis hplc HPLC / UPLC (Purity, Non-volatile Impurities) analysis->hplc qnmr qNMR (¹H, ¹¹B) (Purity, Structure, Boroxine Content) analysis->qnmr gcms GC-MS (Volatile Impurities) analysis->gcms kf Karl Fischer Titration (Water Content) analysis->kf data Data Analysis & Interpretation hplc->data qnmr->data gcms->data kf->data report Purity Assessment & Impurity Profile data->report

Caption: General workflow for the characterization of impurities in boronic acids.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of impurities in boronic acids.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantification of the boronic acid and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]

  • Gradient: A typical gradient would be from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).[4] Filter the sample through a 0.45 µm filter before injection.

2. Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Boroxine Content

qNMR provides structural information and can determine absolute purity using an internal standard. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine.[1]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • ¹H NMR for Purity:

    • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).

    • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).

    • Procedure: Accurately weigh the boronic acid sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent. Acquire the spectrum with a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified.

    • Analysis: Integrate a well-resolved signal of the boronic acid and a signal of the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.

  • ¹¹B NMR for Boroxine Content:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: The trigonal boronic acid typically appears at δ 25-35 ppm, while the tetrahedral boroxine appears at δ 15-25 ppm.[1] The relative integration of these signals can provide the ratio of the two species.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for the detection of volatile impurities such as protodeboronation products or residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium.

  • Injection: Split injection. Note: Boronic acids are generally not volatile and may require derivatization for GC analysis. This method is primarily for volatile impurities.

  • Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range.

4. Karl Fischer Titration for Water Content

Determining the water content is crucial as it influences the equilibrium between the boronic acid and its boroxine.

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

  • Procedure: The sample is introduced into the Karl Fischer titration cell, and the titrant is added until all the water has been consumed, which is detected potentiometrically. The water content is then calculated from the amount of titrant used. The choice between volumetric and coulometric titration depends on the expected water content.

References

Assessing the impact of boronic acid purity on final product yield and quality

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Maximizing Yield and Quality in Cross-Coupling Reactions

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecules. At the heart of this powerful carbon-carbon bond-forming reaction lies the boronic acid, a reagent whose quality is directly proportional to the success of the synthetic endeavor. For researchers, scientists, and drug development professionals, understanding the profound impact of boronic acid purity on final product yield and quality is not merely an academic exercise—it is a critical determinant of experimental reproducibility, efficiency, and the integrity of the final product.

This guide provides an objective, data-driven comparison of how boronic acid purity influences reaction outcomes. We will delve into the common impurities, their detrimental effects, and present a comparative analysis with more stable boronic acid alternatives.

The High Cost of Impurities: More Than Just Inert Content

The purity of a boronic acid, typically supplied at 99% or higher, is paramount for the efficacy of a Suzuki-Miyaura coupling.[1] Impurities, even in small quantities, can significantly hamper the reaction in several ways:

  • Catalyst Poisoning: Contaminants can deactivate the palladium catalyst, leading to reduced activity or complete reaction failure.[2]

  • Side Reactions: Impurities can participate in unwanted side reactions, such as homocoupling, which generates byproducts that complicate purification and lower the overall yield of the desired product.[2][3]

  • Protodeboronation: This is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid, thereby reducing the potential yield.[4]

One of the most common impurities in solid boronic acids is the corresponding trimeric anhydride, known as a boroxine . Boroxines are formed through the intermolecular dehydration of boronic acid molecules. While boroxines can be active in the Suzuki-Miyaura coupling, their presence indicates potential instability and moisture sensitivity of the boronic acid, and their different molecular weight compared to the monomeric acid can lead to inaccurate stoichiometry if not accounted for.

Performance Comparison: The Purity and Stability Trade-Off

Direct quantitative data correlating boronic acid purity percentages to final product yield is not extensively documented in single publications. However, a compelling proxy for understanding the impact of purity is the comparison between boronic acids and their more stable, and often purer, derivatives, such as boronate esters (e.g., pinacol esters). Boronic acids are generally more reactive but less stable, making them prone to degradation and the formation of impurities over time.[5] Boronate esters, on the other hand, offer enhanced stability, which often translates to more reproducible and higher isolated yields in complex syntheses due to higher starting material purity.[5]

The following table summarizes the general performance characteristics of boronic acids versus their pinacol boronate ester alternatives in Suzuki-Miyaura cross-coupling reactions.

ParameterBoronic AcidsBoronate Esters (Pinacol)Rationale
Reactivity Generally higherGenerally lowerThe Lewis acidity of boronic acids facilitates a more rapid transmetalation step in the catalytic cycle.[4]
Stability Lower; susceptible to oxidation and protodeboronationHigher; often crystalline solids with a longer shelf-lifeThe ester group protects the boron center, reducing susceptibility to degradation pathways.[5]
Purity of Starting Material Can be challenging to obtain and maintain in high purityGenerally high; can be purified by standard techniques like column chromatographyThe increased stability of boronate esters makes them less prone to forming impurities during synthesis and storage.[5]
Typical Yield Potentially higher in short reaction times, but can be compromised by decompositionOften more reproducible and can provide higher isolated yields, especially in complex synthesesThe higher purity and stability of boronate esters minimize side reactions and ensure more consistent reaction outcomes.[5]

Visualizing the Impact of Purity

The following diagrams illustrate the key relationships and processes discussed.

Purity's Influence on Reaction Pathways.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Reproducible and reliable results are contingent on meticulous experimental execution and accurate assessment of starting material quality.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of a boronic acid.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and linearly increase to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and run the gradient method.

  • Data Processing: Integrate all peaks in the chromatogram. The purity is typically calculated as the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity of a boronic acid using an internal standard.

Materials:

  • Boronic acid sample (~10 mg)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone; ~5 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh the boronic acid sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the boronic acid and a signal from the internal standard.

  • Calculation: The purity of the boronic acid can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: A Foundation for Robust Chemistry

The evidence overwhelmingly indicates that the purity of boronic acids is a critical factor that directly influences the yield and quality of the final products in Suzuki-Miyaura and other cross-coupling reactions. While high-purity boronic acids are essential for optimal performance, researchers should also consider the use of more stable alternatives like boronate esters, especially in complex, multi-step syntheses where starting material stability is a concern. By employing rigorous analytical methods to verify the purity of starting materials and adhering to optimized reaction protocols, scientists can mitigate the risks of reaction failure, improve yields, and ensure the generation of high-quality products, thereby accelerating the pace of discovery and development.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (4-Butoxy-2,3-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (4-Butoxy-2,3-difluorophenyl)boronic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

This compound should be treated as hazardous chemical waste.[1] Improper disposal can lead to personal injury and environmental contamination.[2] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Even when the compound is no longer in use, it can pose a risk during handling.[3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.[1]
Protective Clothing A lab coat or other impervious clothing should be worn to prevent skin contact.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator for particulates is recommended.[2]

In the event of a spill, contain the material with an inert absorbent, such as vermiculite or sand.[4] Carefully sweep the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4] The spill area should then be decontaminated.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation
  • Labeling: Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound".[2] The label should also include the date when the first waste is added.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1] This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Storing it separately prevents dangerous chemical reactions.[2]

Step 2: Waste Accumulation
  • Container Selection: Use a container that is compatible with the chemical. The original product container is often a good choice if it is in good condition.[2] Otherwise, use a clearly labeled, sealable, and durable plastic or glass container.[2] For liquid waste, ensure the container is designed for liquids and will not leak.[5]

  • Solid Waste Collection: Place unwanted solid this compound directly into the designated hazardous waste container.[2] This includes any contaminated items such as weighing paper, spatulas, or gloves.[2][6]

  • Liquid Waste Collection: Solutions of this compound should be collected in a designated liquid hazardous waste container. Indicate the solvent and approximate concentration on the label.[1]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[2] Do not overfill containers; a general guideline is to not fill beyond 90% capacity to allow for expansion.[7][8]

Step 3: Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be well-ventilated and away from incompatible materials.[1]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2] Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area.[2] Wait for authorized EHS personnel to collect the waste.[2]

Step 4: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal or recycling.[4]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[4]

  • Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste.[4] Transfer the rinseate to the appropriate, labeled liquid hazardous waste container.[4]

  • Final Container Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label.[4] The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal cluster_container Empty Container Decontamination A Identify Waste This compound B Wear Appropriate PPE A->B I Triple rinse container with appropriate solvent A->I C Is the waste solid or liquid? B->C D Collect in labeled solid waste container C->D Solid E Collect in labeled liquid waste container (indicate solvent) C->E Liquid F Segregate from incompatible materials D->F E->F G Store sealed container in designated Satellite Accumulation Area F->G H Contact Institutional EHS for pickup G->H J Collect rinsate as hazardous liquid waste I->J K Dispose of clean, dry container in appropriate lab recycling J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Butoxy-2,3-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Butoxy-2,3-difluorophenyl)boronic acid. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are based on established safety protocols for boronic acids and similar chemical compounds.

Immediate Safety Precautions:

Prior to handling, it is crucial to have immediate access to a safety shower and an eyewash station.[1] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Avoid direct contact with the compound, including inhalation of dust or vapors.[1] After handling, wash hands thoroughly with soap and water.[2] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][4]Protects eyes from dust particles and potential splashes of the chemical.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][4]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4]Protects skin from accidental spills and contact.[4] For larger quantities, a chemical-resistant apron is recommended.[1]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[4]Minimizes the risk of respiratory tract irritation from dust inhalation.[4] Work in a fume hood is the primary engineering control.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Ensure safety equipment is accessible and the work area within the fume hood is clean and uncluttered.[1]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid; use appropriate tools like a spatula.[4]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[4]

    • Wash hands thoroughly with soap and water.[2]

Disposal Plan

All waste materials contaminated with this compound, including used PPE and empty containers, must be treated as hazardous waste.[1][3]

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the full chemical name, and any known hazards.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Institutional Guidelines: Always consult and adhere to your institution's EHS guidelines and local regulations for hazardous waste disposal.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Access Safety Shower & Eyewash prep2 Work in Fume Hood prep1->prep2 prep3 Clean Work Area prep2->prep3 ppe1 Goggles/Face Shield prep3->ppe1 ppe2 Nitrile Gloves ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Keep Container Closed ppe4->handle1 handle2 Avoid Dust Generation handle1->handle2 disp1 Dispose Contaminated PPE handle2->disp1 disp2 Clean Work Area disp1->disp2 disp3 Wash Hands disp2->disp3 disp4 Segregate Hazardous Waste disp3->disp4

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.